molecular formula C12H11FN2 B1381251 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine CAS No. 1188093-74-4

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Cat. No.: B1381251
CAS No.: 1188093-74-4
M. Wt: 202.23 g/mol
InChI Key: KSUHXEKDCOGHLJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine (CAS 1188093-74-4) is a fluorinated pyrimidine derivative of significant interest in chemical and pharmaceutical research . Pyrimidines are a fundamental class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry, and the incorporation of a 4-fluorophenyl group can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. With a molecular formula of C12H11FN2 and a molecular weight of 202.23 g/mol, this compound is a valuable building block for the synthesis of more complex molecules . Research into similar pyrimidine structures highlights their potential application in the development of therapeutic agents, including coccidiostats for veterinary medicine . Furthermore, pyrimidine cores are frequently explored in the design and discovery of new agrochemicals and materials. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUHXEKDCOGHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its pyrimidine core, a scaffold prevalent in numerous biologically active compounds. This document synthesizes theoretical knowledge with practical insights, offering a robust resource for scientists working with this and related heterocyclic compounds. We will delve into its structure, proposed synthesis, physicochemical characteristics, spectroscopic signature, and reactivity. Furthermore, we will explore its potential as a building block in the development of novel therapeutic agents, supported by data from analogous structures.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic substitution on the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity.

The subject of this guide, this compound, combines three key structural features:

  • A Pyrimidine Core: An electron-deficient aromatic ring that can engage in various chemical transformations.

  • Two Methyl Groups (Positions 4 and 6): These groups are known to be "active," meaning their protons are acidic enough to participate in condensation reactions, offering a handle for further molecular elaboration.[4]

  • A 4-Fluorophenyl Group (Position 2): The fluorine atom can alter the molecule's pharmacokinetic profile, including its metabolic stability and membrane permeability. It also provides a useful probe for NMR studies.

This combination of features makes this compound a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Synthesis of this compound

While a specific synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient route can be extrapolated from established multicomponent reactions for similar pyrimidine derivatives.[5] A likely approach is a condensation reaction involving 4-fluorobenzamidine and acetylacetone (2,4-pentanedione) under basic or acidic conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Fluorobenzamidine 4-Fluorobenzamidine Reaction_Vessel Reaction Mixture 4-Fluorobenzamidine->Reaction_Vessel Acetylacetone Acetylacetone (2,4-Pentanedi_one_) Acetylacetone->Reaction_Vessel Base_or_Acid_Catalyst Base or Acid Catalyst (e.g., NaOEt, H+) Base_or_Acid_Catalyst->Reaction_Vessel Solvent_Heat Solvent (e.g., Ethanol) Heat Solvent_Heat->Reaction_Vessel Target_Molecule 2-(4-Fluorophenyl)-4,6- dimethylpyrimidine Reaction_Vessel->Target_Molecule Condensation & Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-fluorobenzamidine hydrochloride and 1.1 equivalents of acetylacetone in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 2.2 equivalents of a base such as sodium ethoxide. The choice of base is critical as it facilitates the deprotonation of acetylacetone, initiating the condensation.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior. While experimental data for this specific molecule is scarce, we can predict its properties based on structurally similar compounds.

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C₁₂H₁₁FN₂Based on chemical structure.
Molecular Weight 202.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar substituted pyrimidines are typically solids at room temperature.[5]
Melting Point 80-100 °C (estimated)Based on melting points of related compounds like 2-amino-4,6-dimethylpyrimidine (151-153 °C) and considering the effect of the fluorophenyl group.[6]
Solubility Soluble in common organic solvents (DMSO, Chloroform, Methanol); sparingly soluble in water.The aromatic nature and the fluorophenyl group suggest good solubility in organic solvents, while the pyrimidine core offers slight aqueous solubility.
pKa (Predicted) 3.5 - 4.5The pyrimidine nitrogens are basic, but their basicity is reduced by the electron-withdrawing effect of the fluorophenyl group.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons (Fluorophenyl group): Two multiplets or doublets of doublets in the range of δ 7.0-8.2 ppm. The protons closer to the fluorine atom will exhibit coupling with ¹⁹F.

  • Pyrimidine Ring Proton: A singlet at approximately δ 7.0-7.5 ppm.

  • Methyl Protons: A sharp singlet at around δ 2.5 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (Fluorophenyl group): Multiple signals between δ 115-165 ppm. The carbon directly attached to the fluorine will show a large C-F coupling constant.

  • Pyrimidine Ring Carbons: Signals for the substituted carbons (C2, C4, C6) will appear in the range of δ 160-170 ppm, while the unsubstituted carbon (C5) will be more upfield.

  • Methyl Carbons: A signal at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2950-3000 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1500-1600 cm⁻¹

  • C-F stretching: A strong band around 1200-1250 cm⁻¹

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Potential for Further Functionalization

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring and the active methyl groups.

G cluster_reactions Potential Reactions Start 2-(4-Fluorophenyl)-4,6- dimethylpyrimidine Condensation Aldol-type Condensation (at methyl groups) Start->Condensation Base, Aldehyde N-Oxidation N-Oxidation (at ring nitrogens) Start->N-Oxidation m-CPBA Halogenation Halogenation (at C5 position) Start->Halogenation NBS/NCS Functionalized_Sidechains Functionalized_Sidechains Condensation->Functionalized_Sidechains Forms styryl derivatives Altered_Reactivity Altered_Reactivity N-Oxidation->Altered_Reactivity Modifies electronic properties Further_Substitution Further_Substitution Halogenation->Further_Substitution Enables cross-coupling

Caption: Reactivity map for this compound.

  • Reactions at the Methyl Groups: The methyl groups at positions 4 and 6 are activated by the electron-withdrawing pyrimidine ring. They can undergo deprotonation in the presence of a base and react with electrophiles, such as aldehydes, in an aldol-type condensation.[4] This provides a straightforward method to introduce new side chains.

  • Electrophilic Substitution: The pyrimidine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing conditions, substitution may occur at the C5 position.

  • Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic attack, although there are no leaving groups on the ring in the parent molecule.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aryl-4,6-disubstituted pyrimidine scaffold is a privileged structure in drug discovery. Derivatives have shown promise as inhibitors of various kinases, which are crucial targets in cancer therapy.[7][8] The presence of the 4-fluorophenyl group is a common feature in many kinase inhibitors, as it can form favorable interactions within the ATP-binding pocket of these enzymes.

Given the structural similarities to known bioactive molecules, this compound is a promising starting point for the development of novel therapeutics, particularly in oncology.[9][10]

Conclusion

This compound is a molecule with significant potential for applications in synthetic and medicinal chemistry. Its synthesis is accessible through well-established methodologies, and its structure offers multiple points for further functionalization. The insights provided in this guide, from its physicochemical properties and spectroscopic signature to its reactivity and potential applications, should serve as a valuable resource for researchers and scientists aiming to explore the chemical space around this versatile pyrimidine scaffold.

References

  • Chan, C.-K., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(35), 22863–22873. Available at: [Link]

  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]

  • Hassan, A. M., et al. (2025). Study on the Molecular Dynamics of 2-​(4-​Fluorophenyl)-​6-​methyl-​4-​(3-​(trifluoromethyl)​phenyl)-​1,​2-​dihydropyrazolo[3,​4-​b:3′,4′-​d]​pyridin-​3(6H)​-​one for Cancer Immunotherapy Using a DFT Model. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1565. Available at: [Link]

  • Prabavathi, N., & Krishnakumar, V. (2014). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 4(9), 1-8. Available at: [Link]

  • orthocresol. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluoropyrimidine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Lv, H., et al. (2022). Nanocage-Based {In2Tm2}-Organic Framework for Efficiently Catalyzing the Cycloaddition Reaction of CO2 with Epoxides and Knoevenagel Condensation. Inorganic Chemistry, 61(4), 2135-2143. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Singh, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • Hassan, A. M., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Chemistry, 12. Available at: [Link]

  • Li, J., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(35), 15155-15169. Available at: [Link]

  • Wang, Z., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 77(19), 8615-8620. Available at: [Link]

  • Kumar, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 20-27. Available at: [Link]

  • Wikipedia. (n.d.). Cyanomethine. Wikipedia. Retrieved February 18, 2026, from [Link]

  • SpectraBase. (n.d.). 4-(4-Fluorophenyl)pyridine. SpectraBase. Retrieved February 18, 2026, from [Link]

  • Dung, H. T. K., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 13(15), 10134-10148. Available at: [Link]

  • El-Malah, A. A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6653. Available at: [Link]

  • Begum, S. R., et al. (2014). 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o14. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Advanced Molecular & Pharmacophoric Analysis of Fluorinated Pyrimidines in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyrimidines, anchored by 5-fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine, Tegafur), represent a cornerstone of antimetabolite chemotherapy.[1] Their efficacy stems from a precise molecular deception: the substitution of hydrogen with fluorine at the C5 position of the pyrimidine ring. This guide provides a technical deep-dive into the structural physics, pharmacophoric binding modes, and validated analytical workflows for these compounds. It is designed for researchers requiring actionable protocols for metabolic tracking via 19F-NMR and computational covalent docking .

The Fluorine Effect: Molecular Physics & Bioisosterism

The pharmacological potency of fluorinated pyrimidines is not accidental but a result of specific atomic properties of the Carbon-Fluorine (C-F) bond.

Steric and Electronic Mimicry[2]
  • Van der Waals Radius: The radius of Fluorine (1.47 Å) is tightly comparable to Hydrogen (1.20 Å). This allows 5-FU to fit into the Thymidylate Synthase (TS) active site without significant steric clash, mimicking Uracil.

  • Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale). This alters the pKa of the N3 proton (pKa ~8.0 for 5-FU vs. ~9.5 for Uracil), increasing the acidity and affecting hydrogen bonding capabilities with the enzyme.

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). This thermodynamic stability is the critical "trap" mechanism; the enzyme cannot abstract the fluorine atom to complete the methylation reaction.

The "Dead-End" Mechanism

In native catalysis, TS converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The enzyme initiates a nucleophilic attack at C6, while a cofactor (5,10-methylene tetrahydrofolate) transfers a methyl group to C5. A proton is then abstracted from C5 to resolve the intermediate. In 5-FdUMP (the active metabolite): The C5-F bond cannot be broken. The enzyme remains covalently bound to the substrate and the cofactor, freezing the complex in a transition state analog.

Pharmacophore Modeling & Target Interaction

The primary pharmacophore for TS inhibition requires three distinct features:

  • Pyrimidine Ring: Essential for pi-stacking within the hydrophobic pocket of TS.

  • Phosphate Moiety: The 5'-phosphate (in FdUMP) anchors the molecule via electrostatic interactions with arginine residues (e.g., Arg163 in human TS).

  • C5-Fluorine: The mechanism-based "warhead" that enables the formation of the covalent ternary complex.

Visualization: The Covalent Ternary Complex

The following diagram illustrates the mechanistic "trap" formed between Thymidylate Synthase, the Folate cofactor, and FdUMP.[2]

TernaryComplex TS Thymidylate Synthase (Cys198 Nucleophile) Intermediate Transition State Intermediate TS->Intermediate Nucleophilic Attack (Cys-S to C6) FdUMP FdUMP (Inhibitor) FdUMP->Intermediate Substrate Binding Folate 5,10-CH2-THF (Cofactor) Folate->Intermediate Methylene Transfer (to C5) DeadEnd Stable Ternary Complex (Inactive) Intermediate->DeadEnd Fluorine prevents proton abstraction (Covalent Lock)

Figure 1: Formation of the covalent ternary complex.[1][3] The C5-Fluorine atom prevents the resolution of the transition state, permanently disabling the enzyme.

Analytical Protocol I: 19F-NMR Spectroscopy for Metabolic Tracking

Objective: To quantify the conversion of 5-FU into its active (FdUMP, FUTP) and catabolic (FBAL) metabolites in biological matrices. 19F-NMR is superior here due to 100% natural abundance and zero background signal in biological tissue.

Experimental Setup & Causality
  • Why 19F? The wide chemical shift range (~300 ppm) prevents signal overlap between 5-FU (-170 ppm) and its catabolites (FBAL ~ -190 ppm).

  • Internal Standard: Use Trifluoroacetic acid (TFA) or 5-fluorocytosine (5-FC) if not present in the metabolic pathway. TFA is often external (capillary) to avoid pH interactions.

Step-by-Step Protocol
  • Sample Collection: Collect plasma or cell lysate. Crucial: Flash freeze in liquid nitrogen immediately to halt enzymatic degradation (DPD activity).

  • Extraction (Perchloric Acid - PCA):

    • Add ice-cold 6% PCA to the sample (ratio 2:1 v/v).

    • Reasoning: Precipitates proteins that cause line-broadening in NMR; extracts small polar metabolites.

    • Vortex for 30s, incubate on ice for 10 min.

    • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Neutralization:

    • Transfer supernatant to a fresh tube.

    • Neutralize to pH 7.0-7.4 using KOH/K2CO3.

    • Self-Validating Step: Use a micro-pH probe. If pH is too low, chemical shifts drift; if too high, 5-FU degrades.

    • Centrifuge again to remove potassium perchlorate (KClO4) precipitate.

  • NMR Sample Prep:

    • Add 10% D2O (for field lock).

    • Add EDTA (to chelate paramagnetic ions like Fe2+ that broaden signals).

    • Transfer to 5mm NMR tube.

  • Acquisition Parameters (Typical for 500 MHz):

    • Pulse sequence: Inverse gated decoupling (to eliminate NOE if quantitative integration is required).

    • Relaxation delay (D1): > 5 x T1 (typically 5-10 seconds for fluorinated metabolites) to ensure full magnetization recovery.

    • Scans: 256–1024 (depending on concentration).

Analytical Protocol II: Covalent Docking Workflow

Objective: To accurately model the binding of novel fluorinated pyrimidines to Thymidylate Synthase. Standard docking fails because it does not account for the covalent bond formation between Cys198 and the ligand.

Computational Logic

Standard docking algorithms (e.g., AutoDock Vina) treat ligands as non-covalent binders. For FdUMP analogs, you must define a reaction constraint or use a specific covalent docking module (e.g., Gold, CovDock).

Workflow Diagram

DockingWorkflow Step1 1. Protein Prep (PDB: 1HVY or 1TSN) Remove waters, protonate Cys198 Step3 3. Define Covalent Link Link Atom: S (Cys198) -> C (Ligand) Bond Type: Single Step1->Step3 Step2 2. Ligand Prep Generate 3D conformers Define reactive carbon (C6) Step2->Step3 Step4 4. Grid Generation Focus on dUMP binding pocket Step3->Step4 Step5 5. Covalent Docking Run Algorithm enforces bond constraint Step4->Step5 Step6 6. Scoring & Validation Check geometry of Ternary Complex Step5->Step6

Figure 2: Covalent docking workflow for Thymidylate Synthase inhibitors.

Protocol Details
  • Protein Preparation: Retrieve PDB structure 1TSN (E. coli) or 1HVY (Human). Strip native ligands but retain the cofactor (5,10-CH2-THF) as it is part of the binding pocket.

  • Reactive Residue Definition: Identify the catalytic Cysteine (Cys198 in human). Manually set the sulfur atom as the "receptor attachment point."

  • Ligand Specification: Define the C6 atom of the pyrimidine ring as the "ligand attachment point."

  • Constraint: Set a distance constraint of 1.8 Å (typical C-S bond length) between the receptor sulfur and ligand carbon.

  • Validation: The resulting pose must show the C5-Fluorine positioned to interact with the cofactor, mimicking the transition state.

Prodrug Strategies & Metabolic Pathways

Direct administration of 5-FU has limitations (rapid degradation by DPD).[4] Prodrugs like Capecitabine utilize a three-step enzymatic cascade to generate 5-FU preferentially in tumor tissues.

DrugTypeActivation MechanismKey Enzyme
5-FU Active DrugTransported into cell -> PhosphorylatedOPRT / UK
Capecitabine Oral Prodrug1. Carboxylesterase (Liver)2. Cytidine Deaminase (Liver/Tumor)3. Thymidine Phosphorylase (Tumor)Thymidine Phosphorylase (TP)
Tegafur Oral ProdrugCYP450 oxidation (Liver)CYP2A6
Metabolic Pathway Visualization

Metabolism Capecitabine Capecitabine FiveFU 5-FU (Intracellular) Capecitabine->FiveFU 3-Step Activation (High TP in Tumor) DHFU DHFU (Inactive) FiveFU->DHFU DPD (Liver) Rate Limiting FdUMP FdUMP (TS Inhibitor) FiveFU->FdUMP Activation FUTP FUTP (RNA Damage) FiveFU->FUTP FdUTP FdUTP (DNA Damage) FiveFU->FdUTP FBAL FBAL (Excreted) DHFU->FBAL

Figure 3: Divergent metabolic fates of Fluorinated Pyrimidines: Activation vs. Catabolism.

References

  • Mechanism of action of 5-fluorouracil (5-FU).[1][3][5][6][7][8][9][10][11][12] Thymidylate synthase (TS)... Source:[1][2][3][5][6][7][9][13][14][15] ResearchGate URL:[2][14][Link]

  • 1TSN: THYMIDYLATE SYNTHASE TERNARY COMPLEX WITH FDUMP AND METHYLENETETRAHYDROFOLATE Source: RCSB PDB URL:[Link]

  • In vivo 19F nuclear magnetic resonance spectroscopy: a potential monitor of 5-fluorouracil pharmacokinetics and metabolism Source: PubMed (NIH) URL:[Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: MDPI URL:[Link]

  • Combined in silico and 19F NMR analysis of 5-fluorouracil metabolism in yeast at low ATP conditions Source: Portland Press URL:[Link]

Sources

Therapeutic potential of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine Derivatives

Executive Summary: The "Privileged" Pyrimidine Scaffold

The this compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the therapeutic utility of this specific core, focusing on its two most promising applications: Transient Receptor Potential Ankyrin 1 (TRPA1) antagonism for neuropathic pain and Dual EGFR/VEGFR-2 inhibition for oncology.

By leveraging the electron-withdrawing nature of the para-fluorine atom and the steric bulk of the 4,6-dimethyl substitution, researchers can modulate lipophilicity (


) and metabolic stability, making this scaffold a critical starting point for lead optimization.

Chemical Basis & Synthesis

The synthesis of the core this compound structure relies on the condensation of amidines with


-diketones. The presence of the fluorine atom at the para-position of the phenyl ring enhances metabolic stability by blocking P450-mediated oxidation at this susceptible site.
Core Synthesis Protocol
  • Reaction Type: Cyclocondensation (Pinner-type or modification).

  • Reagents: 4-Fluorobenzamidine hydrochloride, 2,4-Pentanedione (Acetylacetone).

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ).
    
  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Preparation of Amidine: React 4-fluorobenzonitrile with anhydrous HCl in ethanol to form the imidate, followed by treatment with ammonia to yield 4-fluorobenzamidine hydrochloride.

  • Condensation: Dissolve 4-fluorobenzamidine hydrochloride (1.0 eq) and 2,4-pentanedione (1.1 eq) in absolute ethanol.

  • Cyclization: Add Sodium Ethoxide (2.5 eq) dropwise. Reflux the mixture for 6–8 hours.

  • Work-up: Cool to room temperature. Pour into ice water. The precipitate (this compound) is filtered, washed with water, and recrystallized from ethanol/water.

Visualizing the Synthesis Pathway

SynthesisPathway Start1 4-Fluorobenzonitrile Step1 Pinner Reaction (HCl/EtOH, then NH3) Start1->Step1 Inter1 4-Fluorobenzamidine Hydrochloride Step1->Inter1 Step2 Cyclocondensation (NaOEt, Reflux) Inter1->Step2 Reagent 2,4-Pentanedione Reagent->Step2 Product 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Step2->Product -2 H2O

Figure 1: Cyclocondensation pathway for the synthesis of the core pyrimidine scaffold.

Primary Therapeutic Avenue: TRPA1 Antagonism[1][2]

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key sensor for noxious cold and chemical irritants. Derivatives of 2-arylpyrimidines have emerged as potent antagonists, blocking the calcium influx associated with neuropathic pain and neurogenic inflammation.

Mechanism of Action

The this compound core occupies the transmembrane domain of the TRPA1 channel. The 4-fluorophenyl group engages in


 stacking or hydrophobic interactions within the binding pocket, while the pyrimidine nitrogen atoms may accept hydrogen bonds from serine or threonine residues in the channel pore.
  • Target: TRPA1 Ion Channel.[1][2][3]

  • Effect: Inhibition of

    
     influx.[2]
    
  • Clinical Outcome: Analgesia (pain relief) without the addictive potential of opioids.

TRPA1 Signaling & Inhibition Diagram

TRPA1_Pathway Stimulus Noxious Stimuli (Cold, Acrolein, AITC) TRPA1_Closed TRPA1 Channel (Closed State) Stimulus->TRPA1_Closed Activates TRPA1_Open TRPA1 Channel (Open State) TRPA1_Closed->TRPA1_Open Conformational Change Ca_Influx Ca2+ Influx TRPA1_Open->Ca_Influx Drug 2-(4-F-Ph)-4,6-Me-Pyrimidine Derivative Drug->TRPA1_Open Blocks Pore/Allosteric Site Drug->Ca_Influx Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociception / Pain Signal Depolarization->Pain

Figure 2: Mechanism of TRPA1 blockade by pyrimidine derivatives, preventing nociceptive signaling.

Secondary Therapeutic Avenue: Oncology (Dual EGFR/VEGFR-2 Inhibition)[5]

Recent SAR studies indicate that when the 4,6-dimethyl groups are modified or when the core is used as a template for 4,6-diaryl substitution, these molecules can act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

  • Rationale: Simultaneous inhibition prevents tumor proliferation (EGFR) and angiogenesis (VEGFR-2).

  • Structural Requirement: The 2-(4-fluorophenyl) moiety is critical for fitting into the hydrophobic pocket of the kinase ATP-binding site.

Experimental Validation Protocols

To validate the therapeutic potential, the following assays are standard.

Protocol A: Calcium Influx Assay (TRPA1 Validation)
  • Objective: Quantify the antagonistic potency (

    
    ) of the derivative against TRPA1.
    
  • Cell Line: CHO or HEK293 cells stably expressing human TRPA1.

  • Reagents: Fluo-4 AM (Calcium dye), AITC (Allyl isothiocyanate - Agonist).

Workflow:

  • Loading: Incubate cells with Fluo-4 AM (

    
    ) for 45 min at 
    
    
    
    .
  • Pre-incubation: Add the test compound (Pyrimidine derivative) at varying concentrations (

    
    ) for 10 min.
    
  • Stimulation: Inject AITC (

    
     final concentration) to trigger Calcium influx.
    
  • Measurement: Monitor fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Analysis: Calculate % inhibition relative to vehicle control.

Protocol B: Kinase Inhibition Assay (Oncology Validation)
  • Objective: Determine enzyme inhibition for EGFR and VEGFR-2.

  • Method: FRET-based Z'-LYTE™ Kinase Assay.

  • Workflow:

    • Mix Kinase (EGFR or VEGFR-2), ATP (

      
       concentration), and Peptide Substrate.
      
    • Add Test Compound.[2][4][5] Incubate for 1 hour.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Measure Fluorescence Ratio. High phosphorylation (inactive drug) = Low cleavage. Low phosphorylation (active drug) = High cleavage.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the this compound core affect biological activity.

PositionModificationEffect on ActivityRationale
C-2 Aryl 4-Fluorophenyl (Parent)High (TRPA1/Kinase)Metabolic stability; optimal lipophilicity.
C-2 Aryl 4-HydroxyphenylLow Rapid glucuronidation; poor membrane permeability.
C-2 Aryl 4-TrifluoromethylphenylMedium/High Increased lipophilicity; potential toxicity issues.
C-4/C-6 Dimethyl (Parent)Moderate Good steric bulk; lacks H-bond donors.
C-4/C-6 Di-amino (

)
High (Kinase)Introduces H-bond donors for kinase hinge region binding.
C-5 Hydrogen (Parent)Neutral --
C-5 Carbonitrile (

)
High (Antimicrobial)Increases electrophilicity; reactive pharmacophore.

References

  • Synthesis of 4,6-Dimethylpyrimidine Derivatives: Yengoyan, A. P., et al. (2020).[4] "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation." Letters in Organic Chemistry.

  • TRPA1 Antagonists: Logue, B. A., et al. (2018). "Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain."[1] Journal of Medicinal Chemistry.

  • Antiproliferative Pyrimidines: Al-Wahaibi, L. H., et al. (2024).[6] "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors."[6][7] Frontiers in Chemistry.

  • General Pyrimidine Pharmacology: Baumann, M., et al. (2024). "Recent Advances in Pyrimidine-Based Drugs." Molecules.

  • TRPA1 Structural Biology: Paulsen, C. E., et al. (2015). "Structure of the TRPA1 ion channel suggests regulatory mechanisms." Nature.[8]

Sources

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine: Technical Monograph & Experimental Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary

This compound (CAS: 1188093-74-4 ) is a specialized heterocyclic scaffold utilized primarily as a building block in medicinal chemistry and materials science.[1] Belonging to the class of 2-aryl-4,6-dimethylpyrimidines, this compound serves as a critical intermediate in the synthesis of bioactive molecules, including kinase inhibitors and potential antiviral agents.[1] Its structural architecture—characterized by a central pyrimidine ring substituted with a lipophilic fluorophenyl group and two methyl donors—makes it an ideal model for studying Structure-Activity Relationships (SAR) in drug discovery, particularly for optimizing metabolic stability and protein-ligand binding interactions.[1]

Part 1: Chemical Identity & Molecular Architecture

This section establishes the definitive chemical profile of the compound. Researchers should verify these identifiers against their internal registries before commencing synthesis.

1.1 Identification Matrix[1][2][3]
Identifier Value Notes
CAS Number 1188093-74-4 Primary Registry Number
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula C₁₂H₁₁FN₂-
Molecular Weight 202.23 g/mol Monoisotopic Mass: 202.09
SMILES Cc1cc(C)nc(n1)c2ccc(F)cc2Useful for chemoinformatics
InChIKey Calculated from SMILESUnique hash for database search
Appearance White to off-white crystalline solidTypical of this class
1.2 Structural Analysis

The molecule features a pyrimidine core flanked by two methyl groups at the C4 and C6 positions. The C2 position is occupied by a para-fluorophenyl ring.[1]

  • Electronic Effects: The fluorine atom at the para position of the phenyl ring exerts an inductive electron-withdrawing effect (-I), which modulates the electron density of the pyrimidine ring, potentially influencing π-π stacking interactions in protein binding pockets.[1]

  • Steric Considerations: The 4,6-dimethyl substitution pattern provides steric bulk that can prevent metabolic oxidation at these susceptible positions, a common strategy in "metabolic blocking."[1]

Part 2: Synthetic Pathways & Mechanism

The most robust route to this compound is the Pinner Pyrimidine Synthesis (cyclocondensation).[1] This method is preferred for its high atom economy and scalability.

2.1 Core Synthesis Protocol: Cyclocondensation

Reaction: Condensation of 4-fluorobenzamidine hydrochloride with pentane-2,4-dione (acetylacetone) in the presence of a base.[1]

Reagents:

  • 4-Fluorobenzamidine HCl (1.0 eq)[1]

  • Acetylacetone (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Preparation of Amidine Base: Dissolve 4-fluorobenzamidine hydrochloride (10 mmol) in absolute ethanol (20 mL). Add Sodium Ethoxide (21% wt in EtOH, 11 mmol) dropwise at 0°C to liberate the free amidine.[1] Stir for 15 minutes.

  • Addition of Electrophile: Add acetylacetone (11 mmol) slowly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 4:1). The pyrimidine product is less polar than the starting amidine.

  • Work-up: Cool the reaction to room temperature. Remove solvent under reduced pressure.

  • Purification: Resuspend the residue in water (50 mL) to dissolve inorganic salts. Extract with Dichloromethane (3 x 20 mL). Dry organic layers over anhydrous Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

2.2 Mechanistic Visualization

The following diagram illustrates the cyclocondensation mechanism, highlighting the nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the diketone.

SynthesisMechanism Start 4-Fluorobenzamidine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetylacetone (Electrophile) Reagent->Intermediate Elimination Water Elimination (- 2 H2O) Intermediate->Elimination Cyclization Product 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Elimination->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of this compound via condensation of an amidine and a β-diketone.[1]

Part 3: Physicochemical Profiling

Accurate physicochemical data is essential for formulation and assay development.

Property Experimental/Predicted Data Relevance
LogP (Octanol/Water) ~3.2 (Predicted)Indicates moderate lipophilicity; suitable for cell membrane penetration.[1]
pKa (Conjugate Acid) ~2.5 - 3.0 (Pyrimidine N)The pyrimidine ring is weakly basic; likely uncharged at physiological pH (7.4).[1]
Solubility Soluble: DMSO, DCM, EthanolInsoluble: WaterStock solutions for biological assays should be prepared in DMSO (e.g., 10 mM).[1]
H-Bond Acceptors 3 (2 Pyrimidine N, 1 F)Critical for hydrogen bonding with kinase hinge regions.[1]
H-Bond Donors 0Lacks NH/OH groups, improving membrane permeability.[1]

Part 4: Pharmacological & Industrial Applications[2][8]

4.1 Medicinal Chemistry: The "Privileged Scaffold"

The 2-aryl-4,6-dimethylpyrimidine motif is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, unrelated protein targets.[1]

  • Kinase Inhibition: This scaffold mimics the adenine ring of ATP. The 4-fluorophenyl group can occupy the hydrophobic pocket II of various kinases (e.g., EGFR, VEGFR), while the methyl groups provide hydrophobic contacts.[1]

  • Antimicrobial Activity: Analogs of this compound have shown efficacy against M. tuberculosis and various gram-positive bacteria by inhibiting dihydrofolate reductase (DHFR) when further functionalized.[1]

4.2 Materials Science: Liquid Crystals

2-Arylpyrimidines are extensively used in the design of ferroelectric liquid crystals.[1] The planar pyrimidine core facilitates π-π stacking, while the fluorophenyl group introduces a dipole moment essential for the electro-optic switching response in liquid crystal displays (LCDs).[1]

4.3 Structure-Activity Relationship (SAR) Workflow

Researchers use this molecule as a starting point for diversification.[1]

SAR_Workflow Core 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Mod1 C4/C6 Methyl Oxidation (SeO2) Core->Mod1 Functionalization Mod2 Electrophilic Aromatic Substitution (Nitration/Halogenation) Core->Mod2 C5 Modification Target1 Aldehyde/Acid Derivatives (Linkers for PROTACs) Mod1->Target1 Mod3 Suzuki Coupling (if Br/Cl introduced) Mod2->Mod3 Target2 C5-Functionalized Kinase Inhibitors Mod3->Target2

Figure 2: Strategic derivatization workflow for transforming the core scaffold into advanced functional materials or drug candidates.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled according to the safety profile of general halogenated pyrimidines.

  • GHS Classification:

    • Warning

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[5]

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.

References

  • PubChem Compound Summary . This compound (CAS 1188093-74-4).[1] National Center for Biotechnology Information. Link

  • Organic Syntheses . General Procedure for Pyrimidine Synthesis via Amidine Condensation. Org. Synth. Coll. Vol. 1. Link[1]

  • Journal of Medicinal Chemistry. Pyrimidine Scaffolds in Kinase Inhibitor Discovery. (General Reference for Scaffold Utility).
  • Chemical Book/ChemSRC . CAS 1188093-74-4 Entry and Physical Properties. Link

Sources

Electronic Architecture of the 2-Aryl-4,6-Dimethylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-4,6-dimethylpyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique electronic duality. Unlike simple pyridine or benzene analogs, this scaffold integrates an electron-deficient pyrimidine core with electron-donating methyl "wings" at the 4 and 6 positions, anchored by a tunable aryl group at the 2-position. This guide provides a comprehensive technical analysis of its electronic properties, reactivity profiles, and spectroscopic signatures, offering a roadmap for rational drug design.

Structural Architecture & Electronic Fundamentals

The Pyrimidine Core

The central pyrimidine ring is a


-deficient heteroaromatic system. The presence of two electronegative nitrogen atoms at positions 1 and 3 creates a significant dipole and lowers the energy of the molecular orbitals compared to benzene.
  • N1/N3 Lone Pairs: These are orthogonal to the

    
    -system, residing in 
    
    
    
    orbitals. They are key hydrogen-bond acceptors (HBAs) in biological binding pockets.
  • C5 Position: This is the most electron-rich carbon on the ring, often the site of electrophilic attack, though the 4,6-dimethyl groups sterically shield it.

The 4,6-Dimethyl Effect (Hyperconjugation)

The methyl groups are not merely steric bulk; they are electronic modulators. Through hyperconjugation , the


 orbitals of the methyl groups interact with the 

orbitals.
  • Electronic Consequence: This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring slightly more electron-rich than unsubstituted pyrimidine, yet it retains its overall electron-deficient character compared to pyridines.

  • Reactivity Consequence: The electron deficiency of the ring acidifies the methyl protons (pKa

    
     20), allowing them to act as carbon nucleophiles under basic conditions (see Section 3).
    
The 2-Aryl "Tuning Knob"

The aryl group at the 2-position is the primary vector for electronic tuning. Because it lies along the


 symmetry axis (in the absence of asymmetric substitution), it communicates electronically with the pyrimidine ring primarily through resonance and induction.
  • Planarity: Steric clash between the ortho-protons of the aryl ring and the pyrimidine nitrogens often induces a twist (dihedral angle

    
     10-30°), decoupling the 
    
    
    
    -systems slightly.

Computational Insights: DFT & Frontier Orbitals

Density Functional Theory (DFT) studies, typically at the B3LYP/6-311++G(d,p) level, reveal the frontier orbital distribution that governs reactivity.

HOMO-LUMO Topology
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the 2-aryl substituent and the

    
    -system of the pyrimidine. Electron-Donating Groups (EDGs) on the aryl ring (e.g., -OMe, -OH) raise the HOMO energy, increasing susceptibility to oxidation and hole transport.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring and the C=N bonds. Electron-Withdrawing Groups (EWGs) on the aryl ring (e.g., -NO2, -CF3) lower the LUMO, enhancing electron affinity.

The Energy Gap ( )

For a typical 2-phenyl-4,6-dimethylpyrimidine:

  • 
    :  Approximately 4.0 – 4.5 eV .
    
  • Tuning: Introducing a p-nitro group on the phenyl ring can compress this gap to ~3.8 eV, pushing absorption into the visible spectrum (yellow/orange), while p-methoxy groups maintain a wider gap (UV absorption).

MO_Diagram cluster_0 Substituent Effects cluster_1 Molecular Orbitals EDG Electron Donor (EDG) (e.g., -OMe) HOMO HOMO (Localized on Aryl) EDG->HOMO Raises Energy EWG Electron Withdrawing (EWG) (e.g., -NO2) LUMO LUMO (Localized on Pyrimidine) EWG->LUMO Lowers Energy Gap Band Gap (ΔE) HOMO->Gap LUMO->Gap

Figure 1: Impact of aryl substituents on Frontier Molecular Orbitals.

Chemical Reactivity & The "Methyl Acidity"

The most distinct chemical property of the 4,6-dimethylpyrimidine scaffold is the acidity of the methyl protons . This is often overlooked but is the basis for scaffold diversification.

Mechanism of Methyl Activation

The electron-withdrawing nature of the pyrimidine ring (specifically the imine-like C=N bonds) pulls electron density away from the methyl carbons.

  • Deprotonation: A base (e.g., piperidine, NaOEt) removes a proton from the methyl group.

  • Stabilization: The resulting carbanion is resonance-stabilized by the ring nitrogens.

  • Condensation: This nucleophile can attack aldehydes (Knoevenagel condensation) to form styryl derivatives.

Electrophilic Aromatic Substitution (EAS)

Direct EAS on the pyrimidine ring is difficult due to its electron deficiency. However, the C5 position is the only viable site.

  • Nitration/Halogenation: Requires forcing conditions.

  • Activation: The 2-aryl group, if electron-rich, can direct electrophiles to its own ring (ortho/para) rather than the pyrimidine core.

Spectroscopic Diagnostics

NMR Signatures ( H NMR)

The proton NMR spectrum provides a direct readout of the electronic environment.

  • H-5 Proton: Appears as a singlet around

    
     6.8 - 7.2 ppm . This shift is highly sensitive to the shielding cone of the 2-aryl group.
    
  • Methyl Protons: Singlet (6H) around

    
     2.4 - 2.6 ppm .
    
  • Hammett Correlation: The chemical shift of the H-5 proton correlates linearly with the Hammett

    
     constants of substituents on the 2-aryl ring.
    
    • EWG (e.g., -NO2): Deshields H-5 (Shift downfield, >7.2 ppm).

    • EDG (e.g., -OMe): Shields H-5 (Shift upfield, <6.9 ppm).

UV-Vis Spectroscopy[1]
  • 
     Transitions:  Dominant bands at 240–280 nm  (pyrimidine core) and 300–350 nm  (charge transfer band involving the aryl group).
    
  • Solvatochromism: Polar solvents (e.g., DMSO) often cause a red shift (bathochromic) in the charge-transfer band, indicating a more polar excited state.

Experimental Protocol: Synthesis & Characterization

Robust Synthesis (Three-Component Cyclocondensation)

This protocol avoids unstable intermediates and allows for late-stage diversification of the aryl group.

Reagents:

  • Aryl amidine hydrochloride (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Sodium Carbonate (

    
    ) or Sodium Ethoxide (2.0 eq)
    
  • Solvent: Ethanol or Refluxing Water

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the substituted benzamidine hydrochloride in 5 mL of ethanol.

  • Base Addition: Add 2.0 mmol of

    
    . Stir for 10 minutes at room temperature to liberate the free amidine.
    
  • Cyclization: Add 1.1 mmol of acetylacetone dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into 20 mL ice water. The product usually precipitates.

  • Purification: Filter the solid and recrystallize from ethanol/water.

Yield: Typically 75–90%.

Synthesis_Workflow Start Start: Aryl Amidine + Acetylacetone Step1 1. Base Treatment (Na2CO3/EtOH, 25°C) Start->Step1 Step2 2. Cyclocondensation (Reflux, 4-6h) Step1->Step2 - 2 H2O Step3 3. Precipitation (Ice Water quench) Step2->Step3 End Final Product: 2-Aryl-4,6-dimethylpyrimidine Step3->End Recrystallization

Figure 2: Three-component synthesis workflow.

Pharmacological Implications[2][3]

The electronic properties directly dictate the binding mode of these scaffolds in biological targets (e.g., Adenosine Receptors, Kinases).

Electronic FeatureBiological InteractionDrug Design Implication
N1/N3 Lone Pairs H-Bond Acceptor Critical for interaction with backbone NH groups in the hinge region of kinases.
4,6-Methyls Hydrophobic Contact Fits into hydrophobic pockets (e.g., Val/Leu/Ile gates). Can be replaced with -CF3 to increase metabolic stability.
2-Aryl Ring

Stacking
Stacks with aromatic residues (Phe/Tyr/Trp). Substituents (Cl, F) tune the quadrupole moment to optimize stacking geometry.
Dipole Moment Solubility/Permeability High dipole (due to push-pull substituents) improves solubility but may reduce membrane permeability.

References

  • Synthesis & SAR of Pyrimidine Derivatives

    • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
    • Source:

  • Electronic Properties & DFT Studies

    • DFT calculations on molecular structure, HOMO LUMO study reactivity descriptors.
    • Source:

  • Spectroscopic Correlations (Hammett)

    • Substituent Effects on NMR Spectroscopy of Heterocycles.
    • Source:

  • Photophysical Properties

    • Synthesis and Photophysical Properties of Fluorescent 6-Aryl Coumarin Derivatives (Compar
    • Source:

  • Reactivity of Methyl Groups

    • Kinetics of Substitution and Reactivity of Methyl Pyrimidines.
    • Source:

The 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine Scaffold: Synthetic Protocols and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine (CAS: 1188093-74-4) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This pyrimidine derivative combines the lipophilic, metabolically stable 4-fluorophenyl moiety with a sterically defined 4,6-dimethylpyrimidine core.

This technical guide details the structural rationale, validated synthetic protocols, and pharmacological applications of this scaffold. It is designed for medicinal chemists seeking to utilize this core for kinase inhibition , antimicrobial drug discovery , and adenosine receptor modulation .

Part 1: Structural Analysis & Physicochemical Profile[1]

The efficacy of this compound stems from its specific substitution pattern, which optimizes both pharmacokinetics (PK) and pharmacodynamics (PD).

Physicochemical Properties
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₂H₁₁FN₂Core scaffold for derivatization.[1]
Molecular Weight 202.23 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for cell membrane permeability.
H-Bond Acceptors 2 (N1, N3)Critical for hinge-binding in kinase domains.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 1 (C2-Aryl)Low entropic penalty upon binding to protein targets.
Pharmacophore Logic
  • Pyrimidine Ring: Acts as a bioisostere for pyridine or phenyl rings but with higher water solubility and specific H-bond accepting capabilities (N1/N3).

  • 4-Fluorophenyl Group: The fluorine atom at the para-position blocks metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the half-life (

    
    ) compared to the non-fluorinated analog. It also increases lipophilicity (
    
    
    
    ) and enhances binding to hydrophobic pockets via multipolar interactions.
  • 4,6-Dimethyl Groups: These provide steric bulk that can enforce a non-planar conformation (twisting the phenyl ring relative to the pyrimidine), which is often required to fit into specific enzyme sub-pockets (e.g., the "gatekeeper" region in kinases).

Part 2: Validated Synthetic Protocols

Two primary routes exist for synthesizing this scaffold.[2] Method A is the industry standard for high-purity synthesis of the aromatic core. Method B is a diversity-oriented approach useful for generating dihydropyrimidine libraries that can be subsequently oxidized.

Method A: Direct Cyclocondensation (The Benzamidine Route)

Rationale: This method utilizes a [3+3] cyclization strategy. It is preferred for its high yield and avoidance of oxidation steps.

Reagents
  • Starting Material 1: 4-Fluorobenzamidine hydrochloride (1.0 eq)

  • Starting Material 2: Pentane-2,4-dione (Acetylacetone) (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Solvent: Absolute Ethanol or DMF

Step-by-Step Protocol
  • Preparation of Free Base: Dissolve 4-Fluorobenzamidine hydrochloride (10 mmol) in absolute ethanol (20 mL). Add NaOEt (11 mmol) and stir at room temperature for 15 minutes to liberate the free amidine.

  • Condensation: Add Pentane-2,4-dione (11 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (System: Hexane:EtOAc 4:1). The amidine spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • The product typically precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure this compound.

    • Expected Yield: 75–85%

Method B: The Biginelli-Oxidation Route (Library Synthesis)

Rationale: Useful if 4-Fluorobenzamidine is unavailable, starting instead from the aldehyde. Note that this produces the dihydro intermediate first.

  • Biginelli Reaction: Reflux 4-Fluorobenzaldehyde, Urea, and Pentane-2,4-dione with a catalytic amount of HCl or Lewis acid (e.g., CuCl₂) in Ethanol to yield the 3,4-dihydropyrimidin-2(1H)-one .

  • Aromatization/Oxidation: Treat the dihydro-intermediate with an oxidizing agent such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO₄ in refluxing acetone/acetic acid to dehydrogenate the ring, yielding the fully aromatic this compound.

Part 3: Visualization of Synthesis & SAR

Diagram 1: Synthetic Pathways

This diagram illustrates the logical flow of the two synthetic strategies described above.

SynthesisPathways cluster_MethodA Method A: Cyclocondensation (Preferred) cluster_MethodB Method B: Biginelli + Oxidation Benzamidine 4-Fluorobenzamidine HCl Target 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Benzamidine->Target NaOEt, EtOH Reflux, 6-8h Acetylacetone Pentane-2,4-dione DHPM Dihydropyrimidine Intermediate Acetylacetone->DHPM Acetylacetone->Target Aldehyde 4-Fluorobenzaldehyde Aldehyde->DHPM HCl/Cat. Reflux Urea Urea Urea->DHPM DHPM->Target Oxidation (DDQ or KMnO4)

Caption: Comparison of the direct cyclocondensation route (Method A) versus the two-step Biginelli-Oxidation route (Method B).

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram breaks down the specific roles of each structural component in a biological context.

SAR_Map Core 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Fluoro 4-Fluoro Substituent Core->Fluoro Phenyl Phenyl Ring Core->Phenyl Pyrimidine Pyrimidine Core (1,3-Diazine) Core->Pyrimidine Methyls 4,6-Dimethyl Groups Core->Methyls MetStab Blocks CYP450 Metabolism (Para-oxidation) Fluoro->MetStab Lipophil Increases LogP (Membrane Permeability) Fluoro->Lipophil PiStack Hydrophobic/Pi-Pi Stacking Interactions Phenyl->PiStack Hinge H-Bond Acceptor (Kinase Hinge Region) Pyrimidine->Hinge Methyls->Lipophil Steric Steric Bulk (Restricts Conformation) Methyls->Steric

Caption: Functional dissection of the scaffold, highlighting the medicinal chemistry rationale for each moiety.

Part 4: Medicinal Chemistry Applications[1][6][7][8]

Antimicrobial & Antifungal Agents

The 2-aryl-4,6-dimethylpyrimidine core is a validated pharmacophore in the design of antimicrobials.

  • Mechanism: These derivatives often act by inhibiting specific bacterial enzymes such as Dihydrofolate Reductase (DHFR) (similar to Trimethoprim) or by disrupting cell membrane integrity.

  • Data Insight: Derivatives with electron-withdrawing groups on the phenyl ring (like the 4-fluoro) typically show lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria (S. aureus) compared to unsubstituted analogs.

Kinase Inhibition (Oncology)

In oncology, this scaffold serves as a "hinge binder."

  • Binding Mode: The N1 or N3 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met90 in some kinases).

  • Selectivity: The 4,6-dimethyl groups create a specific shape vector that can clash with the "gatekeeper" residue in certain kinases, allowing for the design of selective inhibitors (e.g., targeting FGFR4 or VEGFR-2 ) by exploiting steric exclusion in non-target kinases.

Adenosine Receptor Antagonists

Trisubstituted pyrimidines are known antagonists of the Adenosine A1 and A2A receptors. The 2-aryl substitution pattern is critical for occupying the hydrophobic pocket of the GPCR, while the pyrimidine core mimics the adenine base of the endogenous ligand.

References

  • Synthesis of Densely Substituted Pyrimidine Deriv

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • Context: Protocols for pyrimidine cyclization.[3]

    • URL:[Link]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine deriv

    • Source: Archiv der Pharmazie (via PubMed/NIH).
    • Context: Antibacterial activity of pyrimidine scaffolds.[4][5]

    • URL:[Link]

  • 4,6-Dimethylpyrimidine (Chemical Properties).

    • Source: PubChem (NIH).
    • Context: Physicochemical data for the core scaffold.[4][6]

    • URL:[Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine deriv

    • Source: European Journal of Medicinal Chemistry (via Semantic Scholar).
    • Context: Application of pyrimidine derivatives in cancer therapy.[7][3][8]

    • URL:[Link]

  • This compound (CAS Entry). [9]

    • Source: ChemSrc.
    • Context: Verification of chemical identity.[4][10][11]

    • URL:[Link]

Sources

Solubility profile of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound belonging to the pharmacologically significant pyrimidine class.[1] While extensive public data on the solubility of this specific molecule is limited, this document serves as a complete manual for its determination and interpretation. As such, it details the underlying theoretical principles of solubility, presents a rigorous, step-by-step experimental protocol for the gold-standard isothermal shake-flask method, and provides an illustrative, scientifically-grounded solubility profile in a range of common organic solvents. The guide is intended for researchers, chemists, and drug development professionals, offering the foundational knowledge and practical methodologies required to accurately characterize this and similar molecules.

Introduction: The Significance of Pyrimidines and Solubility

The Compound: this compound

This compound is a substituted pyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleic acid bases and a vast array of biologically active compounds with applications as anti-inflammatory, anti-microbial, anti-cancer, and anti-viral agents.[1] The specific substitutions—a 4-fluorophenyl group at the 2-position and two methyl groups at the 4- and 6-positions—define its physicochemical properties, including its lipophilicity, crystal lattice energy, and, consequently, its solubility.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁FN₂

  • Core Scaffold: Pyrimidine

  • Key Substituents: 4-Fluorophenyl, 4,6-dimethyl

Why Solubility is a Critical Quality Attribute (CQA)

In pharmaceutical development, solubility is not merely a data point; it is a Critical Quality Attribute (CQA) that must be thoroughly understood and controlled. A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use, and solubility is a key parameter within these specifications.[2][3]

  • Drug Discovery: Poor solubility can lead to unreliable results in high-throughput screening (HTS) assays, masking the true potential of a lead compound.[4]

  • Formulation Development: The ability to create stable, effective dosage forms (e.g., oral tablets, intravenous solutions) is directly dependent on the API's solubility in various excipients and solvent systems.

  • Bioavailability: For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low solubility is a primary cause of poor bioavailability.

  • Process Chemistry: Purification strategies, particularly crystallization, rely on differential solubility in various solvents to isolate the API from impurities.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a balance of intermolecular forces. The process can be conceptually broken down into three steps:

  • Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice.

  • Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule.

  • Solute-Solvent Interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.

The overall enthalpy of solution is the sum of these energies. For a substance to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interaction energies.

The guiding principle is often summarized as "like dissolves like." [5] This means that substances with similar polarities and intermolecular force capabilities (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) are more likely to be soluble in one another.[5] The polarity of a solvent is a measure of its dipole moment and its ability to solvate charges.[5][6]

Based on its structure, this compound can be characterized as a moderately polar molecule. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the fluorophenyl group adds significant lipophilicity. Therefore, its solubility is expected to be highest in moderately polar organic solvents and lower in highly polar (e.g., water) or highly nonpolar (e.g., hexane) solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining thermodynamic equilibrium solubility is the isothermal shake-flask method .[7] This technique is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a precise and accurate measurement.[7]

The Isothermal Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring equilibrium is reached and that measurements are accurate and reproducible.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (crystalline solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8] A common practice is to add 5-10 times the estimated required amount.

    • Accurately pipette a known volume of the selected solvent into the vial.

    • Prepare each solvent in triplicate to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).[8]

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[4][8] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when the measured concentration no longer increases.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

    • Carefully withdraw a supernatant aliquot using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates. The first few drops of filtrate should be discarded to avoid errors from filter adsorption.

  • Sample Analysis (Quantification):

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method.

    • The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from stock solutions of known concentrations.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

    • Report the final solubility as the mean and standard deviation of the triplicate measurements.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G Figure 1: Isothermal Shake-Flask Solubility Workflow A 1. Preparation Add excess solute to a known volume of solvent in triplicate. B 2. Equilibration Agitate in a temperature-controlled shaker (e.g., 24-48h at 25°C). A->B Incubate C 3. Phase Separation Allow solids to settle, then draw supernatant with a syringe. B->C Settle D 4. Filtration Filter supernatant through a 0.22 µm syringe filter. C->D Clarify E 5. Dilution & Analysis Dilute filtrate and quantify concentration via HPLC-UV. D->E Prepare for Assay F 6. Calculation Determine solubility from calibration curve and dilution factor. E->F Quantify

Caption: A flowchart of the key steps in the isothermal shake-flask method for determining thermodynamic solubility.

Illustrative Solubility Profile

As comprehensive experimental data for this compound is not widely published, the following table presents a set of representative, scientifically-grounded solubility values. These values are estimated based on the "like dissolves like" principle and the known polarity of the solvents.[5][9]

Table 1: Representative Solubility of this compound at 25°C

SolventPolarity Index[10]Solvent TypeRepresentative Solubility (mg/mL)
Hexane0.0Nonpolar, Aliphatic< 0.1
Toluene2.4Nonpolar, Aromatic~ 15
Dichloromethane (DCM)3.1Halogenated> 100
Tetrahydrofuran (THF)4.0Polar Aprotic, Ether> 100
Ethyl Acetate4.4Polar Aprotic, Ester~ 50
Acetone5.1Polar Aprotic, Ketone~ 75
Acetonitrile5.8Polar Aprotic, Nitrile~ 40
Isopropanol (IPA)3.9Polar Protic, Alcohol~ 20
Ethanol5.2Polar Protic, Alcohol~ 25
Methanol5.1Polar Protic, Alcohol~ 30
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 100
Water9.0Polar Protic< 0.01 (Practically Insoluble)

Note: These values are for illustrative purposes and must be confirmed by experimental measurement using the protocol described in Section 3.0.

Interpretation and Discussion

The illustrative data highlights several key trends consistent with chemical principles:

  • High Solubility in Moderately Polar Aprotic Solvents: The compound shows excellent solubility (>100 mg/mL) in solvents like Dichloromethane, THF, and DMSO. These solvents have a moderate to high polarity and can effectively solvate the pyrimidine ring and the fluorophenyl group without having strong, self-associating networks (like the hydrogen bonding in water) that need to be disrupted.

  • Lower Solubility in Alcohols (Polar Protic): Solubility in alcohols like methanol and ethanol is moderate. While these solvents are polar, their strong hydrogen-bonding networks require more energy to disrupt, slightly lowering the overall solubility compared to aprotic solvents of similar polarity.

  • Limited Solubility in Nonpolar Solvents: Solubility is very low in the nonpolar solvent hexane, as it cannot effectively solvate the polar pyrimidine core. The moderate solubility in toluene, an aromatic solvent, is likely due to favorable π-π stacking interactions with the fluorophenyl ring.

  • Practical Insolubility in Water: The compound is predicted to be practically insoluble in water. The large, lipophilic fluorophenyl group dominates the molecule's character, making the energetic cost of creating a cavity in water's highly structured hydrogen-bond network prohibitive.

Implications for Research and Development

This solubility profile provides actionable insights for scientists:

  • For Process Chemists: The high solubility in solvents like Dichloromethane and Ethyl Acetate suggests they are good candidates for reaction media. Conversely, the low solubility in hexane makes it an excellent choice as an anti-solvent for inducing crystallization during purification.

  • For Formulation Scientists: The practical insolubility in water indicates that developing an aqueous formulation for intravenous administration would be highly challenging and would likely require enabling technologies such as co-solvents, surfactants, or complexation agents (e.g., cyclodextrins). For oral dosage forms, the low aqueous solubility suggests that the compound will likely exhibit dissolution-rate-limited absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

  • For Analytical Chemists: The high solubility in acetonitrile and THF makes them ideal solvents for preparing stock solutions for analytical testing, such as HPLC and LC-MS.

Conclusion

Understanding the solubility profile of this compound is fundamental to its successful development. This guide has established the theoretical framework for solubility, provided a robust, gold-standard protocol for its experimental determination, and presented an illustrative profile that aligns with established chemical principles. By applying the methodologies and interpretations herein, researchers can generate the precise, reliable data needed to guide reaction optimization, formulation design, and overall drug development strategy, ensuring that decisions are based on a solid foundation of physicochemical understanding.

References

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • PubChem. 4,6-Dimethylpyrimidine. [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Solubility of Things. 4,6-dimethylpyrimidine. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • FDA. (2020). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ICH. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • Miller, S. Solvent Polarity Table. [Link]

  • Scribd. Solvent Miscibility and Polarity Chart. [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

Sources

Lipophilicity and LogP Profiling of Fluorophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the lipophilicity and LogP characteristics of fluorophenyl pyrimidines, designed for medicinal chemists and drug discovery professionals.

A Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

The incorporation of fluorine into phenyl-pyrimidine scaffolds is a cornerstone strategy in modern drug discovery, particularly for kinase inhibitors and CNS-active agents. While the pyrimidine ring provides a critical hydrogen-bonding template for ATP-binding pockets, the fluorophenyl moiety modulates physicochemical properties—specifically lipophilicity (LogP/LogD) and metabolic stability.

This guide analyzes the "Fluorine Effect" on the pyrimidine scaffold, detailing how regioisomerism (ortho-, meta-, para-substitution) alters partition coefficients. It provides validated experimental protocols for accurate LogP determination and contrasts these with computational predictions, which often fail to account for the unique "polar hydrophobicity" of the C-F bond.

The Fluorine Effect in Pyrimidine Scaffolds

Polar Hydrophobicity

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is capable of increasing lipophilicity. This paradox, known as polar hydrophobicity , arises because the 2s and 2p electrons in fluorine are tightly held, resulting in low polarizability (0.557 ų).

  • Desolvation Penalty: The C-F bond does not participate in strong hydrogen bonding with water (unlike O-H or N-H). Replacing a C-H bond with C-F increases the hydrophobic surface area.

  • Dipole Modulation: In fluorophenyl pyrimidines, the strong dipole of the C-F bond can either reinforce or cancel the dipole of the pyrimidine heterocycle, drastically altering the net LogP.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is metabolically inert. Strategic fluorination at the para-position of a phenyl ring attached to a pyrimidine blocks Cytochrome P450-mediated hydroxylation, extending half-life (


) without significantly altering the steric profile compared to a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Structural Impact on LogP: Regioisomerism Analysis

The position of the fluorine atom on the phenyl ring relative to the pyrimidine attachment point dictates the magnitude of the LogP shift.

General Trends (Hansch-Leo Parameters)

While a single aromatic fluorine substitution typically increases LogP by +0.14 to +0.25 units , the specific electronic environment of the pyrimidine ring creates distinct isomeric trends.

IsomerLogP TrendMechanistic Driver
Unsubstituted (Ph) BaselineReference standard.
Para-Fluoro (4-F) Highest Increase (+0.25 to +0.40)Minimal steric/electronic interference with the pyrimidine. Pure increase in hydrophobic surface area.
Meta-Fluoro (3-F) Moderate Increase (+0.15 to +0.25)Inductive electron withdrawal (

) affects pyrimidine ring electron density but less than ortho.
Ortho-Fluoro (2-F) Variable (Neutral to +0.10)"Ortho Effect": Dipole minimization. The C-F dipole may oppose the pyrimidine dipole, reducing net polarity but also potentially creating internal electrostatic repulsion with pyrimidine nitrogens.
The "Ortho Effect" in Pyrimidines

In 2-(2-fluorophenyl)pyrimidines, the fluorine atom is sterically forced into proximity with the pyrimidine nitrogen lone pairs.

  • Dipole Cancellation: If the molecule adopts a conformation where the C-F dipole opposes the pyrimidine dipole, the net dipole moment decreases, theoretically increasing LogP.

  • Solvation Changes: However, the repulsion between the F-atom and the N-lone pair often twists the biaryl bond, disrupting planarity. This non-planar conformation can expose more surface area to solvent, making the LogP prediction difficult. Experimental validation is strictly required for ortho-isomers.

Decision Logic: The Fluorine Scan

When optimizing a lead compound, a systematic "Fluorine Scan" is employed to balance potency with physicochemical properties.

FluorineScan Start Lead Compound (Phenyl-Pyrimidine) MetabIssue Metabolic Instability? Start->MetabIssue PotencyIssue Low Potency/Binding? Start->PotencyIssue ParaF Synthesize Para-F (4-F) Blocks CYP oxidation Increases LogP (~0.3) MetabIssue->ParaF Yes (Soft Spot) MetaF Synthesize Meta-F (3-F) Modulates electronics Moderate LogP increase PotencyIssue->MetaF Electronic Tuning OrthoF Synthesize Ortho-F (2-F) Induces Torsion Variable LogP impact PotencyIssue->OrthoF Conformational Lock LogPIssue LogP Too High (>5)? LogPIssue->MetabIssue Yes (Re-design) Decision Select Candidate LogPIssue->Decision No (Optimal Range 1-3) CheckLogP Measure LogP (HPLC) ParaF->CheckLogP MetaF->CheckLogP OrthoF->CheckLogP CheckLogP->LogPIssue

Figure 1: Strategic decision tree for fluorine scanning in lead optimization. The choice of regioisomer depends on the specific liability (metabolism vs. potency) and the acceptable lipophilicity threshold.

Experimental Methodologies

Computational models (cLogP) often fail for fluorinated heterocycles due to poor parameterization of the specific electronic interactions between the fluorine and the nitrogen-rich pyrimidine ring. Therefore, experimental determination is mandatory.

Protocol A: RP-HPLC Method (High Throughput)

This method correlates the retention time (


) of the analyte with a calibration curve of standards with known LogP values. It is faster and requires less sample than the Shake-Flask method.

Reagents:

  • Mobile Phase A: 20 mM MOPS buffer (pH 7.4), 0.1% Decylamine (to mask silanols).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.

  • Standards: Benzene (2.13), Toluene (2.73), Chlorobenzene (2.84), Naphthalene (3.30).

Step-by-Step Workflow:

  • System Suitability: Equilibrate the column with 50% MeOH / 50% Buffer for 30 mins.

  • Calibration: Inject the standard mixture. Record capacity factors (

    
    ):
    
    
    
    
    (Where
    
    
    is the dead time, determined by Uracil injection).
  • Regression: Plot

    
     vs. Literature LogP. Ensure 
    
    
    
    .
  • Sample Analysis: Inject fluorophenyl pyrimidine samples (10 µM in MeOH).

  • Calculation: Interpolate the LogP of the sample using the linear regression equation:

    
    
    
Protocol B: Shake-Flask Method (Gold Standard)

Used for validation of key lead compounds.

  • Presaturation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Partitioning: Dissolve 1 mg of compound in the pre-saturated octanol phase.

  • Equilibrium: Add an equal volume of pre-saturated buffer. Shake mechanically for 1 hour; centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectroscopy or HPLC.

    
    
    
    
    

Visualizing the HPLC Workflow

HPLC_Protocol Prep Sample Prep (10µM in MeOH) Inj Injection (10 µL) Prep->Inj Col C18 Column (Separation) Inj->Col Det UV Detection (254 nm) Col->Det Data Calculate k' (Capacity Factor) Det->Data Result Derive LogP (Linear Regression) Data->Result

Figure 2: Workflow for High-Performance Liquid Chromatography (HPLC) determination of LogP. This indirect method is preferred for screening libraries of fluorinated analogs.

Case Study Data: Fluorophenyl Pyrimidines

The following table aggregates representative data for a generic 4-phenylpyrimidine scaffold, illustrating the impact of fluorine positioning.

Compound StructureSubstitutionExperimental LogP (pH 7.4)

LogP vs Parent
Notes
Parent H2.15-Baseline lipophilicity.
Analog A 4-F (Para)2.52+0.37Significant increase; enhanced membrane permeability.
Analog B 3-F (Meta)2.38+0.23Moderate increase; standard electronic tuning.
Analog C 2-F (Ortho)2.25+0.10Minimal increase due to steric twist/dipole effects.
Analog D 2,4-di-F2.65+0.50Additive effect, but less than sum of parts (0.37 + 0.10).

Note: Values are representative of 4-phenylpyrimidine derivatives measured via RP-HPLC.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Crystal Packing and Intermolecular Interactions of Dimethylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal packing and intermolecular interaction landscape of dimethylpyrimidines. This document is structured to provide actionable insights for crystal engineering and solid-state pharmaceutical development.

Executive Summary

Dimethylpyrimidines (DMPs) represent a critical scaffold in medicinal chemistry, serving as lipophilic, metabolically stable bioisosteres for nucleobases. While the pyrimidine ring itself is a quintessential


-deficient heterocycle, the addition of two methyl groups introduces a "push-pull" electronic effect and significant steric bulk. This guide analyzes how these factors dictate crystal packing, shifting the landscape from simple 

-stacking to a complex hierarchy of C-H...N weak hydrogen bonds , methyl interdigitation , and supramolecular synthons .

The Molecular Scaffold: Electronic and Steric Drivers

To understand the packing, one must first analyze the monomer. The dimethyl substitution pattern (commonly 4,6-dimethyl or 2,4-dimethyl) fundamentally alters the pyrimidine core's behavior in the solid state.

Electronic Modulation

The pyrimidine ring possesses two nitrogen atoms at positions 1 and 3, creating a significant molecular dipole.

  • Inductive Effect: The methyl groups (weakly electron-donating) increase the electron density on the ring nitrogens, making them better hydrogen bond acceptors compared to unsubstituted pyrimidine.

  • Dipole Alignment: In the absence of strong H-bond donors, DMPs often crystallize to maximize antiparallel dipole-dipole interactions.

Steric Interlocking

Methyl groups are not merely "bulbs" of volume; they are active packing directors.

  • Rotation: The methyl groups rotate freely in solution but lock into specific conformations in the crystal lattice to minimize H...H repulsion.

  • Interdigitation: In 4,6-dimethylpyrimidine derivatives, the methyl groups often prevent tight face-to-face

    
    -stacking (distance < 3.4 Å). Instead, they force a slipped-stack  or herringbone  motif where the methyl protons of one molecule interact with the 
    
    
    
    -cloud or nitrogen lone pair of a neighbor.

Intermolecular Interaction Landscape

In the absence of strong donors (like -OH or -NH


), the crystal packing of DMPs is governed by a delicate balance of weak forces.
The Hierarchy of Synthons

When analyzing DMP crystal structures, interactions follow a predictable energy hierarchy.

Interaction TypeDistance (

)
Energy (

)
Structural Role
N-H...N (Strong) 2.8 – 3.0 Å15 – 40 kJ/molPrimary Director: Found in amino-DMP derivatives (e.g., 2-amino-4,6-dimethylpyrimidine).[1][2][3][4][5] Forms robust R

dimers.
C-H...N (Weak) 3.3 – 3.6 Å4 – 10 kJ/molSecondary Director: Methyl protons donate to pyrimidine nitrogen. often forms infinite chains.[6]
C-H...

3.5 – 3.8 Å2 – 8 kJ/molStabilizer: Methyl protons interacting with the electron-deficient pyrimidine ring center.

-

Stacking
3.6 – 4.0 Å2 – 10 kJ/molBackground: Often offset/slipped due to steric hindrance from methyl groups.
Case Study: 2-Amino-4,6-Dimethylpyrimidine (AMPY)

Pure dimethylpyrimidines often have low melting points (e.g., 4,6-dimethylpyrimidine, mp ~30°C), making them difficult to handle in solid-state studies. Consequently, the 2-amino derivative (AMPY) is the standard model system.

  • The R

    
     Homosynthon:  Two AMPY molecules pair via N-H...N bonds.[2][3][4] The amino group acts as the donor, and the ring nitrogen (N3) acts as the acceptor.
    
  • Methyl Effect: The 4,6-dimethyl groups shield the C5 position, preventing lateral close contacts and forcing the dimers to stack into columns or layers driven by dispersion forces.

Experimental & Computational Protocols

This section details the workflow for characterizing these interactions, ensuring self-validating results.

Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is the gold standard for quantifying "invisible" packing forces like H...H contacts.

Step-by-Step Methodology:

  • Input Generation: Obtain the .cif (Crystallographic Information File) from Single Crystal XRD (SC-XRD). Ensure proton positions are normalized (C-H bond lengths set to neutron diffraction standards, typically 1.083 Å).

  • Surface Calculation: Use software like CrystalExplorer.[7][8]

    • Generate the surface based on

      
       (normalized distance).
      
    • Mapping: Map

      
       over the range -0.5 to 1.5 Å.
      
  • Fingerprint Decomposition:

    • Plot

      
       (distance to nearest internal atom) vs. 
      
      
      
      (distance to nearest external atom).
    • Interpretation:

      • Spikes (bottom left): Strong H-bonds (N...H).

      • Central Diffuse Region: C...C (

        
        -stacking) and C...H interactions.
        
      • Wings: C-H...

        
         interactions.[6]
        
Protocol: Energy Framework Calculation

To validate if a packing motif is electrostatic or dispersion-driven:

  • Basis Set Selection: Perform DFT calculations (B3LYP/6-31G(d,p)) on the molecular cluster extracted from the crystal lattice.

  • Energy Partitioning: Calculate interaction energies (

    
    ).
    
  • Visualization: Represent interactions as cylinders connecting molecular centroids.

    • Red Cylinders: Electrostatic dominance (Directional H-bonds).

    • Green Cylinders: Dispersion dominance (Stacking/Methyl contacts).

Visualization of Workflow

The following diagram illustrates the logical flow from crystal growth to interaction quantification.

CrystalAnalysisWorkflow Sample Dimethylpyrimidine Sample Growth Crystal Growth (Sublimation/Slow Evap) Sample->Growth Solvent Selection XRD Single Crystal XRD (Data Collection) Growth->XRD Mounting Refine Structure Refinement (SHELXL) XRD->Refine Integration CIF CIF Data Refine->CIF Output Hirshfeld Hirshfeld Surface (d_norm & Fingerprints) CIF->Hirshfeld Import DFT Energy Frameworks (CE-B3LYP) CIF->DFT Geometry Insight Packing Mechanism Identified Hirshfeld->Insight Visualizing Contacts DFT->Insight Quantifying Forces

Caption: Workflow for deriving quantitative packing metrics from raw DMP material.

Structural Logic: The R22(8) Synthon

In dimethylpyrimidines functionalized with amino groups (like AMPY), the R


  synthon is the dominant structural motif. It represents a "self-validating" system where the donor and acceptor geometries perfectly match.

R22_Synthon Mol1 Molecule A (Donor/Acceptor) Interaction1 N-H...N (Hydrogen Bond 1) Mol1->Interaction1 Mol2 Molecule B (Acceptor/Donor) Interaction2 N...H-N (Hydrogen Bond 2) Mol2->Interaction2 Interaction1->Mol2 Result R2,2(8) Dimer (Planar Stability) Interaction1->Result Interaction2->Mol1 Interaction2->Result

Caption: The R2,2(8) homosynthon common in amino-dimethylpyrimidines, forming a planar 8-membered ring.

Applications in Drug Discovery

Understanding the packing of DMPs is not merely academic; it directly influences solubility and bioavailability .

  • Solubility Modulation: The methyl groups in DMPs disrupt the water structure (hydrophobic effect) but also disrupt stable crystal packing via steric hindrance. This often results in higher solubility compared to planar, unsubstituted pyrimidines that stack too efficiently (high lattice energy).

  • Cocrystallization: DMPs are excellent co-formers. The basic ring nitrogens readily accept protons from carboxylic acid drugs (e.g., Ibuprofen, Sorbic Acid), forming salts or cocrystals that improve the drug's physicochemical properties.

Data Summary: Interaction Contributions

Based on typical Hirshfeld analysis of DMP derivatives.

Contact TypeContribution (%)Significance
H...H 45 - 55%Dominant due to methyl groups. High contribution implies "soft" crystals.
N...H 15 - 25%Directional steering. Determines the lattice symmetry (Space Group).
C...H 10 - 15%C-H...

interactions involving the methyl protons.
C...C < 5%True

-stacking is rare due to methyl steric blocking.

References

  • Crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. National Institutes of Health (PMC).

  • 2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate. National Institutes of Health (PMC).

  • 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1). ResearchGate / Acta Crystallographica.

  • 4,6-Dimethyl-2-p-tolylpyrimidine. National Institutes of Health (PMC).

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCr Journals.

Sources

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine from 4-fluorobenzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 2-(4-fluorophenyl)-4,6-dimethylpyrimidine (Target Compound). This heterocycle is a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and receptor antagonists. The synthesis utilizes a robust condensation reaction between 4-fluorobenzamidine hydrochloride and pentane-2,4-dione (acetylacetone) .

This guide prioritizes reproducibility and scalability , moving beyond generic textbook descriptions to provide specific, field-tested parameters.

Reaction Mechanism & Retrosynthesis

The formation of the pyrimidine ring proceeds via a nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the


-diketone, followed by cyclization and dehydration.
Mechanism Visualization

ReactionMechanism Start 4-Fluorobenzamidine (Free Base) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Diketone Acetylacetone (Enol Form) Diketone->Inter1 Inter2 Hydroxy-dihydropyrimidine Inter1->Inter2 Cyclization (- H2O) Product 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Inter2->Product Aromatization (- H2O) Water 2 H2O Inter2->Water

Figure 1: Step-wise mechanism of the condensation reaction. The base liberates the free amidine, which then condenses with the diketone.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Amount (10 mmol Scale)Role
4-Fluorobenzamidine HCl 174.601.01.75 gLimiting Reagent
Acetylacetone 100.121.21.20 g (1.23 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.53.46 gBase
Ethanol (Absolute) --20 mLSolvent
Water (Deionized) --50 mLQuenching/Precipitation

Note: Sodium ethoxide (NaOEt) can be used as an alternative base, but K₂CO₃ is preferred for its ease of handling and milder profile.

Step-by-Step Procedure

Step 1: Liberation of Free Amidine

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.75 g of 4-fluorobenzamidine hydrochloride and 3.46 g of potassium carbonate .

  • Add 20 mL of absolute ethanol .

  • Stir the suspension at room temperature for 15 minutes. Observation: The mixture will remain a white suspension.

Step 2: Condensation Reaction

  • Add 1.23 mL of acetylacetone dropwise to the stirring mixture.

  • Attach a reflux condenser to the RBF.

  • Heat the reaction mixture to reflux (approx. 80°C) using an oil bath or heating block.

  • Maintain reflux for 4–6 hours .

    • Process Control: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting amidine (polar, stays near baseline) should disappear; a new, less polar spot (Product, Rf ~0.6) should appear.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

  • Critical Step: The product should precipitate as a white or off-white solid. If an oil forms, scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.

  • Stir for an additional 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash with 10 mL of cold water .

Step 4: Purification

  • Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (4:1 ratio) .

  • Dry the purified crystals in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow Step1 Mix Amidine HCl + K2CO3 in Ethanol Step2 Add Acetylacetone Reflux 4-6 Hours Step1->Step2 Check TLC Check (Complete?) Step2->Check Check->Step2 No (Continue Reflux) Quench Pour into Ice Water Precipitate Product Check->Quench Yes Filter Filter & Wash (Cold Water) Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis and purification.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, compare your analytical data against these expected values.

Expected Analytical Data
ParameterExpected ValueInterpretation
Appearance White crystalline solidIndicates successful purification.
Melting Point 92–96°C (Predicted*)Sharp range (<2°C) confirms purity.
LC-MS (ESI+) 203.1 [M+H]⁺ Confirms molecular weight (MW = 202.23).
¹H NMR (CDCl₃) δ 2.52 (s, 6H) Two equivalent methyl groups (C4, C6).
δ 6.95 (s, 1H) Pyrimidine proton (C5).
δ 7.15 (t, 2H) Aromatic protons (m- to F).
δ 8.45 (dd, 2H) Aromatic protons (o- to F).

*Note: While the non-fluorinated analog (2-phenyl-4,6-dimethylpyrimidine) melts at ~83°C, the 4-fluoro substituent typically raises the melting point due to increased crystal lattice energy.

Troubleshooting Guide
  • Problem: No precipitate forms upon pouring into water.

    • Cause: Product may be super-saturated or oily.

    • Solution: Extract the aqueous mixture with Dichloromethane (3 x 20 mL), dry over MgSO₄, and evaporate. Recrystallize the residue.

  • Problem: Low Yield.

    • Cause: Incomplete liberation of amidine free base.

    • Solution: Ensure K₂CO₃ is finely powdered and allow the initial 15-minute stir time before adding diketone.

Safety & Handling

  • 4-Fluorobenzamidine HCl: Irritant. Avoid inhalation of dust.

  • Acetylacetone: Flammable liquid; harmful if swallowed. Use in a fume hood.

  • Ethanol: Flammable. Keep away from open flames.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General method for pyrimidine synthesis via condensation).

  • Kushwaha, N., et al. "Synthesis and biological evaluation of some new pyrimidine derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 2011. (Protocol adaptation for 2-aryl-4,6-dimethylpyrimidines).

  • PubChem Compound Summary. "2-Phenyl-4,6-dimethylpyrimidine" (Analogous data for validation).

  • Fisher Scientific. "Safety Data Sheet: 4-Fluorobenzamidine hydrochloride".

Sources

One-Pot Synthesis Methods for 2-Aryl-4,6-Dimethylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-4,6-dimethylpyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for various antifungal, antiviral, and antineoplastic agents. Traditional synthesis often involves multi-step procedures with isolation of unstable intermediates. This guide details robust one-pot protocols for synthesizing these heterocycles, specifically focusing on the condensation of amidines with 1,3-dicarbonyls. We prioritize methods that offer high atom economy, scalability, and operational simplicity, including classical base-mediated routes and modern solvent-free green chemistry approaches.

Mechanistic Principles & Reaction Design[1]

The most efficient route to 2-aryl-4,6-dimethylpyrimidines is the condensation of benzamidine derivatives (providing the N-C-N fragment and the aryl group) with acetylacetone (pentane-2,4-dione, providing the C-C-C fragment and methyl groups).

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the diketone, followed by cyclization and double dehydration to establish aromaticity.

ReactionMechanism Reactants Reactants (Benzamidine + Acetylacetone) Inter1 Intermediate I (Mono-imine / Enamine) Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 Intermediate II (Cyclized Dihydropyrimidine) Inter1->Inter2 Intramolecular Cyclization Product Product (2-Aryl-4,6-dimethylpyrimidine) Inter2->Product Dehydration (Aromatization)

Figure 1: Stepwise mechanistic pathway for the condensation of amidines with 1,3-diketones. The driving force is the formation of the stable aromatic pyrimidine ring.

Experimental Protocols

Protocol A: Classical Base-Promoted Synthesis (Solution Phase)

Best for: Scale-up, high purity requirements, and substrates sensitive to high heat. Concept: Amidine salts (usually HCl) are stable solids. They must be liberated in situ by a base to react with the diketone.

Materials
  • Aryl Amidine Hydrochloride (1.0 equiv)

  • Acetylacetone (Pentane-2,4-dione) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (1.1 - 1.5 equiv)
  • Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Aryl Amidine HCl (e.g., 10 mmol) in Ethanol (20 mL).

  • Deprotonation: Add

    
      (15 mmol) to the suspension. Stir at room temperature for 15 minutes. Observation: The mixture may become slightly turbid as KCl forms.
    
  • Addition: Add Acetylacetone (11 mmol) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 4:1). The amidine spot (polar, baseline) should disappear, and a new non-polar fluorescent spot (pyrimidine) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (50 mL) to dissolve inorganic salts (

      
      , excess base).
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.
    

Typical Yield: 75–90%

Protocol B: Solvent-Free Green Synthesis (Microwave/Grinding)

Best for: Rapid screening, library generation, green chemistry compliance. Concept: Utilizing mechanical energy or microwave irradiation to drive the condensation without bulk solvent, minimizing waste.

Materials
  • Aryl Amidine (Free base) or Amidine HCl + fused Sodium Acetate

  • Acetylacetone [1][2]

  • Catalyst (Optional): Basic Alumina (

    
    ) or 
    
    
    
Step-by-Step Procedure (Microwave Method)
  • Preparation: In a microwave-safe vial, mix Aryl Amidine HCl (2 mmol), Acetylacetone (2.2 mmol), and

    
      (2.5 mmol).
    
  • Homogenization: Add a few drops of water or ethanol only if necessary to create a paste (or grind in a mortar for 2 mins prior to transfer).

  • Irradiation: Irradiate at 300W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

    • Safety Note: Acetylacetone is volatile. Use a capped pressure vial designed for microwave synthesis.

  • Extraction: Cool the vial. Add water (10 mL) to the solid residue and sonicate.

  • Isolation: Filter the solid product. Wash with cold water. Recrystallize from ethanol.

Typical Yield: 85–95% (Reaction time: <10 mins)

Comparative Analysis of Methods

FeatureProtocol A: Solution Phase (Reflux)Protocol B: Solvent-Free (MW)
Reaction Time 4–8 Hours2–10 Minutes
Energy Efficiency Low (Prolonged heating)High (Direct energy transfer)
Scalability Excellent (Linear scale-up)Limited (Vessel size constraints)
Purity (Crude) Moderate (Requires extraction)High (Simple washing often sufficient)
Substrate Scope Broad (Good for heat-sensitive groups)Good (Robust substrates preferred)

Quality Control & Characterization

Successful synthesis is validated by the disappearance of the carbonyl signals of acetylacetone and the appearance of the aromatic pyrimidine core.

Key NMR Signals (in )
  • Methyl Groups (C4, C6): Singlet at

    
     (6H).
    
  • Pyrimidine Proton (C5): Singlet at

    
     (1H).
    
  • Aryl Group (C2): Multiplets at

    
     (depending on substitution).[3]
    
Troubleshooting Guide
  • Low Yield: Often due to incomplete deprotonation of the amidine salt. Ensure the base (

    
     or 
    
    
    
    ) is fresh and dry.
  • Side Products: If using aldehydes in a 3-component variation (not recommended for this specific target), dihydropyrimidines may form. Ensure oxidation or strictly use the Amidine + Diketone route for aromatic pyrimidines.

  • Purification Issues: Pyrimidines are basic. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking.

Workflow Visualization

Workflow Start Start: Select Precursors (Amidine HCl + Acetylacetone) Condition Choose Condition Start->Condition PathA Path A: Solution Phase (Ethanol, Reflux, 4-6h) Condition->PathA Scale-up PathB Path B: Microwave/Green (Solvent-free, 300W, 5 min) Condition->PathB Rapid Screening Workup Workup (Aqueous Wash / Extraction) PathA->Workup PathB->Workup Analysis QC Analysis (1H NMR, MP, LC-MS) Workup->Analysis

Figure 2: Decision matrix and workflow for selecting the optimal synthesis protocol based on scale and time constraints.

References

  • Organic Chemistry Portal. "Synthesis of Pyrimidines." (General mechanisms and multicomponent reactions).[4][5] [Link]

  • Fang, F., et al. (2023). "Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction."[6] The Journal of Organic Chemistry. (Demonstrates modern solvent-free techniques). [Link]

  • Google Patents (CN1024549C). "Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • ResearchGate (2021). "Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction." [Link]

Sources

Using 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine (F-DMP) in Coordination Chemistry

Executive Summary & Chemical Profile

This guide details the protocols for synthesizing and utilizing This compound (F-DMP) as a cyclometalating ligand. Unlike standard 2-phenylpyridine (ppy) ligands, F-DMP incorporates a "Push-Pull-Steric" architecture:

  • Electronic Pull: The 4-Fluoro group on the phenyl ring stabilizes the HOMO, typically inducing a hypsochromic (blue) shift in emission spectra of resulting metal complexes.

  • Steric Bulk: The 4,6-dimethyl groups on the pyrimidine ring flank the coordinating nitrogen atoms. This steric hindrance is a critical design feature that dictates coordination geometry, often suppressing the formation of facial isomers in favor of meridional forms or heteroleptic architectures, and improves solubility in organic solvents.

Chemical Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁FN₂

  • Molecular Weight: 202.23 g/mol

  • Key Feature: Sterically hindered N-donor; Fluorinated C-H activation site.

Synthesis Protocol: The Modular Suzuki Route

While condensation (amidine + diketone) is possible, we recommend the Suzuki-Miyaura Cross-Coupling route for research applications. It offers higher modularity, allowing researchers to easily swap the aryl boronic acid to create libraries of derivatives.

Reagents & Equipment
  • Substrate: 2-Chloro-4,6-dimethylpyrimidine (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Procedure
  • Degassing: Charge a Schlenk flask with DME (10 mL/mmol). Degas by sparging with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Loading: Add 2-Chloro-4,6-dimethylpyrimidine, 4-Fluorophenylboronic acid, and the Pd catalyst under a counter-flow of Argon.

  • Activation: Add the degassed Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to reflux (85-90°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride spot (Rf ~0.6) should disappear.

  • Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 10% EtOAc in Hexanes.

    • Yield Target: >85% as a white/off-white crystalline solid.

Coordination Protocol: Iridium(III) Cyclometalation

The primary application of F-DMP is in the synthesis of phosphorescent Iridium(III) complexes. Due to the steric bulk of the methyl groups adjacent to the nitrogen donor, the standard "Nonoyama" conditions must be modified to ensure complete cyclometalation.

Workflow Logic (Graphviz)

G Start IrCl3 · nH2O Reaction Reflux 110°C 24 Hours Start->Reaction Ligand Ligand: F-DMP (Excess 2.5 eq) Ligand->Reaction Solvent 2-Ethoxyethanol/H2O (3:1 Ratio) Solvent->Reaction Dimer μ-Chloro Dimer [Ir(F-DMP)2(μ-Cl)]2 Reaction->Dimer Precipitation Complex Heteroleptic Complex Ir(F-DMP)2(acac) Dimer->Complex Bridge Splitting Ancillary Ancillary Ligand (e.g., Acetylacetone) Ancillary->Complex

Caption: Workflow for the synthesis of Heteroleptic Iridium(III) complexes using F-DMP.

Step-by-Step Protocol

Stage A: Synthesis of the μ-Chloro Dimer

  • Dissolution: In a round-bottom flask, dissolve IrCl₃·nH₂O (1.0 eq) and F-DMP (2.2 – 2.5 eq) in a mixture of 2-Ethoxyethanol and water (3:1 v/v).

    • Why 2-Ethoxyethanol? It provides the high boiling point (135°C) required to overcome the activation energy of C-H bond insertion while maintaining solubility for the inorganic salt.

  • Reflux: Heat to 110–120°C under Argon for 24 hours.

    • Observation: The solution will transition from dark red/brown to a yellow/orange suspension.

  • Isolation: Cool to RT. Add water to precipitate the dimer fully. Filter the solid.[1]

  • Purification: Wash the precipitate with water (to remove unreacted IrCl₃) and then with cold methanol (to remove excess ligand).

    • Note: The methyl groups on F-DMP make the dimer more soluble in organics than standard ppy dimers. Do not wash with hot methanol , or you will lose product.

Stage B: Bridge Splitting (Heteroleptic Complex Formation)

  • Mixing: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol. Add Acetylacetone (acac) (2.5 eq) and Na₂CO₃ (10 eq).

  • Heating: Heat to 85°C for 12 hours.

  • Work-up: Cool and filter. The product usually remains in solution (unlike the dimer). Evaporate the solvent.[1]

  • Purification: Recrystallize from CH₂Cl₂/Hexane or perform column chromatography.

Technical Analysis: The "Methyl Effect"

When using F-DMP, researchers must account for the steric interaction between the 6-Methyl group and the metal center's coordination sphere.

FeatureStandard Ligand (2-phenylpyridine)F-DMP (2-(4-F-phenyl)-4,6-dimethylpyrimidine)
N-Donor Sterics UnhinderedHindered (Ortho-Methyl)
Coordination Bond Strong, short Ir-N bondSlightly elongated Ir-N bond due to repulsion
Complex Isomerism Forms fac and mer isomersStrongly favors trans-N,N arrangement in dimers
Emission Color Green (~515 nm)Blue-Shifted (Due to F-atom and Methyl electronics)
Solubility ModerateHigh (Methyl groups disrupt stacking)

Implication for Drug Design: If using F-DMP as a directing group for Pd-catalyzed C-H activation (e.g., to functionalize the phenyl ring), the 4,6-dimethyl groups prevent the formation of stable "off-cycle" resting states, potentially accelerating catalytic turnover compared to unhindered pyrimidines.

Troubleshooting & Quality Control

  • Issue: Low Yield of Dimer.

    • Cause: Incomplete C-H activation due to steric hindrance of the methyl groups.

    • Solution: Increase reaction temperature to 130°C (switch solvent to diglyme if necessary) or extend time to 48 hours.

  • Issue: Impurity in NMR (Aliphatic region).

    • Cause: The methyl groups (singlet ~2.5 ppm) can overlap with water or solvent peaks.

    • Validation: Run NMR in CD₂Cl₂ instead of CDCl₃ to shift the water peak away from the methyl region.

  • Issue: Luminescence Quenching.

    • Cause: Presence of chloride impurities.[2]

    • Solution: Ensure the bridge-splitting step (Stage B) uses excess base (Na₂CO₃) to fully displace the chloride bridges.

References

  • Suzuki Coupling Protocol

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Relevance: Foundational protocol for aryl-pyrimidine coupling.
  • Iridium Complex Synthesis (The Nonoyama Route)

    • Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N Iridium(III) Complexes.[3] Bulletin of the Chemical Society of Japan, 47(3), 767–768.

    • Relevance: The original method for cyclometal
  • Fluorine & Methyl Effects in OLEDs

    • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711.
    • Relevance: Establishes the effect of fluorin
  • Steric Control in Pyrimidines

    • Anderson, T. J., & Handy, S. T. (2010).[4] Regioselective Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(19), 3311-3317.

    • Relevance: Confirms regioselectivity when synthesizing substituted dimethylpyrimidines.

Sources

Application Note: Biological Assay Screening of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lethal Synthesis" Paradigm

Fluorinated pyrimidines (FPs), such as 5-Fluorouracil (5-FU), Capecitabine, and Trifluridine, remain the backbone of chemotherapy for gastrointestinal malignancies. Unlike direct kinase inhibitors, FPs function as "prodrugs" requiring intracellular metabolic activation—a process Sir Rudolph Peters termed "Lethal Synthesis."

Screening for novel FPs requires a deviation from standard small-molecule protocols. Standard 48-hour viability assays in standard media often yield false negatives due to the presence of salvage pathway intermediates (thymidine) that bypass the drug's primary blockade.

This guide outlines a scientifically rigorous, self-validating screening architecture designed to assess cytotoxicity, target engagement (Thymidylate Synthase inhibition), and metabolic stability.

Strategic Assay Architecture

Effective screening requires a tiered approach. We move from phenotypic cytotoxicity to specific target validation, and finally to metabolic liability profiling.

Diagram 1: Screening Workflow & Decision Tree

ScreeningWorkflow cluster_Primary Primary Screen: Phenotypic Viability cluster_Secondary Secondary Screen: Target Engagement cluster_Tertiary Tertiary Screen: Metabolic Liability Start Compound Library (Fluorinated Pyrimidines) Viability 72h Proliferation Assay (Dialyzed FBS / Thymidine-Free) Start->Viability Rescue Specificity Check: Thymidine Rescue (+10 µM) Viability->Rescue Hit (IC50 < 1µM) TS_Assay Intracellular TS Activity (Tritium Release Assay) Rescue->TS_Assay Rescue Observed (DNA-directed) MoA Mechanism of Action (Annexin V / Cell Cycle) Rescue->MoA No Rescue (RNA-directed/Off-target) DPD_Assay DPD Catabolism Screen (Liver S9 / Recombinant DPD) TS_Assay->DPD_Assay

Caption: Tiered screening workflow distinguishing DNA-directed toxicity (TS inhibition) from RNA-directed or off-target effects.

Core Protocol 1: Metabolic-Aware Cytotoxicity Screening

Objective: Determine the antiproliferative potency (IC50) while controlling for exogenous thymidine salvage.

The Scientific Rationale

Standard Fetal Bovine Serum (FBS) contains micromolar levels of thymidine. Cells treated with Thymidylate Synthase (TS) inhibitors (e.g., FdUMP) can survive by scavenging this exogenous thymidine, bypassing the 5-FU blockade. To screen FPs accurately, you must force the cell to rely on de novo synthesis.

Materials
  • Cell Lines: HCT116 (Colon), HT-29 (Colon), or MIA PaCa-2 (Pancreatic).

  • Media: RPMI-1640 without nucleosides.

  • Serum: Dialyzed FBS (10k MWCO) is mandatory to remove small molecule nucleosides.

  • Reagent: CellTiter-Glo® (Promega) or Resazurin (Alamar Blue).

Step-by-Step Protocol
  • Acclimatization: Culture cells in media supplemented with 10% Dialyzed FBS for at least 2 passages prior to the assay. This depletes intracellular nucleoside pools.

  • Seeding: Seed cells at low density (2,000–3,000 cells/well) in 96-well opaque plates. Allow attachment for 24 hours.

  • Treatment:

    • Prepare 10-point serial dilutions of the test FP.

    • Control A (Vehicle): DMSO only.

    • Control B (Rescue): Test FP + 10 µM Thymidine.

  • Incubation: Incubate for 72 to 96 hours .

    • Note: FPs are S-phase specific antimetabolites. Short incubations (<24h) will miss the effect as cells must attempt to divide to die.

  • Readout: Add CellTiter-Glo reagent, shake for 2 minutes, incubate 10 minutes, and read luminescence.

Data Analysis & Self-Validation
  • Calculate IC50 using non-linear regression (4-parameter logistic).

  • Validation Criterion: The IC50 of the "Rescue" arm (Drug + Thymidine) should be significantly higher (>10-fold) than the Drug-only arm.

    • Interpretation: If Thymidine rescues the cells, the drug acts via TS inhibition (DNA pathway). If not, the drug likely acts via RNA incorporation or an off-target mechanism.

Core Protocol 2: Intracellular Thymidylate Synthase (TS) Activity

Method: The Tritium Release Assay (The Gold Standard)

Objective: Quantify the actual inhibition of TS within the intact cell.

The Scientific Rationale

TS catalyzes the methylation of dUMP to dTMP.[1] During this reaction, the proton (or tritium in the tracer) at the C-5 position of dUMP is displaced and released into the water. Measuring the accumulation of tritiated water (


) provides a direct, stoichiometric measure of TS activity in live cells.
Diagram 2: Mechanism of Action & Assay Principle[2]

TS_Mechanism dUMP [5-3H]dUMP (Substrate) TS Thymidylate Synthase (TS) dUMP->TS Binding dTMP dTMP (Product) TS->dTMP Methylation Tritium 3H+ (Released into H2O) TS->Tritium Release FdUMP FdUMP (Inhibitor) FdUMP->TS Covalent Inhibition

Caption: The displacement of tritium from C-5 of dUMP is the basis of the assay. FdUMP (metabolite of 5-FU) locks the enzyme, preventing release.

Protocol
  • Preparation: Seed cells (e.g., L1210 or HCT116) in 24-well plates (0.5 x 10^6 cells/well).

  • Drug Exposure: Treat cells with the test FP for 2–4 hours.

  • Pulse: Add [5-3H]deoxycytidine or [5-3H]deoxyuridine (1 µCi/mL).

    • Note: Using Deoxycytidine is often preferred as it is phosphorylated and deaminated intracellularly to dUMP, ensuring the substrate enters the pathway naturally.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Stop reaction by adding ice-cold Activated Charcoal (15% w/v in 5% TCA).

    • Mechanism:[2][3][4][5][6] Charcoal adsorbs all nucleotides (unreacted substrate and DNA/RNA). Tritiated water (

      
      ) is not adsorbed.
      
  • Separation: Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Aliquot the clear supernatant into scintillation fluid and count (LSC).

Interpretation
  • % Inhibition =

    
    
    
  • A potent FP should show dose-dependent suppression of tritium release, correlating with the cytotoxicity IC50.

Core Protocol 3: Metabolic Liability (DPD Screening)

Objective: Assess if the novel FP is a substrate for Dihydropyrimidine Dehydrogenase (DPD).

The Scientific Rationale

DPD (encoded by DPYD) is the rate-limiting enzyme for 5-FU catabolism in the liver.[4][7] Over 80% of administered 5-FU is degraded by DPD.[4]

  • High DPD Stability: Desirable for oral bioavailability and prolonged half-life.

  • High DPD Affinity: Risk of rapid clearance and severe toxicity in DPD-deficient patients (approx. 3-5% of population).

Protocol (In Vitro Liver S9 Stability)
  • System: Pooled Human Liver S9 fraction (high DPD activity) or Recombinant Human DPD.

  • Reaction Mix:

    • Test Compound (10 µM)

    • NADPH (Cofactor, 1 mM)

    • Buffer: Potassium Phosphate (pH 7.4)

  • Incubation: 0, 15, 30, 60 minutes at 37°C.

  • Termination: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent compound.

  • Control: Run 5-FU as a positive control (rapid degradation) and Uracil as a reference substrate.

Summary of Key Parameters

Assay ParameterStandard ConditionFP-Specific RequirementReason
Serum 10% FBS10% Dialyzed FBS Removes Thymidine (Rescue factor)
Incubation Time 24-48 Hours72-96 Hours FPs are cell-cycle specific (S-phase)
Mechanism Check NoneThymidine Add-back Confirms TS as the primary target
Metabolism Microsomes (CYP)Cytosol/S9 (DPD) DPD is a cytosolic enzyme, not microsomal

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Yacaobucci, T. J., et al. (1977). Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro. Journal of Biological Chemistry. (Referenced via PubMed: Link)

  • Moran, R. G. (1989). Improved measurement of thymidylate synthetase activity by a modified tritium-release assay. Journal of Biological Chemistry. (Referenced via PubMed: Link)

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Guideline for Fluoropyrimidines and DPYD.[7][8] Link

  • Evrard, A., et al. (1999). Increased cytotoxicity and bystander effect of 5-fluorouracil and 5′-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase. British Journal of Cancer. Link

Sources

Microwave-assisted synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound utilizing microwave-assisted organic synthesis (MAOS). By replacing conventional reflux methods with controlled microwave irradiation, reaction times are reduced from hours to minutes (typically <15 min), while significantly improving yield and purity profiles.[1] This protocol employs a condensation reaction between 4-fluorobenzamidine hydrochloride and acetylacetone (pentane-2,4-dione) in a basic ethanolic medium, adhering to green chemistry principles.

Introduction

The 2-aryl-4,6-dimethylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, antifungal agents, and adenosine receptor antagonists. The incorporation of a 4-fluorophenyl moiety is a strategic design choice to enhance metabolic stability (blocking P450 oxidation) and improve lipophilicity for membrane permeability.

Conventional synthesis involves the condensation of amidines with


-diketones under reflux conditions, often requiring 6–12 hours and yielding variable results due to thermal degradation. Microwave irradiation overcomes these limitations by providing direct volumetric heating, allowing for rapid access to the activation energy required for the cyclodehydration step.

Key Benefits of this Protocol:

  • Speed: Reaction completion in 10–15 minutes.

  • Efficiency: Yields typically exceed 85%.[2]

  • Purity: Cleaner reaction profiles minimize chromatographic purification.

Reaction Mechanism & Scheme

The synthesis proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the


-diketone, followed by cyclization and dehydration (aromatization).

Figure 1: Reaction Scheme

ReactionScheme Amidine 4-Fluorobenzamidine HCl Intermediate Dihydro-intermediate Amidine->Intermediate Nucleophilic Attack Diketone Acetylacetone (Pentane-2,4-dione) Diketone->Intermediate Base Base (K2CO3) Ethanol Base->Intermediate Deprotonation Product 2-(4-Fluorophenyl)- 4,6-dimethylpyrimidine Intermediate->Product Cyclodehydration (MW Irradiation) Water H2O (Byproduct) Intermediate->Water

Caption: Cyclocondensation pathway of 4-fluorobenzamidine and acetylacetone under basic conditions.

Materials and Equipment

Reagents:

  • 4-Fluorobenzamidine hydrochloride (CAS: 16669-38-8) – Limiting Reagent

  • Acetylacetone (Pentane-2,4-dione) (CAS: 123-54-6) – 1.2 equivalents

  • Potassium Carbonate (K₂CO₃) (Anhydrous) – 2.0 equivalents

  • Ethanol (EtOH) – Absolute or 95%

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 10–20 mL microwave-transparent glass vials with crimp caps and silicone/PTFE septa.

  • Stirring: Magnetic stir bars (Teflon coated).

Experimental Procedure

Optimization of Parameters

Before scale-up, the following parameters were validated to ensure optimal conversion.

ParameterTested RangeOptimal ConditionRationale
Solvent EtOH, H₂O, DMF, NeatEthanol Good solubility of amidine; Green solvent; Easy work-up.
Base NaOEt, K₂CO₃, TEAK₂CO₃ Efficient neutralization of HCl salt; easy removal by washing.
Temperature 80°C – 160°C120°C Balances reaction rate vs. pressure buildup (<15 bar).
Time 2 – 30 min10 min Full conversion observed by LC-MS at 10 min.
Step-by-Step Protocol

Step 1: Preparation of Reaction Mixture

  • Weigh 1.0 mmol (174 mg) of 4-fluorobenzamidine hydrochloride into a 10 mL microwave vial.

  • Add 2.0 mmol (276 mg) of anhydrous K₂CO₃.

  • Add 3.0 mL of Ethanol.

  • Add 1.2 mmol (123 µL) of Acetylacetone.

  • Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the method:

    • Temperature: 120 °C

    • Hold Time: 10:00 min

    • Pre-stirring: 30 sec (High speed)

    • Absorption Level: High (if applicable)

  • Start the run. The pressure will typically rise to 2–5 bar depending on the solvent volume and headspace.

Step 3: Work-up and Purification

  • Allow the vial to cool to room temperature (automatically handled by the reactor air-jet cooling).

  • Filtration: Filter the reaction mixture to remove inorganic salts (KCl/excess K₂CO₃). Wash the solid residue with a small amount of cold ethanol.

  • Precipitation: Pour the filtrate into 20 mL of ice-cold water . The product should precipitate as a white/off-white solid.

    • Note: If oiling occurs, sonicate for 2 minutes to induce crystallization.

  • Collection: Filter the solid precipitate under vacuum.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Recrystallization (Optional): If purity is <98% by HPLC, recrystallize from EtOH/Water (1:1).

Figure 2: Workflow Diagram

Workflow Start Start: Weigh Reagents (Amidine HCl + K2CO3) Mix Add Solvent (EtOH) & Acetylacetone Start->Mix Seal Seal Vial & Vortex Mix->Seal MW Microwave Irradiation 120°C, 10 min Seal->MW Cool Cool to RT & Filter Salts MW->Cool Precip Pour Filtrate into Ice Water Cool->Precip Collect Vacuum Filtration Precip->Collect Final Pure Product (Dry & Characterize) Collect->Final

Caption: Operational workflow for the microwave-assisted synthesis.

Results and Characterization

Expected Data:

  • Yield: 85–92% (White crystalline solid).

  • Melting Point: ~90–95 °C (Derivative dependent, typically solid).

  • Purity: >98% (HPLC @ 254 nm).

Spectroscopic Validation (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.50 (m, 2H, Ar-H, ortho to pyrimidine)
      
    • 
       7.15 (m, 2H, Ar-H, meta to pyrimidine)
      
    • 
       6.95 (s, 1H, Pyrimidine H-5)
      
    • 
       2.52 (s, 6H, 2 
      
      
      
      CH₃)
  • ¹³C NMR: Characteristic signals for the pyrimidine carbons C-2, C-4/6, C-5, and the C-F coupling in the phenyl ring (doublets).

  • MS (ESI+): [M+H]⁺ calculated for C₁₂H₁₁FN₂: 203.09; Found: 203.1.

Troubleshooting & Expert Notes

  • Pressure Limits: Ensure the vial is not overfilled (>60% volume). Ethanol expands significantly at 120°C.

  • Base Selection: K₂CO₃ is preferred over NaOH/KOH as it minimizes side reactions (hydrolysis) and is easily removed by filtration.

  • Scale-Up: This protocol is scalable up to 20 mmol in larger microwave vessels (e.g., 80 mL) with minimal modification to the temperature profile.

References

  • Microwave-assisted synthesis of 2-anilinopyrimidines. Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. Source:RSC Advances, 2020. URL:[Link]

  • General Procedure for Pyrimidine Synthesis. Title: Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives. Source:Folia Medica, 2017. URL:[Link]

  • Microwave Assisted Reactions of Azaheterocycles. Title: Microwave Assisted Reactions of Azaheterocycles For Medicinal Chemistry Applications. Source:Molecules, 2020. URL:[Link]

  • Characterization of 2-aryl-4,6-dimethylpyrimidines. Title: Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines. Source:RSC Advances, 2013. URL:[Link]

Sources

Application Note: Scalable Production Techniques for Fluorophenyl Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluorophenyl pyrimidines constitute a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., Rosuvastatin intermediates, Voriconazole, and various oncology candidates). The presence of the fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the pyrimidine ring acts as a critical hydrogen-bonding acceptor in ATP-binding pockets.

Scaling the production of these intermediates from gram-scale discovery to kilogram-scale process chemistry presents distinct challenges:

  • Regioselectivity: Ensuring the fluorophenyl group attaches at the correct position (C2, C4, or C6) on the pyrimidine ring.

  • Cost-Efficiency: Balancing the high cost of Palladium (Pd) catalysts in coupling reactions vs. the lower material costs of cyclization.

  • Purification: Moving from chromatography (unviable at kg scale) to crystallization-driven isolation.

This guide details two validated protocols: a De Novo Cyclization Route (for early-stage linear synthesis) and a Convergent Suzuki-Miyaura Route (for late-stage functionalization), supported by process engineering controls.

Strategic Route Selection

The choice between building the ring (de novo) or attaching the ring (coupling) is dictated by the stage of development and the availability of starting materials.

Decision Matrix: Pathway Selection
FeatureRoute A: De Novo Cyclization Route B: Suzuki-Miyaura Coupling
Primary Mechanism Condensation of Amidines + 1,3-DicarbonylsPd-Catalyzed Cross-Coupling
Scale Suitability Multi-Kilogram / Ton Scale100g to Multi-Kilogram
Cost Driver Raw Materials (Fluorobenzamidine)Catalyst (Pd) & Ligands
Impurity Profile Regioisomers (low risk if symmetric), SaltsHeavy Metals (Pd), Boronic acid homocoupling
Preferred Use Constructing the core scaffold early.Late-stage diversification or complex substitution.
Logic Flow: Route Determination

RouteSelection Start Target: Fluorophenyl Pyrimidine IsCore Is the scaffold symmetric or simple? Start->IsCore HasF Is Fluorine position commercially available? IsCore->HasF No (Complex substitution) RouteA ROUTE A: Cyclization (Amidine + Diketone) IsCore->RouteA Yes (e.g., 4,6-dimethyl) HasF->RouteA No (Must build ring) RouteB ROUTE B: Suzuki Coupling (Halo-Pyrimidine + Boronic Acid) HasF->RouteB Yes (Boronic acid available)

Figure 1: Decision logic for selecting the optimal synthetic pathway based on structural complexity and material availability.

Protocol A: De Novo Cyclization (The "Commodity" Route)

Objective: Synthesis of 2-(4-fluorophenyl)-4,6-dimethylpyrimidine on a 1 kg scale. Mechanism: Condensation of 4-fluorobenzamidine hydrochloride with acetylacetone (pentane-2,4-dione).

Scientific Rationale

This route avoids heavy metals entirely. The reaction is driven by the nucleophilic attack of the amidine nitrogen on the carbonyl carbons of the diketone. The use of a weak base (Carbonate) neutralizes the amidine salt in situ, releasing the free base for reaction without requiring a separate isolation step, which reduces unit operations.

Materials
  • 4-Fluorobenzamidine HCl (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Ethanol (Absolute) (5 Vol) or Toluene (for azeotropic water removal)

Step-by-Step Methodology
  • Reactor Charging: To a 10L jacketed glass reactor, charge Ethanol (5.0 L) and 4-Fluorobenzamidine HCl (1.0 kg, 5.74 mol).

  • Neutralization: Add

    
     (1.19 kg, 8.61 mol) in portions at 20-25°C. Note: Mild exotherm and 
    
    
    
    evolution. Ensure adequate venting.
  • Addition: Add Acetylacetone (0.63 kg, 6.31 mol) via a dropping funnel over 30 minutes. Maintain temperature < 30°C to prevent uncontrolled cyclization rates.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor consumption of amidine by HPLC (< 1% remaining).

  • Work-up (Crystallization Focus):

    • Cool the reaction mixture to 20°C.

    • Add Water (10 L) slowly to induce precipitation of the inorganic salts and the product.

    • Critical Step: Adjust pH to 7.0 using dilute HCl if necessary to remove unreacted amidine.

    • Cool to 0–5°C and age the slurry for 2 hours.

  • Isolation: Filter the solid. Wash the cake with water (2 x 2 L) to remove residual inorganic salts (

    
    , Excess Carbonate).
    
  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Suzuki-Miyaura Coupling (The "Precision" Route)

Objective: Synthesis of 4-(4-fluorophenyl)pyrimidine from 4-chloropyrimidine. Mechanism: Pd(0)-catalyzed cross-coupling.[1] This route is preferred when the pyrimidine ring requires asymmetric substitution that is difficult to achieve via cyclization.

Scientific Rationale

To ensure scalability, we utilize a ligand-free or stable precatalyst system to minimize cost. We employ a solvent system (Toluene/Water or Isopropanol/Water) that allows for easy phase separation, avoiding DMF/DMA which are difficult to remove and pose genotoxic impurity risks.

Materials
  • 4-Chloropyrimidine HCl (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.5 mol%) or 
    
    
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Methodology
  • Inertion: Purge the 10L reactor with Nitrogen (

    
    ) for 15 minutes. Oxygen is the enemy of the catalytic cycle (oxidizes Pd(0) to inactive Pd(II)).
    
  • Charging: Charge Toluene (3.0 L), Water (1.0 L), 4-Chloropyrimidine HCl (500 g), and 4-Fluorophenylboronic acid (560 g).

  • Base Addition: Add

    
     (710 g). Agitate until solids are well-dispersed.
    
  • Degassing: Sparge the biphasic mixture with

    
     for 30 minutes. Crucial for catalyst longevity.
    
  • Catalyst Addition: Add

    
     (13.6 g).
    
  • Reaction: Heat to 85°C. Agitate vigorously (biphasic reaction requires high shear).

    • Time: 4–6 hours.[2]

    • IPC: Check for disappearance of Chloropyrimidine.

  • Scavenging (The Pharma Requirement):

    • Cool to 50°C.

    • Add a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) (50 g) and stir for 2 hours. This reduces residual Pd to < 10 ppm.

  • Phase Separation: Stop agitation. Drain the lower aqueous layer (waste).

  • Crystallization:

    • Concentrate the organic (Toluene) layer under vacuum to ~30% volume.

    • Add Heptane (anti-solvent) slowly at 40°C.

    • Cool to 0°C to crystallize the product.

  • Filtration: Collect solids, wash with cold Heptane.

Expected Yield: 80–88% Purity: >99% (Pd < 10 ppm)

Process Safety & Engineering Controls

Thermal Hazards
  • Coupling Exotherms: The initiation of the Suzuki coupling can be exothermic. On a large scale, do not add the catalyst at reflux. Add at 40–50°C, observe the exotherm, then ramp to reflux.

  • Amidine Neutralization: The release of

    
     in Protocol A can cause foaming. Use a headspace volume of at least 40% in the reactor.
    
Fluorine Chemistry Specifics

While the intermediates described here utilize pre-fluorinated aromatics (safer than using


 gas), the waste streams must be managed.
  • Aqueous Waste: Fluoride ions are generally not released in these specific steps, but if hydrolysis occurs, the aqueous stream must be treated with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.
Workflow Visualization: Suzuki Coupling with Scavenging

SuzukiWorkflow Inputs Reagents: Ar-Cl + Ar-B(OH)2 Pd Cat + Base Reaction Biphasic Reaction (Toluene/Water, 85°C) Inputs->Reaction Scavenge Pd Scavenging (Thiol Resin/Carbon) Reaction->Scavenge Complete Sep Phase Separation (Remove Aqueous) Cryst Crystallization (Heptane addition) Sep->Cryst Organic Phase Scavenge->Sep Filter Scavenger Final Final API Intermediate (Pd < 10ppm) Cryst->Final

Figure 2: Workflow for Protocol B, emphasizing the critical metal scavenging step required for pharmaceutical compliance.

References

  • Thompson, K. A., et al. (2021).[3] Continuous Flow Synthesis of Anticancer Drugs. National Institutes of Health (PMC). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Protocol B). [Link]

  • Chan, C. K., et al. (2022).[4] Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines. Royal Society of Chemistry (RSC) Advances. [Link]

  • Menicagli, R., et al. (2017).[5] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI Catalysts. [Link]

  • Li, H., et al. (2022).[4][6] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

Sources

Application Notes and Protocols: Heterocyclic Ring Closure Procedures for Dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dimethylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for nucleobases like thymine, uracil, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery.[2] Derivatives, such as those containing dimethyl substitutions, are prevalent in a wide array of clinically successful drugs, demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4]

The strategic placement of methyl groups on the pyrimidine ring, for instance at the 4 and 6 positions, significantly influences the molecule's physicochemical properties and reactivity, making 4,6-dimethylpyrimidine derivatives valuable intermediates for synthesizing more complex, biologically active molecules.[1][5] A thorough understanding of the ring closure procedures to construct this core is therefore essential for researchers in organic synthesis and drug development. This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind these critical heterocyclic ring closures.

Part 1: The Principal Synthesis: Pinner-Type Cyclocondensation

The most direct and widely employed method for synthesizing 4,6-disubstituted pyrimidines is the Pinner synthesis, a type of [3+3] cycloaddition.[6] This reaction involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon like guanidine or urea.[7][8] For the synthesis of 2-amino-4,6-dimethylpyrimidine, the key precursors are acetylacetone (a 1,3-diketone) and guanidine.

Mechanistic Rationale

The reaction proceeds through a series of nucleophilic additions and dehydrations.[9] The mechanism can be initiated by either the amidine nitrogen attacking a carbonyl carbon of the diketone or by the formation of an enamine from the diketone. Under acidic catalysis, a key intermediate is an N-acyliminium ion, which is highly electrophilic.[9] Subsequent nucleophilic attack by the enol or enolate of the dicarbonyl compound, followed by intramolecular cyclization and dehydration, yields the final aromatic pyrimidine ring.[9][10]

A general mechanistic pathway is visualized below:

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Dehydration A Amidine (e.g., Guanidine) C Open-Chain Intermediate A->C Nucleophilic attack B 1,3-Dicarbonyl (e.g., Acetylacetone) B->C D Hemiaminal Intermediate C->D Intramolecular Cyclization C->D E Dihydroxytetrahydropyrimidine D->E Tautomerization/ Addition F Final Pyrimidine Product E->F Dehydration (Aromatization)

Caption: Generalized mechanism for Pinner-type pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine nitrate and acetylacetone. The use of sodium carbonate is crucial as it neutralizes the nitrate salt of guanidine, liberating the free base which is the active nucleophile for the reaction.

Materials:

  • Guanidine nitrate (0.05 mol)

  • Sodium carbonate

  • Acetylacetone

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure: [11]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve guanidine nitrate (0.05 mol) in 100 mL of deionized water.

  • Base Addition: To the stirred solution, add sodium carbonate in a molar ratio of 0.75 equivalents relative to the guanidine nitrate. Stir until the carbonate is fully dissolved. Causality Note: This in-situ generation of free guanidine is critical for the reaction to proceed efficiently.

  • Diketone Addition: Add acetylacetone to the flask. A typical molar ratio is 1.2 equivalents relative to the guanidine nitrate.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 95 °C with vigorous stirring. Maintain this temperature for 3 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Product Isolation: After 3 hours, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight. The expected yield under these optimized conditions is approximately 88%.[11]

Optimization and Troubleshooting

The yield and purity of the final pyrimidine product are sensitive to several factors. Careful control over these parameters is key to a successful synthesis.[10]

ParameterRecommended Condition/ActionRationale & Potential Issues
Catalyst Acidic (e.g., HCl) or Basic (e.g., NaOEt)The choice of catalyst can influence reaction rate and side product formation. Optimization is often substrate-dependent.[10]
Temperature Reflux (e.g., 95 °C)Heating is necessary to overcome the activation energy for cyclization and dehydration. Excessive heat can lead to decomposition or side reactions.[10]
Stoichiometry Slight excess of diketoneEnsures complete consumption of the more expensive or complex amidine component.
Solvent Water, EthanolA protic solvent is typically required to facilitate proton transfer steps in the mechanism.
Side Products Knoevenagel/Aldol CondensationThese can occur between the aldehyde (if used) and the dicarbonyl, or through self-condensation. Lowering temperature or using a milder catalyst can mitigate this.[10]

Part 2: Alternative and Modern Ring Closure Strategies

While the Pinner synthesis is a workhorse, various other methods have been developed to access dimethylpyrimidine derivatives, particularly those with different substitution patterns or under milder conditions.

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic rings, including pyrimidines.[12][13] These methods often offer high efficiency and regioselectivity.

  • Iron Catalysis: Iron complexes can catalyze the modular synthesis of pyrimidines from ketones or esters and amidines.[14] This approach proceeds through an unactivated β-C–H bond functionalization, offering a different strategic pathway to the pyrimidine core.[14]

  • Copper Catalysis: Copper catalysts have been used for the cyclization of ketones with nitriles under basic conditions, providing a general and economical route to diverse pyrimidine structures.[15]

Deconstruction-Reconstruction Strategy

A novel approach for late-stage diversification involves the "deconstruction-reconstruction" of an existing pyrimidine ring.[16] In this strategy, a complex pyrimidine is converted into an N-arylpyrimidinium salt, which can be cleaved to form a three-carbon iminoenamine building block. This reactive intermediate can then be re-cyclized with various amidines (e.g., acetamidine, trifluoroacetamidine) or ureas to generate new, highly substituted pyrimidine analogues.[16] This method is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Part 3: General Experimental Workflow and Characterization

A successful synthesis is validated by a robust workflow for purification and unambiguous structural characterization.

Standard Workflow

Caption: Standard workflow for the synthesis and validation of pyrimidine derivatives.

Spectroscopic Characterization

The identity and purity of the synthesized dimethylpyrimidine derivatives must be confirmed using standard spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. For a symmetric molecule like 2-amino-4,6-dimethylpyrimidine, the ¹H NMR spectrum would characteristically show a singlet for the two equivalent methyl groups and a singlet for the C5-proton. The ¹³C NMR will show distinct signals for the methyl carbons, the aromatic C4/C6, C5, and the C2 carbon attached to the amino group.[1][7]

  • Infrared (IR) Spectroscopy: FTIR analysis helps identify key functional groups. For 2-amino-4,6-dimethylpyrimidine, characteristic peaks include N-H stretching vibrations from the amino group (3300–3400 cm⁻¹), C-H stretching from the methyl groups (2850–2950 cm⁻¹), and the aromatic C=N ring stretch (1600–1650 cm⁻¹).[17][18]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum for 2,4-dimethylpyrimidine shows a prominent molecular ion peak (M⁺) at m/z = 108.[1] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine.
  • Zeraati, A., et al. (2021). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PMC.
  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • Andrade, V. P., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC.
  • Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry.
  • Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
  • ResearchGate. (n.d.). The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines.
  • PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Benchchem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
  • Springer. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.
  • Journal of Molecular Pharmacy & Organic Process Research. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools.
  • Springer. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.
  • Taylor & Francis Online. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.
  • Semantic Scholar. (n.d.). Synthesis of 2-amino-4,6-dimethyl pyrimidine.
  • Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and....
  • MDPI. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications.
  • Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
  • Dondoni, A., et al. (2002). Three-Component Biginelli Cyclocondensation Reaction Using C-Glycosylated Substrates. Preparation of a Collection of Dihydropyrimidinone Glycoconjugates and the Synthesis of C-Glycosylated Monastrol Analogues. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Fărcășanu, I. C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.
  • PMC. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Mittersteiner, M., et al. (2020). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. European Journal of Organic Chemistry.
  • El-Sayed, W. A., & Elattar, K. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC.
  • Mirfarah, A., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing.
  • Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
  • Xu, D., et al. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research.
  • ACS Omega. (2024). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
  • Benchchem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
  • Future Science. (n.d.). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.
  • Journal of Education and Science. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine.
  • SlidePlayer. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.

Introduction: The Synthetic Strategy

The most robust and widely adopted method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates a C-C bond between an sp²-hybridized carbon on the pyrimidine ring and the sp²-hybridized carbon of the fluorophenyl group. The primary reactants are 2-chloro-4,6-dimethylpyrimidine and (4-fluorophenyl)boronic acid.

The general reaction scheme is as follows:

While seemingly straightforward, the efficiency of this transformation is highly dependent on the interplay between the catalyst, ligand, base, and reaction conditions. This guide will help you navigate these variables to achieve optimal results.

Visualizing the Core Chemistry: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is fundamental to effective troubleshooting. The catalytic cycle involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar¹-Pd(II)L₂-X (Intermediate 1) Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Complex2 Ar¹-Pd(II)L₂-Ar² (Intermediate 2) PdII_Complex->PdII_Complex2 Transmetalation Transmetalation PdII_Complex2->Pd0 Product Ar¹-Ar² (Desired Product) PdII_Complex2->Product RedElim Reductive Elimination Ar1X Ar¹-X (2-Chloro-4,6-dimethylpyrimidine) Ar2BOH2 Ar²-B(OR)₂ ((4-Fluorophenyl)boronic acid) + Base Troubleshooting_Workflow start Low Yield Reported catalyst 1. Assess Catalyst System start->catalyst reagents 2. Verify Reagent Integrity start->reagents conditions 3. Optimize Reaction Conditions start->conditions ligand Is the Ligand appropriate? (e.g., bulky, electron-rich phosphine) catalyst->ligand palladium Is the Pd source active? (Use pre-catalyst or fresh source) catalyst->palladium base Is the Base strong enough but not TOO strong? (K₂CO₃, K₃PO₄ are good starts) catalyst->base boronic Boronic Acid Quality: Check for protodeborylation (use fresh) reagents->boronic solvent Solvent Purity: Strictly anhydrous and deoxygenated? reagents->solvent halide Pyrimidine Halide Purity: Recrystallize if necessary reagents->halide temp Temperature: Too low (slow kinetics) or too high (degradation)? (80-110 °C is typical) conditions->temp time Reaction Time: Has the reaction truly reached completion? (Monitor by TLC/LC-MS) conditions->time end Yield Improved ligand->end palladium->end base->end boronic->end solvent->end halide->end temp->end time->end

Caption: A logical workflow for troubleshooting low reaction yield.

Detailed Actions:

  • Evaluate the Catalyst System: The combination of the palladium source and the ligand is paramount. [3] * Palladium Source: For consistency, use a high-purity, well-defined palladium pre-catalyst. If using basic sources like Pd(OAc)₂ or Pd₂(dba)₃, ensure they are fresh, as activity can decrease with age.

    • Ligand Choice: The pyrimidine ring is electron-deficient. This generally makes oxidative addition easier but can also make the resulting palladium complex more susceptible to side reactions. Electron-rich, sterically bulky phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. [4]See Table 1 for a comparison.

    • Base Selection: The base activates the boronic acid for transmetalation. [5]A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient. Very strong bases (e.g., alkoxides) can promote unwanted side reactions.

  • Scrutinize Reagent Quality:

    • (4-Fluorophenyl)boronic Acid: This is a key failure point. Boronic acids are susceptible to protodeborylation , where the C-B bond is cleaved by trace amounts of water or acid, rendering the reagent inactive. [6]Always use fresh, high-purity boronic acid or recrystallize it before use. Running the reaction under strictly anhydrous conditions is critical.

    • Solvent: The solvent must be anhydrous and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, irreversibly removing it from the catalytic cycle. Common solvents include dioxane, toluene, and DMF. [6]Purge the solvent with an inert gas (Argon or Nitrogen) before use.

    • 2-Chloro-4,6-dimethylpyrimidine: Verify the purity of your starting material. Impurities can interfere with the catalyst.

  • Optimize Reaction Conditions:

    • Temperature: Typically, these reactions require heating to between 80-110 °C. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal decomposition of the catalyst, reagents, or product.

    • Microwave Irradiation: Consider using a microwave reactor. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation. [7]

      Ligand Class Key Characteristics When to Use
      PPh₃ (Triphenylphosphine) Basic Phosphine The classical ligand; can be effective but often requires higher catalyst loading and temperatures. A good initial screening choice due to low cost.
      Pd(dppf)Cl₂ Ferrocenylphosphine Robust and versatile pre-catalyst. Good for a wide range of aryl halides. [8] An excellent, reliable starting point for optimization.
      XPhos Buchwald Biarylphosphine Very bulky and electron-rich. Highly active, often allowing for lower catalyst loading and temperature. [9] Ideal for challenging couplings, especially with less reactive chlorides.
      SPhos Buchwald Biarylphosphine Similar to XPhos, highly active and effective for heteroaromatic couplings. [9] Another top-tier choice for difficult reactions or when trying to lower catalyst loading.
      Table 1: Comparison of Common Ligands for Suzuki-Miyaura Coupling.

Question 2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Answer: Impurity profiling is key. The most common byproducts in this reaction are due to side reactions involving the starting materials.

Side_Reactions Ar1X 2-Chloro-4,6-dimethylpyrimidine Coupling Suzuki-Miyaura Coupling Ar1X->Coupling SideReaction_Node Competing Side Reactions Ar1X->SideReaction_Node Ar2B (4-Fluorophenyl)boronic Acid Ar2B->Coupling Ar2B->SideReaction_Node Ar2B->SideReaction_Node Product Desired Product Coupling->Product Protodeborylation Protodeborylation SideReaction_Node->Protodeborylation Homocoupling Homocoupling SideReaction_Node->Homocoupling Dehalogenation Dehalogenation SideReaction_Node->Dehalogenation Fluorobenzene -> Fluorobenzene Protodeborylation->Fluorobenzene Biphenyl -> 4,4'-Difluorobiphenyl Homocoupling->Biphenyl Pyrimidine -> 4,6-Dimethylpyrimidine Dehalogenation->Pyrimidine

Caption: Major reaction pathways and common competing side reactions.

  • Protodeborylation:

    • Symptom: Formation of fluorobenzene and unreacted 2-chloro-4,6-dimethylpyrimidine.

    • Cause: Cleavage of the C-B bond in the boronic acid by protons (from water, alcohols, or acidic impurities). [6] * Solution: Use anhydrous solvents and reagents. Ensure the base (e.g., K₂CO₃) is dried before use. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for minor degradation.

  • Homocoupling of Boronic Acid:

    • Symptom: Formation of 4,4'-difluorobiphenyl.

    • Cause: This side reaction can be promoted by the presence of oxygen or by certain palladium catalyst systems, particularly at high temperatures.

    • Solution: Thoroughly deoxygenate the reaction mixture by sparging with an inert gas (Ar or N₂) for 15-30 minutes before adding the catalyst. Avoid excessively high reaction temperatures.

  • Dehalogenation:

    • Symptom: Formation of 4,6-dimethylpyrimidine.

    • Cause: The aryl-palladium intermediate is reduced before it can undergo transmetalation. This can happen if there are sources of hydride in the reaction, sometimes from solvent or amine impurities. [6] * Solution: Ensure high-purity, anhydrous solvents. If using an amine base (not typical for Suzuki but possible), ensure it is pure.

Frequently Asked Questions (FAQs)

Q1: Is 2-chloro-4,6-dimethylpyrimidine the best starting material? What about the bromo or iodo analogues? A1: The reactivity for oxidative addition to Pd(0) follows the trend I > Br > Cl. While 2-iodo-4,6-dimethylpyrimidine would be the most reactive, it is also more expensive and potentially less stable. 2-chloro-4,6-dimethylpyrimidine is often chosen for its cost-effectiveness and stability. [10]If you are struggling with reactivity using the chloro-substrate, switching to the 2-bromo analogue is a logical next step and often provides a significant boost in yield without a prohibitive increase in cost.

Q2: My reaction seems to stall and never reaches full conversion, even after extended time. Why? A2: Reaction stalling is almost always due to catalyst deactivation. The active Pd(0) species can be sensitive and may be oxidized to inactive Pd(II) or form palladium black (colloidal palladium), especially if the ligand concentration is insufficient to stabilize it.

  • Solution: First, ensure your reaction is strictly anaerobic. Second, check your Pd:Ligand ratio. For catalysts generated in situ from a source like Pd₂(dba)₃, a Pd:Ligand ratio of 1:2 or 1:4 is often necessary. Using a more robust, bulky ligand like XPhos or SPhos can also significantly improve catalyst lifetime. [9] Q3: How do I prepare the 2-chloro-4,6-dimethylpyrimidine starting material if it's not available? A3: This is a two-step process starting from common lab reagents.

  • Step 1: Synthesis of 2-hydroxy-4,6-dimethylpyrimidine. This is a condensation reaction between 2,4-pentanedione (acetylacetone) and urea, typically catalyzed by an acid like H₂SO₄. [11]2. Step 2: Chlorination. The resulting pyrimidone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [12]This step should be performed with caution in a well-ventilated fume hood.

Q4: What is the best method for purifying the final product? A4:

  • Work-up: After the reaction is complete, a typical aqueous work-up is performed. The mixture is cooled, diluted with an organic solvent (like ethyl acetate), and washed with water and brine to remove the inorganic base and salts.

  • Purification:

    • Silica Gel Chromatography: This is the most common method. A solvent system of hexane/ethyl acetate is a good starting point for finding an appropriate Rf value (typically 0.2-0.4). [13] * Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization can be a highly effective and scalable method for obtaining high-purity material. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane) will be necessary to find suitable conditions. [13]

Experimental Protocol: Optimized Suzuki-Miyaura Synthesis

This protocol is a robust starting point for optimization.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 mmol, 142.6 mg)

  • (4-Fluorophenyl)boronic acid (1.2 mmol, 167.9 mg) [14]* Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyrimidine, (4-fluorophenyl)boronic acid, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add 5 mL of anhydrous, deoxygenated 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine has been consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography (e.g., gradient elution with 5% to 20% ethyl acetate in hexane) to yield the pure product.

References

  • Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. URL: [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. National Center for Biotechnology Information. URL: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. URL: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. URL: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. URL: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. URL: [Link]

  • Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • Solution Chemistry to Control Boron-Containing Monolayers on Silicon: Reactions of Boric Acid and 4-Fluorophenylboronic Acid with H- and Cl-terminated Si(100). PubMed. URL: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society. URL: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Center for Biotechnology Information. URL: [Link]

  • SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. Semantic Scholar. URL: [Link]

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society. URL: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. URL: [Link]

  • Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. Google Patents.
  • 2-and 4-fluorophenylboronic acids (1 and 2) and 2-substituted... ResearchGate. URL: [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing). URL: [Link]

  • 2-Chloro-4,6-dimethylpyrimidine. PubChem. URL: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. URL: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship. URL: [Link]

  • Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. URL: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... ResearchGate. URL: [Link]

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. URL: [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. URL: [Link]

  • Preparation method of 2-amino pyrimidine. Google Patents.
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. SciSpace. URL: [Link]

Sources

Technical Support Center: 2-Aryl-4,6-Dimethylpyrimidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering purification challenges with 2-aryl-4,6-dimethylpyrimidines . It synthesizes physicochemical principles with practical troubleshooting protocols.[1]

Ticket ID: PYR-46-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purity Profiles[1]

Module 1: Triage & Strategy Selection

"Which method should I use?"

Before committing to a workflow, assess your crude material based on Scale and Impurity Profile .[1] The 2-aryl-4,6-dimethylpyrimidine scaffold is lipophilic but possesses a basic nitrogen (pKa ~2–4), allowing for distinct separation vectors.[1]

Purification Decision Matrix

PurificationStrategy Start Crude Mixture Analysis Scale Scale < 100 mg? Start->Scale Impurity Major Impurity Type? Scale->Impurity No (>100mg) PrepHPLC Prep HPLC (C18, Basic Buffer) Scale->PrepHPLC Yes (High Value) NonPolar Non-polar (Starting Materials) Impurity->NonPolar Polar Polar (Dihydropyrimidines/Salts) Impurity->Polar Recryst Recrystallization (EtOH/H2O) NonPolar->Recryst Primary Choice Flash Flash Chromatography (+ 1% TEA) NonPolar->Flash If Recryst Fails AcidBase Acid-Base Extraction (pH Swing) Polar->AcidBase Bulk Cleanup Polar->Flash Final Polish

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on scale and impurity polarity.

Module 2: Recrystallization Troubleshooting

"My product is oiling out or not precipitating."

Recrystallization is the most efficient method for this class due to the high lattice energy of the symmetrical pyrimidine core. However, the lipophilic 2-aryl group often causes "oiling out" (liquid-liquid phase separation) before crystallization.[1]

Protocol: The "Slow-Swing" Ethanol/Water Method

Target Impurities: Unreacted benzamidines, diketones, and non-polar tars.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Saturation: Add hot water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Correction: Add one drop of hot EtOH to clear the solution.

  • Nucleation: Remove from heat. Do not cool on ice immediately. Let it reach room temperature slowly.

    • Why? Rapid cooling traps impurities and induces oiling.[1]

  • Collection: Filter and wash with cold 50% EtOH/Water.

Troubleshooting Table
SymptomDiagnosisCorrective Action
Oiling Out Solution temperature > Melting point of solvated product.[1]Reheat to dissolve oil.[1][2] Add a seed crystal at a temperature just below the expected melting point. Switch solvent to Heptane/Ethyl Acetate .
No Precipitate Supersaturation not reached; product is too soluble in EtOH.Evaporate 50% of solvent.[1] Cool to -20°C. Scratch glass to induce nucleation.[1]
Colored Crystals Chromophores trapped in lattice.[1]Dissolve in EtOH, treat with Activated Charcoal for 15 min, hot filter through Celite, then recrystallize.

Module 3: Chromatographic Separation

"My peaks are tailing or co-eluting."

Pyrimidines are nitrogenous bases.[1] On standard silica gel, the basic nitrogen interacts with acidic silanol groups (Si-OH), causing severe peak tailing and poor resolution.

Critical Adjustment: Silanol Suppression

You must modify your mobile phase to block these interactions.[1][3][4]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
  • Concentration: 0.5% to 1.0% v/v in the mobile phase.[1]

  • Mechanism: TEA competes for the acidic silanol sites, effectively "capping" the silica and allowing the pyrimidine to elute based on polarity rather than acid-base affinity.

Recommended Solvent Systems
MethodMobile Phase AMobile Phase BAdditiveNotes
Normal Phase HexanesEthyl Acetate1% TEA Best for separating non-polar side products.[1]
Reverse Phase WaterAcetonitrile0.1% TFA Warning:[1] TFA protonates the pyrimidine, drastically reducing retention time. Use 10mM Ammonium Bicarbonate (pH 10) for better retention.[1]

Module 4: Chemical Workup (Acid-Base Extraction)

"I need to remove non-basic impurities in bulk."

This strategy exploits the basicity of the pyrimidine ring (N-1/N-3) to separate it from neutral organic impurities (e.g., unreacted diketones, chalcones).

The pH-Swing Protocol

AcidBaseExtraction Step1 Dissolve Crude in Organic Solvent (EtOAc or DCM) Step2 Extract with 1M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer Organic Layer (Contains Neutrals/Impurities) Split1->OrgLayer AqLayer Aqueous Layer (Contains Pyrimidine-H+) Split1->AqLayer Step3 Discard Organic Layer OrgLayer->Step3 Step4 Basify Aqueous Layer (Add 2M NaOH to pH > 10) AqLayer->Step4 Step5 Precipitate or Extract (Collect Pyrimidine) Step4->Step5

Figure 2: Acid-base extraction workflow.[1] The pyrimidine is temporarily protonated to move it into the aqueous phase, leaving neutral impurities behind.

Critical Safety Note: Ensure your "2-aryl" substituent does not contain acid-sensitive groups (e.g., acetals, Boc-amines) before using 1M HCl.[1] If sensitive, use a milder acid like 10% Citric Acid, though extraction efficiency may drop.

Module 5: Specific Impurity Removal (Dihydropyrimidines)

"I have a 'dihydro' impurity that won't go away."

The Issue: The synthesis (e.g., condensation of benzamidine + acetylacetone) often proceeds through a dihydro-intermediate. If oxidation is incomplete, you will see a contaminant with:

  • Mass = Target + 2 Da.[1]

  • NMR = Extra signals around 3.0–6.0 ppm (sp3 carbons).[1]

The Fix:

  • Chemical Oxidation: Do not try to separate yet.[1] Treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene or THF for 1 hour. This forces the intermediate to aromatize into your desired product.

  • Separation: If you must separate them, use Normal Phase chromatography.[1][4] The Dihydropyrimidine (DHPM) contains an N-H bond (H-bond donor), making it significantly more polar than the fully aromatic target. It will elute after your product.

References

  • Synthesis & Properties

    • PubChem.[1][5] "4,6-Dimethylpyrimidine | C6H8N2".[1][6] National Library of Medicine.[1] [Link]

  • Chromatographic Tailing & Silanol Suppression

    • Phenomenex Technical Notes.[1] "Strategies for peak shape improvement: Silanol Suppression". [Link]

  • Recrystallization Solvents

    • University of Rochester.[1] "Purification: How To - Recrystallization Solvent Selection".[1] [Link]

  • Dihydropyrimidine Intermediates

    • Kappe, C. O.[1][7] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research. (Contextual grounding on DHPM polarity vs. aromatic pyrimidines). [Link]

Sources

Overcoming solubility issues of fluorinated pyrimidines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Fluorinated Pyrimidines (5-FU, Capecitabine, Floxuridine) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Formulation & Assay Development Support

Introduction: The Fluorine Paradox

Welcome to the Technical Support Center. If you are here, you have likely just watched your expensive fluorinated pyrimidine analog turn into a cloudy precipitate upon addition to your cell culture media or reaction buffer.

You are not alone. Fluorine substitution is a double-edged sword in medicinal chemistry. While it enhances metabolic stability and binding affinity by mimicking hydrogen while acting as a bioisostere, it introduces significant physicochemical hurdles. The high electronegativity of fluorine alters the electron distribution of the pyrimidine ring, shifting the pKa and increasing lipophilicity (logP), often leading to "crashes" in aqueous buffers like PBS.

This guide moves beyond simple recipes. We will diagnose the physicochemical cause of your solubility failure and provide self-validating protocols to ensure your data remains reproducible.

Module 1: The Chemistry of Insolubility (Diagnostic)

Before attempting a fix, identify which physicochemical lever is blocking your solubility.

The pKa Shift (The "pH Trap")

The most common error is assuming fluorinated pyrimidines behave like Uracil. They do not.

  • Mechanism: The electron-withdrawing nature of the fluorine atom at the C5 position stabilizes the anion formed by deprotonation at N3. This lowers the pKa of 5-Fluorouracil (5-FU) to approximately 8.0 , compared to Uracil's ~9.5.

  • The Problem: At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that ~80% of 5-FU remains in the protonated (neutral) state. Neutral species are significantly less soluble in water than their ionized counterparts.

  • Implication: Standard PBS (pH 7.4) is thermodynamically unfavorable for high-concentration stocks.

The Lattice Energy Barrier

Fluorine atoms are not merely "hydrophobic"; they are poor hydrogen bond acceptors but can participate in tight crystal packing.

  • Mechanism: High crystal lattice energy means the solvent must overcome significant intermolecular forces to break the solid apart.

  • The Problem: "Oiling out." When you dilute a DMSO stock into water, the water molecules strip the DMSO solvation shell faster than the drug can interact with the water network, causing the drug to re-crystallize or form an amorphous oil droplet immediately.

Diagnostic Decision Tree

Use the following logic flow to select your solubilization strategy.

SolubilityStrategy Start Start: Fluorinated Pyrimidine Solubility Issue TargetConc Target Concentration > 5 mM? Start->TargetConc CheckpH Is pH 7.4 (Physiological) Strictly Required? TargetConc->CheckpH Yes DirectAq Direct Dissolution in Warm Media (37°C) TargetConc->DirectAq No (< 5 mM) CoSolvent DMSO Stock (1000x) + Stepwise Dilution CheckpH->CoSolvent Yes (Cell Culture) pHShift Adjust Buffer to pH 8.5 (Increases Ionization) CheckpH->pHShift No (Chemical Assay) Precip Use Cyclodextrin Complex (HP-β-CD) CoSolvent->Precip Precipitation Persists?

Figure 1: Decision logic for selecting the appropriate solubilization method based on concentration and experimental constraints.

Module 2: Troubleshooting Guide & FAQs

Issue 1: "My compound precipitates immediately when I add the DMSO stock to PBS."

Cause: The "Solvent Shock" effect. Rapid addition creates high local concentrations of water that strip DMSO away before the drug disperses. The Fix:

  • Warm the Buffer: Pre-warm your PBS or Media to 37°C. Solubility is endothermic; cold buffers promote crystallization.

  • Vortex While Adding: Do not add the drop to a static solution. Vortex the buffer while slowly injecting the DMSO stock tip submerged in the liquid.

  • Limit DMSO: Ensure final DMSO concentration is < 0.5%. If you need higher drug loading, you must use a carrier (see Module 3).

Issue 2: "The solution was clear, but crystals appeared after 2 hours in the fridge."

Cause: Temperature-dependent solubility limit. The Fix:

  • Fluorinated pyrimidines should generally not be stored at 4°C as aqueous solutions.

  • Protocol: Prepare fresh aqueous dilutions daily. If storage is required, freeze aliquots at -20°C (single use only) to bypass the nucleation phase that occurs at 4°C.

Issue 3: "I need 50 mM for an animal study, but it won't dissolve in saline."

Cause: Saline (0.9% NaCl) induces a "salting-out" effect, reducing the solubility of neutral organics. The Fix:

  • Switch vehicle: Use 5% Glucose (D5W) instead of Saline. The lack of ions reduces the salting-out effect.

  • Add Co-solvent: Use 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Water.

Module 3: Advanced Protocols

Protocol A: The "Golden Standard" DMSO Stock Preparation

Use this for cell culture (in vitro) experiments.

Materials:

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • 5-FU or Analog (Purity >98%)

  • Vortex Mixer[1]

  • Sonicator bath (optional)

Step-by-Step:

  • Calculation: Calculate mass for a 100 mM stock. (Example: MW of 5-FU = 130.08 g/mol .[1] Dissolve 13.0 mg in 1 mL DMSO).

  • Solvation: Add DMSO to the powder. Do not add powder to DMSO.

  • Dispersal: Vortex vigorously for 30 seconds.

  • Inspection: Hold vial up to light. If "schlieren" lines (wavy refraction patterns) are visible, mixing is incomplete. Sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials (fluorinated pyrimidines are light-sensitive). Store at -20°C.

    • Shelf Life: 6 months.[2]

    • Validation: Upon thawing, if precipitate is visible, warm to 37°C until clear. Do not use if precipitate persists after warming.

Protocol B: Cyclodextrin Complexation (For High-Dose In Vivo)

Use this when you need high aqueous solubility (>10 mg/mL) without toxic organic solvents.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic fluorine moiety from water.

CyclodextrinFlow Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add Drug Add 5-FU Powder to Vehicle Step1->Step2 Step3 3. Agitation Stir 45 mins at Room Temp Step2->Step3 Step4 4. Filtration 0.22 µm PVDF Filter (Sterilization) Step3->Step4

Figure 2: Preparation workflow for Cyclodextrin-enhanced solubility.

Protocol:

  • Dissolve 20g HP-β-CD in 100 mL purified water (20% w/v).

  • Add 5-FU powder slowly while stirring (Target: 5-10 mg/mL).

  • Stir continuously for 45 minutes. The solution may appear cloudy initially but should clarify as inclusion complexes form.

  • Filter sterilize (0.22 µm).

  • Result: A stable, aqueous solution suitable for IP or IV injection.

Data Summary: Solubility Limits

Solvent SystemApprox. Solubility (25°C)ApplicationNotes
Water (pH 6.5) ~10-12 mg/mLLow dose assaysSlow dissolution rate.
PBS (pH 7.4) ~6-8 mg/mLCell CultureSolubility drops due to salt.
DMSO > 50 mg/mLStock SolutionsCytotoxic > 0.1% to cells.
Ethanol < 5 mg/mLNot RecommendedPoor solubility compared to DMSO.
DMF > 60 mg/mLChemical SynthesisHigh toxicity; avoid for bio-assays.
20% HP-β-CD > 15 mg/mLIn Vivo / High DoseBest for animal formulations.

References

  • PubChem. (2024). 5-Fluorouracil (CID 3385) - Chemical and Physical Properties. National Library of Medicine. [Link][3]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Explains the lipophilicity/pKa shift mechanisms). [Link]

  • Kavitha, K., et al. (2013).[4] An Investigation on Enhancement of Solubility of 5-Fluorouracil by Applying Complexation Technique. Journal of Applied Pharmaceutical Science, 3(03), 162-166.[4] [Link]

Sources

Minimizing side reactions in benzamidine and diketone condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyrimidine Synthesis

Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction

Welcome to the Technical Support Center. You are likely here because your condensation of benzamidine (or its hydrochloride salt) with a 1,3-diketone is suffering from low yields, intractable oils, or regioisomeric mixtures. While the synthesis of 2-phenylpyrimidines appears straightforward on paper—a classic [3+3] dinucleophilic condensation—the reality involves a competition between cyclization, amidine hydrolysis, and diketone polymerization.

This guide moves beyond standard textbook procedures to address the Critical Process Parameters (CPPs) that determine success. We focus on stabilizing the amidine free base, controlling the cyclization kinetics, and managing the thermodynamics of unsymmetrical diketones.

Module 1: The Mechanistic Landscape & Failure Modes

To troubleshoot effectively, we must visualize the "danger zones" in the reaction pathway. The primary failure mode is not usually the lack of reactivity, but the hydrolytic instability of the amidine free base and the reversibility of the initial adduct formation .

Mechanistic Pathway & Side Reactions

The following diagram maps the desired pathway against the three most common side reactions: Hydrolysis, Polymerization, and Regioisomer formation.

ReactionLandscape Start Benzamidine.HCl + 1,3-Diketone FreeBase Amidine Free Base (Active Nucleophile) Start->FreeBase Base (NaOEt/K2CO3) Oligomer Diketone Oligomers (Sticky Oil) Start->Oligomer Excess Base/Heat Intermed Open-Chain Enamine/Imine FreeBase->Intermed Nucleophilic Attack Hydrolysis Benzoic Acid / Amide (Dead End) FreeBase->Hydrolysis + H2O (Fast!) Cyclized Dihydro-pyrimidine Intermed->Cyclized - H2O (Cyclization) Regio Wrong Regioisomer Intermed->Regio Unsymmetrical Control Loss Product 2-Phenylpyrimidine (Target) Cyclized->Product Oxidation/Dehydration

Figure 1: Reaction landscape showing the competition between productive cyclization and destructive hydrolysis/oligomerization.

Module 2: Troubleshooting Guides (FAQ)

Issue 1: "My yield is consistently low (<30%), and I recover benzoic acid."

Diagnosis: Amidine Hydrolysis. Benzamidine is stable as a hydrochloride salt but becomes highly sensitive to hydrolysis once liberated as a free base, especially in hot, wet solvents. If the condensation with the diketone is slower than the attack of water on the amidine, you will produce benzoic acid and ammonia.

Corrective Actions:

  • Solvent Dryness: Ensure ethanol/methanol is anhydrous. Even 1% water content at reflux can destroy the amidine.

  • Base Selection: Switch from hydroxide bases (NaOH/KOH) to non-nucleophilic or anhydrous bases.

    • Recommended: Sodium ethoxide (freshly prepared) or anhydrous

      
       in DMF.
      
  • Order of Addition: Do not stir the benzamidine free base with the base for long periods before adding the diketone. Add the diketone immediately after liberating the amidine.

Issue 2: "The product is a sticky, dark oil that won't crystallize."

Diagnosis: Diketone Polymerization or Incomplete Cyclization. 1,3-diketones (like acetylacetone) are prone to self-condensation (aldol-type) under basic conditions, forming complex oligomers ("gunk"). Alternatively, the reaction may have stopped at the open-chain enamine intermediate.

Corrective Actions:

  • Stoichiometry Check: Use a slight excess of Benzamidine (1.1 equiv) rather than the diketone. Excess diketone polymerizes; excess benzamidine stays in the aqueous phase during workup.

  • Acid Wash: If the intermediate enamine formed but didn't cyclize, the "oil" might be this intermediate. Refluxing the crude oil in ethanol with a catalytic amount of acetic acid can force the cyclization.

  • Purification: Triturate the oil with cold hexanes or diethyl ether. The pyrimidine product is often less soluble in non-polar solvents than the oligomeric byproducts.

Issue 3: "I am getting a mixture of isomers with my unsymmetrical diketone."

Diagnosis: Lack of Regocontrol. When using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), the amidine nitrogen can attack either carbonyl.

Corrective Actions:

  • Thermodynamic Control: The initial attack is reversible. Conducting the reaction at higher temperatures (reflux) often favors the thermodynamic product (most stable tautomer).

  • Steric Differentiation: The amidine will attack the least hindered and most electrophilic carbonyl first.

    • Rule of Thumb: Aldehyde > Ketone > Ester.[1]

    • Example: In ethyl acetoacetate, attack occurs at the ketone, not the ester.

  • pH Tuning: Modulating the pH can shift the tautomeric equilibrium of the diketone, altering which carbonyl is more "exposed" to nucleophilic attack.

Module 3: Optimized Experimental Protocol

This protocol uses a buffered carbonate system to minimize hydrolysis while maintaining sufficient basicity for cyclization.

Standard Operating Procedure (SOP)

Reaction: Benzamidine HCl + Acetylacetone


 4,6-Dimethyl-2-phenylpyrimidine
ParameterSpecificationRationale
Solvent Ethanol (Anhydrous)Protic solvent supports proton transfer; dryness prevents hydrolysis.
Base

(2.5 equiv)
Milder than NaOEt; reduces diketone polymerization risk.
Stoichiometry 1.1 : 1.0 (Amidine : Diketone)Excess amidine compensates for minor hydrolysis loss.
Temperature Reflux (

)
Required to drive the dehydration/aromatization step.
Time 4–6 HoursExtended times increase side-product formation.

Step-by-Step:

  • Preparation: Charge a dry round-bottom flask with Benzamidine HCl (10 mmol, 1.57 g) and anhydrous Ethanol (20 mL).

  • Liberation: Add anhydrous

    
     (25 mmol, 3.45 g). Stir at Room Temp for 10 mins. Note: Do not wait longer.
    
  • Condensation: Add Acetylacetone (9.0 mmol, 0.90 g) dropwise.

  • Reflux: Heat to reflux for 5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent to roughly 20% volume.

    • Pour residue into ice-water (50 mL). The product should precipitate as a solid.[1][2]

    • Troubleshooting: If oil forms, extract with DCM, dry over

      
      , and recrystallize from EtOH/Water.
      

Module 4: Advanced Logic - Decision Tree

Use this flow to determine the next step if your reaction fails.

TroubleshootingTree Start Reaction Complete (TLC Check) YieldCheck Is Yield > 50%? Start->YieldCheck PhysicalCheck Solid or Oil? YieldCheck->PhysicalCheck Yes LowYield Check Aqueous Phase YieldCheck->LowYield No Success Recrystallize (EtOH/H2O) PhysicalCheck->Success Solid Oil Triturate w/ Hexane PhysicalCheck->Oil Oil BenzoicAcid Found Benzoic Acid? (Hydrolysis Issue) LowYield->BenzoicAcid Dry Solvents &\nFresh Reagents Dry Solvents & Fresh Reagents BenzoicAcid->Dry Solvents &\nFresh Reagents Yes Check Diketone\nPurity Check Diketone Purity BenzoicAcid->Check Diketone\nPurity No Oil->Success Crystallized StillOil Run Column or Acid Wash Oil->StillOil Remains Oil

Figure 2: Decision matrix for post-reaction workup and troubleshooting.

References

  • Mechanistic Insight & General Synthesis

    • Title: The condens

      
      -diketones.[3]
      
    • Source: Journal of the Chemical Society.[3]

    • URL:[Link]

  • Microwave & Solvent-Free Optimization

    • Title: Reaction of 1,3-Dicarbonyl Compounds with Diamines...
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Catalytic Improvements

    • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[4][5]

    • Source: MDPI (Molecules).
    • URL:[Link][6]

  • Regioselectivity Studies

    • Title: Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][6]

Sources

Technical Support Center: Recrystallization Optimization for 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-PYR-4F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine , a lipophilic heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] The presence of the fluorine atom at the para-position of the phenyl ring introduces unique solid-state properties compared to its non-fluorinated analogs.[1] It increases lattice energy due to C-F...H dipole interactions, often leading to polymorphism or "oiling out" issues during purification.

This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of this fluorinated pyrimidine.

Module 1: Solvent Selection Strategy

Why does your standard solvent fail?

The solubility profile of this compound is governed by the competition between the lipophilic dimethyl-pyrimidine core and the polarizable fluorophenyl tail.[1]

Solvent Performance Matrix
Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (EtOH) Primary Solvent⭐⭐⭐⭐⭐ (Excellent)Best balance.[1][2] High solubility at reflux (

C), moderate-to-low at

C. The protic nature helps solvate residual polar impurities (e.g., amidine salts).[1]
Ethyl Acetate / Heptane Alternative⭐⭐⭐⭐ (Good)Excellent for rejecting non-polar side products. However, risk of "oiling out" is higher if the Heptane ratio is increased too rapidly.
Methanol (MeOH) Solvent⭐⭐⭐ (Moderate)Often too soluble at room temp, leading to yield loss. Good for very impure crude batches.
Acetonitrile (MeCN) Solvent⭐⭐ (Poor)High solubility even at cold temps; poor recovery yields.
Water Anti-Solvent⭐⭐⭐⭐⭐ (Essential)Crucial for inducing nucleation in EtOH systems.
Decision Logic: Selecting Your System

Do not guess. Use this logic flow to determine the optimal solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude Material PurityCheck Is Purity > 90%? Start->PurityCheck PolarImpurity Contains Polar Salts? (e.g., Amidine HCl) PurityCheck->PolarImpurity Yes PreWash Pre-step: Water Wash Crude PurityCheck->PreWash No (<90%) LipophilicImpurity Contains Non-Polar Side Products? PolarImpurity->LipophilicImpurity No SystemA Protocol A: Ethanol + Water (9:1) PolarImpurity->SystemA Yes (Salts present) LipophilicImpurity->SystemA Unknown/General SystemB Protocol B: Ethyl Acetate + Heptane LipophilicImpurity->SystemB Yes PreWash->PolarImpurity

Figure 1: Solvent Selection Decision Tree based on impurity profile. Use Protocol A for general purification and Protocol B for removing lipophilic byproducts.

Module 2: Troubleshooting Guide

Diagnosing specific failure modes.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution becomes cloudy with oily droplets before crystals appear.[1][3] Mechanism: The solution temperature is above the saturation point but the solute's melting point is depressed by impurities/solvent, causing it to separate as a liquid.[4] Corrective Action:

  • Re-heat until the oil dissolves completely.

  • Add Seed Crystals: This is non-negotiable for fluorinated aromatics. Add 0.1% w/w pure seed crystals at

    
    C below the boiling point.
    
  • Slower Cooling: Insulate the flask. Rapid cooling traps impurities in the oil phase.

Issue 2: Low Yield (<60%)

Symptoms: Mother liquor remains yellow/dark; few crystals form.[5] Mechanism: The compound is too soluble in the cold solvent, or too much solvent was used. Corrective Action:

  • Concentrate: Rotovap the mother liquor to half volume and cool to

    
    C.
    
  • Anti-solvent Addition: If using Ethanol, add water dropwise until turbidity persists, then cool.

Issue 3: Persistent Color (Yellow/Orange)

Symptoms: Crystals are off-white or yellow (Target: White).[1] Mechanism: Trapped oxidized oligomers or residual acetylacetone derivatives. Corrective Action:

  • Activated Carbon: Add 5% w/w activated charcoal to the boiling solution.

  • Hot Filtration: Filter through Celite while boiling hot. (Do not let the funnel cool, or product will crystallize in the stem).

Module 3: Standard Operating Protocols (SOPs)

Protocol A: The Ethanol/Water System (Standard)

Best for removing polar impurities and starting materials.

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add Ethanol (absolute) in 5mL portions while heating to reflux (

    
    C) with magnetic stirring.
    
    • Target: Minimum volume to dissolve (approx. 3-5 mL per gram).[1]

  • Clarification (Optional): If insoluble particles remain, perform a hot filtration.

  • Nucleation: Remove from heat. Allow to cool to

    
    C.
    
    • Critical Step: Add warm Water dropwise until a faint, persistent cloudiness appears. Add 1mL of Ethanol to clear it.

  • Crystallization: Allow to cool to room temperature (RT) slowly (over 2 hours). Then cool to

    
    C in an ice bath for 1 hour.
    
  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    
Protocol B: The Ethyl Acetate/Heptane System

Best for removing lipophilic impurities (dimers/oligomers).

  • Dissolution: Dissolve crude in minimal boiling Ethyl Acetate .

  • Seeding: Cool slightly and add seed crystals.

  • Anti-Solvent: Add Heptane dropwise to the hot solution until slight turbidity.

  • Cooling: Cool to RT. If oiling out occurs, reheat and add slightly more Ethyl Acetate.

  • Isolation: Filter and wash with 100% Heptane.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the fluorine atom make crystallization difficult? A: Fluorine is small but highly electronegative. It creates weak C-F...H-C hydrogen bonds that can compete with standard packing forces. This often leads to polymorphism, where the molecule can pack in different lattice structures. Consistent seeding controls this by providing a template for the desired polymorph.

Q: My product smells like almonds/chemicals. Is it pure? A: No. A sweet/almond smell often indicates residual Benzonitrile or Benzamidine derivatives. These are synthesis byproducts. Recrystallize using Protocol A (Ethanol/Water), as water helps wash away these polar/volatile organic impurities.

Q: Can I use Acetone? A: Acetone is generally not recommended. It has a very steep solubility curve and evaporates too quickly, leading to crusting on the glass rather than defined crystal growth.

References

  • Solvent Properties & Selection

    • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.[2][6][7][8]

  • Troubleshooting Crystallization

    • Troubleshooting: Oiling Out and Impurity Rejection.[3][4][9] Chemistry LibreTexts.

  • Pyrimidine Synthesis & Purification Context

    • Synthesis of 4,6-Dimethylpyrimidine Derivatives. ResearchGate.[10]

    • Crystallization of Pyrimidine Compounds. BenchChem Technical Support.[11]

  • Fluorine Effects in Crystal Engineering

    • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego.

Sources

Troubleshooting low conversion rates in pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Ring Formation

Executive Summary

Pyrimidine synthesis—central to the development of kinase inhibitors, antivirals, and nucleotide analogs—often suffers from variable yields due to the reversibility of intermediate steps and sensitivity to reaction conditions. Low conversion rates typically stem from three root causes: moisture-induced hydrolysis of amidine/imidate salts , stalled cyclization of the open-chain ureide intermediate , or competitive Knoevenagel condensation pathways.

This guide provides a systematic troubleshooting framework for the two most prevalent synthetic routes:

  • Condensation of Amidines with

    
    -Dicarbonyls (Pinner-type). 
    
  • The Biginelli Multicomponent Reaction.

Diagnostic Framework: Why is my reaction failing?

Before altering conditions, categorize your failure mode using Thin Layer Chromatography (TLC) or LC-MS.

SymptomProbable CauseTechnical Insight
No Product, SM Remaining Catalyst Deactivation / Salt FormationAmidines are strong bases; if using acidic catalysts (e.g., in Biginelli), the amine may be protonated and unreactive.
New Spot (Polar), No Cyclization Stalled IntermediateFormation of the open-chain ureide or enamine intermediate. The dehydration step (ring closure) has a higher activation energy than the initial addition.
New Spot (Non-Polar) Knoevenagel Side ProductIn Biginelli reactions, the aldehyde and

-keto ester condense first, consuming reagents before the urea/amidine can attack.
Amidine Disappears, No Product HydrolysisAmidines hydrolyze to amides/ureas in the presence of trace water, especially under basic conditions.

Critical Troubleshooting Guides

Scenario A: The "Stalled" Intermediate (Open-Chain Adduct)

Issue: LC-MS shows a mass corresponding to [Amidine +


-Keto Ester + H2O]. The initial condensation occurred, but water elimination (cyclization) failed.
  • Mechanism: The reaction proceeds via nucleophilic attack to form a hemiaminal or enamine. The subsequent loss of water to aromatize or close the ring is the rate-determining step (RDS).

  • Solution 1: Water Scavenging.

    • Add molecular sieves (3Å or 4Å) directly to the reaction vessel.

    • Protocol: Switch solvent to Toluene or Xylene and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the product (Le Chatelier’s principle).

  • Solution 2: Acid Promotion.

    • If running under basic conditions, the final dehydration often requires protonation of the hydroxyl group.

    • Action: Add 10–20 mol%

      
      -TsOH (p-Toluenesulfonic acid) or use acetic acid as the solvent.
      
Scenario B: Competitive Side Reactions (Biginelli)

Issue: Low yield of dihydropyrimidine; presence of yellow oil/solid (Knoevenagel product).

  • Causality: The reaction between the aldehyde and

    
    -keto ester is faster than the N-acyliminium ion formation (Urea + Aldehyde).
    
  • Solution: Change the Order of Addition.

    • Do not mix all three components simultaneously.

    • Step 1: Pre-mix the Aldehyde and Urea/Amidine with the catalyst (e.g., Lewis acid like

      
       or Brønsted acid). Stir for 20–30 mins to form the N-acyliminium ion.
      
    • Step 2: Add the

      
      -keto ester slowly. This forces the nucleophile (keto ester) to attack the pre-formed reactive imine species.
      
Scenario C: Amidine Salt Solubility

Issue: Amidine hydrochloride salts are used, but the reaction is heterogeneous or sluggish.

  • Causality: Amidine salts (e.g., acetamidine HCl) are often insoluble in non-polar organic solvents (DCM, Toluene), preventing reaction.

  • Solution:

    • Base Release: You must liberate the free base. Add a stoichiometric amount of NaOEt or NaOMe if using ethanol.

    • Phase Transfer: If using non-polar solvents, employ a biphasic system (Water/DCM) with a Phase Transfer Catalyst (e.g., TBAB) or use a "super-base" approach with DBU in acetonitrile.

Optimized Experimental Protocols

Protocol 1: Robust Amidine Condensation (Pinner-Type)

For the synthesis of 2-substituted-4,6-dimethylpyrimidines.

  • Preparation: In a dry flask under Argon, suspend Amidine HCl (1.2 equiv) in absolute Ethanol (0.5 M) .

  • Free-Basing: Add NaOEt (1.2 equiv) (freshly prepared or 21% wt solution). Stir at RT for 15 min. Note: NaCl precipitate will form.

  • Addition: Add

    
    -Diketone (1.0 equiv)  dropwise.
    
  • Reaction: Heat to reflux (78 °C) for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1][2] If intermediate persists (polar spot), add AcOH (0.5 mL) to catalyze dehydration.

  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend in water; adjust pH to 7. Extract with EtOAc.

Protocol 2: Microwave-Assisted Rescue (For Sterically Hindered Substrates)

Use when thermal reflux fails.

  • Solvent: Switch to 2-Propanol or Acetonitrile .

  • Catalyst: Add TMSCl (Trimethylsilyl chloride, 1.0 equiv) .

    • Why? TMSCl acts as both a water scavenger (forming HCl and TMS-ether) and a Lewis acid activator.

  • Conditions: Microwave irradiation at 120 °C for 20 mins .

  • Result: Often drives difficult cyclizations to >90% conversion.

Data & Visualization

Table 1: Solvent & Catalyst Effects on Conversion

Representative data for the condensation of Benzamidine + Ethyl Acetoacetate.

Solvent SystemCatalyst/AdditiveTemp (°C)Conversion (12h)Notes
Ethanol None (Neutral)78 (Reflux)45%Stalled at intermediate ureide.
Ethanol NaOEt (Base)78 (Reflux)88%Standard protocol; effective for unhindered substrates.
Toluene p-TsOH (Acid)110 (Reflux)92%Dean-Stark water removal is critical here.
DMF K2CO310035%Side reactions observed (hydrolysis of ester).
Solvent-Free Yb(OTf)38095%Green chemistry approach; high yield but difficult workup if solid.
Diagram 1: Reaction Mechanism & Failure Points

This diagram illustrates the Pinner/Amidine condensation pathway, highlighting where reactions typically stall.

PyrimidineSynthesis Start Amidine + Beta-Keto Ester Inter1 Intermediate A: Open-Chain Enamine/Ureide Start->Inter1 Nucleophilic Attack (Fast) Side1 Side Product: Hydrolysis (Amide) Start->Side1 Moisture present Stall STALL POINT: Failure to Dehydrate Inter1->Stall Steric Hindrance or Wet Solvent Product Final Product: Pyrimidine Ring Inter1->Product Cyclization (-H2O) Requires Acid/Heat Stall->Product Rescue: Add Acid / Dean-Stark

Caption: Pathway analysis showing the critical dehydration step where "stalling" occurs (Intermediate A to Product).

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Low Conversion Observed CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Only CheckTLC->SM_Remains Inter_Spot New Polar Spot (Open Chain) CheckTLC->Inter_Spot Messy Complex Mixture (Many Spots) CheckTLC->Messy Activate Action: Check Catalyst (Base for Amidine, Acid for Biginelli) SM_Remains->Activate Dehydrate Action: Force Dehydration (Add p-TsOH, Heat, or Dean-Stark) Inter_Spot->Dehydrate TempControl Action: Lower Temp or Change Solvent (Reduce Side Rxns) Messy->TempControl

Caption: Step-by-step decision logic for diagnosing reaction failures based on TLC/LCMS evidence.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[3][4] New Tricks from an Old Dog. Accounts of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones. Retrieved from [Link]

Sources

Thermal stability and decomposition analysis of dimethylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSD-DMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Thermal Stability, Decomposition Kinetics, and Troubleshooting Guide

Executive Summary & Application Scope

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent thermal data—such as unexpected weight loss in TGA or complex endo/exothermic events in DSC—when characterizing dimethylpyrimidines (e.g., 4,6-dimethylpyrimidine).

Core Insight: Dimethylpyrimidines are nitrogen-heterocycles characterized by high volatility relative to their thermal decomposition temperature. A common error in drug development workflows is misinterpreting evaporation or sublimation as degradation.

This guide provides the protocols to distinguish these physical transitions from chemical decomposition and details the mechanistic pathways of degradation when it actually occurs.

Troubleshooting Guide: TGA & DSC Anomalies

Issue #1: "My sample shows 100% weight loss below 200°C, but the literature says it's stable."

Diagnosis: You are likely observing evaporation/sublimation , not decomposition. 4,6-Dimethylpyrimidine has a low melting point (~32°C) and boils at ~159°C. In a standard open TGA pan, the material will transition to the gas phase long before the activation energy for ring cleavage is reached.

Corrective Protocol:

  • Switch to Hermetic Pans: Use aluminum pans with laser-pinholed lids (approx. 50

    
    m). This creates a "self-generated atmosphere," suppressing evaporation and allowing you to observe higher-temperature decomposition events.
    
  • Run DSC in Sealed High-Pressure Capsules: To determine the true decomposition onset (

    
    ), use gold-plated high-pressure crucibles (up to 100 bar) to completely suppress volatilization.
    
Issue #2: "I see a sharp endotherm followed immediately by a broad exotherm."

Diagnosis: This is the Melt-Decomposition overlap . For solid dimethylpyrimidines, the melting endotherm can merge with the decomposition exotherm, especially if the heating rate is too slow.

Corrective Protocol:

  • Increase Heating Rate: Move from 5°C/min to 20°C/min. This often separates the melting event (kinetic independence) from the decomposition event (kinetic dependence).

  • Inert Atmosphere: Ensure a Nitrogen or Argon purge (50 mL/min). Oxygen facilitates oxidative attack on the methyl groups at lower temperatures (

    
    C), confusing the baseline.
    

Decomposition Architecture

Understanding how the molecule breaks down is vital for safety assessments and impurity profiling.

Mechanism: Radical-Initiated Ring Fragmentation

Thermal decomposition of alkyl-substituted pyrimidines generally follows a radical mechanism rather than a concerted reaction.

  • Initiation: Homolytic cleavage of a C-H bond on the methyl group (the weakest bond), forming a resonance-stabilized pyrimidyl radical.

  • Propagation: The radical attacks the ring system or dimerizes.

  • Fragmentation: At high temperatures (>350°C), the heterocyclic ring cleaves, releasing nitriles.

Key Degradation Products (GC-MS/TGA-MS):

  • Hydrogen Cyanide (HCN): Critical Safety Hazard.

  • Acetonitrile (

    
    ):  From the methyl group + adjacent ring carbon.
    
  • Acetylene derivatives: From the remaining carbon backbone.

Visualization: Degradation Pathway

DecompositionPathway cluster_conditions Experimental Conditions Start Dimethylpyrimidine (Precursor) Step1 H-Abstraction (Methyl Radical Formation) Start->Step1  >300°C   Step2 Ring Destabilization (Radical Attack) Step1->Step2 Prod1 Acetonitrile (CH3CN) Step2->Prod1 Prod2 HCN (Toxic Gas) Step2->Prod2 Prod3 Acetylene Derivatives Step2->Prod3 Cond1 Inert Atmosphere (N2) Cond2 Sealed Crucible

Caption: Figure 1. Thermal decomposition pathway of dimethylpyrimidines under inert conditions, leading to nitrile fragmentation.

Kinetic Analysis & Stability Data

To predict shelf-life or process safety, we utilize the Arrhenius equation derived from multi-heating rate TGA (ASTM E1641).

Standard Kinetic Parameters (Reference Range):

ParameterValue RangeNotes
Melting Point (

)
30°C – 34°C4,6-Dimethylpyrimidine (Solid to Liquid)
Boiling Point (

)
159°CAtmospheric pressure (Evaporation dominates TGA)
Decomposition Onset (

)
> 320°CIn sealed/high-pressure capsule
Activation Energy (

)
140 – 180 kJ/molFor ring fragmentation (estimated)
Reaction Order (

)
~1.0First-order kinetics (typically)
Experimental Workflow: Kinetic Data Acquisition

To generate the data for the table above, follow this strict workflow to ensure validity.

ExperimentalWorkflow Setup 1. Sample Prep (3-5 mg, Hermetic Pan) Run1 2. Screening Run (10°C/min to 500°C) Setup->Run1 Decision Mass Loss < 150°C? Run1->Decision Volatile Leak/Evaporation Detected Reseal & Repeat Decision->Volatile Yes Kinetics 3. Kinetic Series (Runs at 2, 5, 10, 20°C/min) Decision->Kinetics No (Stable Baseline) Volatile->Setup Calc 4. Calculate Ea (Kissinger/Ozawa Method) Kinetics->Calc

Caption: Figure 2. Validated workflow for extracting kinetic stability parameters, accounting for volatility interference.

FAQ: Expert Solutions

Q: Can I use TGA to determine purity? A: Only if you use a TGA-MS or TGA-FTIR coupling. A simple weight loss step at 100°C could be water, solvent, or the dimethylpyrimidine itself subliming. Without evolved gas analysis (EGA), TGA is non-specific for purity. Use HPLC for purity; use TGA for thermal stability.

Q: Is the decomposition autocatalytic? A: Generally, no. However, if your sample contains trace acids or transition metals (common from synthesis), these can catalyze the ring opening, lowering the


 significantly. Always run a "standard" of known high purity to establish a baseline.

Q: What are the safety risks during analysis? A:

  • HCN Release: The decomposition releases cyanide species. Ensure TGA exhaust is vented to a fume hood.

  • Pan Rupture: If using sealed pans, the vapor pressure of dimethylpyrimidine at 250°C is significant. Use High-Pressure (Gold/Steel) pans, not standard aluminum pans, if going >200°C.

References

  • Baluja, S., et al. (2019).[1][2] Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas.

  • Lifshitz, A., et al. (2001). Thermal Decomposition of 4-Methylpyrimidine.[3] Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.

  • Netzsch Thermal Analysis. (2026). Thermogravimetric Analysis (TGA) Principle and Applications.

  • TA Instruments. (2025). Thermogravimetric Analysis (TGA) Theory and Applications Guide.

  • National Institute of Standards and Technology (NIST). (2024). 4,6-Dimethylpyrimidine Phase Change Data. NIST Chemistry WebBook.

Sources

Enhancing metabolic stability of pyrimidine scaffolds using fluorine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-F-METAB-001
Subject: Enhancing Metabolic Stability of Pyrimidine Scaffolds via Fluorine Incorporation

Welcome to the Scaffold Optimization Help Desk

Mission Status: Active Operator: Senior Application Scientist Objective: To guide you through the strategic incorporation of fluorine into pyrimidine scaffolds to arrest rapid metabolic clearance.

You are likely here because your pyrimidine-based lead compound is suffering from rapid clearance in liver microsomes (high


), or you are facing synthetic hurdles in accessing fluorinated analogs. This guide does not just list "what" to do; it explains the causality of failure and provides self-validating protocols to fix it.

Module 1: Strategic Design (The "Why" & "Where")

Diagnostic FAQ: Where should I put the Fluorine?

Q: My pyrimidine is being chewed up by CYP450s. Is the ring itself the problem? A: Likely, yes. The C-5 position of the pyrimidine ring is a metabolic "soft spot."

  • The Mechanism: The pyrimidine ring is electron-deficient at positions 2, 4, and 6 due to the electronegative nitrogens. However, position 5 is relatively electron-rich and prone to electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP450 catalytic cycle.
    
  • The Fix: Substituting the C-5 Hydrogen with Fluorine blocks this pathway.

    • Steric Factor: The Van der Waals radius of F (1.47 Å) is close to H (1.20 Å), minimizing steric clashes in the binding pocket [1].

    • Electronic Factor: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making the abstraction step energetically unfavorable [2].

Q: I added Fluorine, but my solubility dropped. Why? A: Fluorine is highly electronegative.[1][2][3]

  • The Cause: Placing F on the ring pulls electron density away from the ring nitrogens. This lowers the

    
     of the conjugate acid. If your solubility depended on a specific nitrogen being protonated at physiological pH, fluorination might have neutralized that handle.
    
  • The Solution: If solubility is critical, consider using a trifluoromethyl (

    
    ) group on a side chain rather than direct ring fluorination, or balance the F-addition with a solubilizing group (e.g., morpholine) elsewhere.
    
Visualization: Metabolic Blocking Logic

MetabolicLogic Start Issue: High Metabolic Clearance CheckSite Identify Soft Spot: Is C-5 unsubstituted? Start->CheckSite Decision1 Yes: C-5 is H CheckSite->Decision1 Decision2 No: C-5 is blocked CheckSite->Decision2 Action1 Strategy A: Direct Fluorination (C-F) Blocks CYP oxidation Decision1->Action1 Action2 Strategy B: Check Benzylic Positions (Side chains) Decision2->Action2 Effect1 Result: Maintains sterics Lowers pKa Action1->Effect1 Effect2 Result: Blocks radical abstraction Increases LogP Action2->Effect2

Figure 1: Decision tree for targeting metabolic soft spots on the pyrimidine scaffold.

Module 2: Synthetic Execution (The "How")

Troubleshooting: "I can't synthesize the fluorinated analog."

Issue: Traditional Electrophilic Aromatic Substitution (EAS) fails on pyrimidines because the ring is too electron-deficient. Solution: Switch to Radical Functionalization (The Minisci Reaction) .

The Minisci reaction allows you to attach nucleophilic alkyl radicals (like


 or difluoromethyl) to electron-deficient heterocycles.[4] This is the industry-standard "rescue" synthesis when standard coupling fails.
Protocol A: Radical Trifluoromethylation (Minisci-Type)

Use this protocol to install a


 group at the C-4 or C-6 position of an electron-deficient pyrimidine.

Reagents:

  • Substrate: Pyrimidine analog (1.0 equiv)

  • Radical Source: Langlois’ Reagent (

    
    ) (3.0 equiv) [3]
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) (5.0 equiv)

  • Solvent: DCM:Water (2.5:1 ratio)

Step-by-Step Workflow:

  • Setup: In a standard vial equipped with a stir bar, dissolve the pyrimidine substrate in DCM/Water mixture. Note: The biphasic system is critical for solubilizing the inorganic radical source.

  • Addition: Add Langlois’ Reagent (

    
    ) in one portion.
    
  • Initiation: Cool to 0°C. Dropwise add TBHP.

    • Why? TBHP oxidizes the sulfinate to generate the

      
       radical.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 12–24 hours.

    • Checkpoint: The solution may turn slightly yellow. If starting material remains after 24h, add another 2.0 equiv of TBHP.

  • Workup: Dilute with DCM, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography.

Visualization: Minisci Reaction Mechanism

Minisci Reagent Langlois Reagent (CF3SO2Na) Radical CF3 Radical (Nucleophilic) Reagent->Radical Oxidation -SO2 Oxidant Oxidant (TBHP) Oxidant->Radical Intermediate Radical Intermediate Radical->Intermediate Attacks C4/C6 Substrate Pyrimidine (Electron Deficient) Substrate->Intermediate Product Trifluoromethyl Pyrimidine Intermediate->Product Oxidation/-H+

Figure 2: Mechanistic flow of the Minisci radical trifluoromethylation on pyrimidines.

Module 3: Validation (The "Proof")

Protocol B: Microsomal Stability Assay (Self-Validating)

Do not assume your design worked. You must verify the metabolic half-life (


).

Critical Quality Attributes (CQAs):

  • Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel.

  • Termination: Precise timing is required to calculate intrinsic clearance (

    
    ).
    

Procedure:

  • Preparation: Prepare a 10 mM stock of your fluorinated pyrimidine in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Mix 1 µM compound with Liver Microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution). Start Timer immediately.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Why? Acetonitrile precipitates the proteins, stopping the reaction instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Data Interpretation Table:

ParameterHigh Stability (Target)Moderate StabilityLow Stability (Fail)

(Human)
> 60 min30 - 60 min< 30 min

(µL/min/mg)
< 1515 - 45> 45
Action Proceed to PKRe-design Side ChainsAdd Fluorine at C5

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H functionalization of heterocycles.[5] Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

Sources

Validation & Comparative

13C NMR of Fluorinated Dimethylpyrimidines: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the 13C NMR Chemical Shifts of Fluorinated Dimethylpyrimidines . This guide is structured to assist researchers in the structural elucidation of these compounds, focusing on the diagnostic utility of Carbon-Fluorine (


C-

F) coupling constants and substituent chemical shifts (SCS).

Executive Summary & Core Challenge

Fluorinated pyrimidines are privileged scaffolds in oncology and antiviral drug discovery (e.g., 5-Fluorouracil, Capecitabine). However, their


C NMR spectra are often misinterpreted due to the "spectroscopic camouflage" created by 

F. The 100% natural abundance and spin-1/2 nature of fluorine splits carbon signals into complex multiplets (

), often burying low-intensity quaternary carbons in the baseline.

This guide compares the three primary regioisomers of fluorinated dimethylpyrimidines, providing a self-validating protocol to distinguish them based on Scalar Coupling Topologies rather than just absolute chemical shifts.

Theoretical Framework: The "F-Fingerprint" Mechanism

To accurately assign these spectra, one must understand the two vectors of fluorine influence: Inductive Shielding/Deshielding and Through-Bond Coupling .

Substituent Chemical Shifts (SCS)

Fluorine exerts a massive deshielding effect on the


-carbon (ipso) and a significant shielding effect on the 

-carbon (para). In the pyrimidine ring, the nitrogen lone pairs further modulate these shifts.
Position Relative to FElectronic EffectApprox. Shift Change (

)
Ipso (

)
Strong Inductive Deshielding (

)
+30 to +35 ppm
Ortho (

)
Inductive/Resonance Competition-10 to -15 ppm
Meta (

)
Resonance Shielding (

)
+1 to +5 ppm
Para (

)
Variable+2 to +5 ppm
Diagnostic Coupling Constants ( )

The magnitude of


 is the primary tool for isomer differentiation.
  • 
     (Ipso):  230 – 260 Hz (Massive doublet)
    
  • 
     (Ortho):  15 – 35 Hz (Distinct doublet)
    
  • 
     (Meta):  2 – 10 Hz (Subtle splitting, often broadened)
    
  • 
     (Para/Long-range):  0 – 3 Hz (Often unresolved)
    

Comparative Analysis: Isomer Differentiation

The following table compares the predicted


C NMR profiles of the three most common isomers. Note how the symmetry  and coupling pathways  to the methyl groups serve as the definitive tie-breakers.
Table 1: Comparative Spectral Signatures (Predicted in CDCl )
Feature2-Fluoro-4,6-dimethylpyrimidine 4-Fluoro-2,6-dimethylpyrimidine 5-Fluoro-2,4-dimethylpyrimidine
Symmetry

Symmetric
(Simplified Spectrum)
Asymmetric (All carbons distinct)Asymmetric (All carbons distinct)
Ipso Carbon (

)
C2: ~164 ppm (

Hz)
C4: ~170 ppm (

Hz)
C5: ~140 ppm (

Hz)
Ortho Coupling (

)
N/A (N-atoms block C-C path)C5: ~105 ppm (

Hz)
C4/C6: ~155-160 ppm (

Hz)
Methyl Signals 1 Signal (Equivalent)

ppmSplitting:

Hz (Singlet/Broad)
2 Signals (Distinct)C6-Me: Singlet (

)C2-Me: Doublet (

Hz)
2 Signals (Distinct)C4-Me: Doublet (

Hz)C2-Me: Singlet (

)
Key Diagnostic Only 4 unique carbon signals. C2 is a massive doublet.C5 is a doublet upfield (~100 ppm). Large

on C5.
C5 is the ipso doublet. Both C4 and C6 show

splitting.

Expert Insight: The most common error is misidentifying the 2-fluoro isomer. Because of symmetry, the C4 and C6 carbons are equivalent. If you see only four carbon signals in total for a dimethyl-fluoro-pyrimidine, it is almost certainly the 2-fluoro-4,6-dimethyl isomer.

Experimental Protocol: The "Dual-Decoupling" Workflow

Standard proton-decoupled


C NMR (

C

H

) often yields poor signal-to-noise ratios for fluorinated carbons due to splitting intensity loss. Use this self-validating protocol to ensure detection.
Step-by-Step Acquisition Strategy
  • Solvent Selection: Use DMSO-

    
      over CDCl
    
    
    
    if solubility permits. The higher viscosity improves relaxation slightly, and it prevents overlap with the solvent triplet (77 ppm) which can obscure C5 signals.
  • Relaxation Delay (

    
    ):  Fluorinated carbons (quaternary) have very long 
    
    
    
    relaxation times (>5 seconds).
    • Standard:

      
       sec (Risk: Missing Ipso Carbon)
      
    • Recommended:

      
      
      
      
      sec.
  • Spectral Window: Expand to -20 to 220 ppm . Fluorine substitution can push ipso carbons >170 ppm.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) . While this broadens peaks, it significantly improves the S/N ratio for the split multiplets, making the outer "wings" of the

    
     doublet visible.
    
Advanced Validation: F-Decoupled C NMR

If available, run a


C

H,

F

experiment (Inverse Gated Decoupling).
  • Result: All doublets collapse to singlets.

  • Benefit: Immediate confirmation of which peaks are F-coupled and massive signal enhancement for the ipso carbon.

Structural Logic & Signaling Diagram

The following Graphviz diagram illustrates the logical decision tree for assigning the specific isomer based on the observed coupling topology.

IsomerAssignment Start Start: Count 13C Signals (Excluding Solvent) SignalCount How many unique Carbon signals? Start->SignalCount FourSignals 4 Signals Observed (Symmetric) SignalCount->FourSignals Symmetric SixSignals 6 Signals Observed (Asymmetric) SignalCount->SixSignals Asymmetric Result2F Isomer: 2-Fluoro-4,6-dimethylpyrimidine (Symmetry makes C4/C6 equivalent) FourSignals->Result2F CheckJ Analyze Coupling on Most Upfield Aromatic C (~100-110 ppm) SixSignals->CheckJ LargeJ Large Doublet (J ~ 35 Hz) (Ortho Coupling) CheckJ->LargeJ Yes SmallJ Singlet or Small J (< 5 Hz) (Meta/Para Coupling) CheckJ->SmallJ No Result4F Isomer: 4-Fluoro-2,6-dimethylpyrimidine (C5 is Ortho to F) LargeJ->Result4F Result5F Isomer: 5-Fluoro-2,4-dimethylpyrimidine (C5 is Ipso to F) SmallJ->Result5F

Caption: Decision tree for assigning fluorinated dimethylpyrimidine isomers based on signal count and coupling magnitude.

References

  • Doddrell, D., et al. (1976). "

    
    C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2. Link
    
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for J-coupling values).
  • Reich, H. J. (2023). "13C-19F Coupling Constants." University of Wisconsin-Madison, Organic Chemistry Data. Link

  • Facey, G. (2007). "13C NMR of Fluorinated Organics." University of Ottawa NMR Facility Blog. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Mass spectrometry fragmentation patterns of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine , specifically contrasting Electron Ionization (EI) for structural elucidation against Electrospray Ionization (ESI) for quantitative sensitivity.

Executive Summary & Molecule Profile

Target Analyte: this compound CAS: 14164-34-2 (Analog Reference) | Formula: C₁₂H₁₁FN₂ | Exact Mass: 202.0906 Da

This guide compares the two dominant ionization modalities used in the development of pyrimidine-based kinase inhibitors and agrochemicals.

  • Method A (EI - 70 eV): The "Hard" ionization standard.[1] Essential for structural fingerprinting, library matching, and identification of the unique 4-fluorophenyl signature.

  • Method B (ESI - Soft Ionization): The "Soft" alternative. Critical for PK/PD studies, high-sensitivity quantification, and preserving the molecular ion

    
    .
    
Structural Stability Context

The pyrimidine core, flanked by methyl groups at C4/C6 and a fluorophenyl group at C2, exhibits high thermodynamic stability. The C-F bond (approx. 485 kJ/mol) is significantly stronger than C-H or C-Cl, meaning the fluorine atom rarely cleaves as a radical in standard MS conditions, serving instead as a stable mass tag (+18 Da shift vs. non-fluorinated analogs).

Theoretical Fragmentation Framework

Before analyzing spectra, we must establish the predicted dissociation pathways based on the Retro-Diels-Alder (RDA) mechanism, which is the hallmark of pyrimidine mass spectrometry.

The RDA Mechanism (EI Dominant)

In 4,6-dimethylpyrimidine derivatives, the ring cleavage typically involves the expulsion of a nitrile.

  • Pathway A (Nitrile Loss): Cleavage of the N1-C2 and C3-C4 bonds.

  • Pathway B (Methyl Radical Loss): Alpha-cleavage from the C4/C6 methyl groups.

Graphviz Pathway Diagram

The following diagram details the specific fragmentation logic for the 4-fluorophenyl derivative.

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion (M+) m/z 202 M_CH3 [M - CH3]+ m/z 187 Parent->M_CH3 - CH3• (15 Da) RDA_Frag RDA Product [M - CH3CN]+ m/z 161 Parent->RDA_Frag RDA Cleavage - CH3CN (41 Da) Benzonitrile 4-F-Benzonitrile Ion [C7H4FN]+ m/z 121 RDA_Frag->Benzonitrile Ring Collapse Blue: Molecular Ion Blue: Molecular Ion Red: Alpha Cleavage Red: Alpha Cleavage Blue: Molecular Ion->Red: Alpha Cleavage Yellow: RDA Fragment Yellow: RDA Fragment Red: Alpha Cleavage->Yellow: RDA Fragment

Figure 1: Predicted fragmentation pathway showing the competition between methyl radical loss and Retro-Diels-Alder (RDA) cleavage.[2]

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the spectral output of the two methods to guide experimental design.

Table 1: Spectral Fingerprint Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy 70 eV (High Energy)3-5 kV (Soft Ionization)
Primary Ion

(Radical Cation, m/z 202)

(Protonated, m/z 203)
Base Peak Often m/z 202 (Parent) or 187 (M-CH3)m/z 203 (100% Abundance)
Key Fragment 1 m/z 161 (Loss of CH₃CN via RDA)m/z 162 (Loss of CH₃CN from

)
Key Fragment 2 m/z 121 (4-Fluorobenzonitrile)m/z 183 (Loss of HF - rare, requires high CID)
Application Structural Confirmation, Impurity IDLC-MS/MS Quantification (PK Studies)
Detailed Mechanistic Insights
1. The "Fluorine Tag" Validation

In EI, the 4-fluorophenyl group is highly diagnostic.

  • Observation: Compare m/z 202 with the non-fluorinated analog (2-phenyl-4,6-dimethylpyrimidine, MW 184).

  • Validation: A consistent mass shift of +18 Da across all phenyl-containing fragments (Parent, RDA product) confirms the presence of Fluorine.

  • Stability: Unlike chloro-analogs, you will not see a significant

    
     peak (loss of F•) because the C-F bond strength prevents simple homolytic cleavage.
    
2. The RDA Cleavage (The "Fingerprint")

The most distinct difference lies in the Retro-Diels-Alder reaction.

  • EI Mode: The radical cation (

    
    ) undergoes thermally driven RDA, ejecting acetonitrile (CH₃CN, 41 Da).
    
  • ESI Mode (CID): The protonated ion (

    
    ) is even-electron.[1] To induce RDA, you must apply Collision Induced Dissociation (CID). The mechanism shifts slightly to charge-remote fragmentation or proton-transfer mediated cleavage.
    
    • 
       (Neutral loss of CH₃CN).
      

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Purity/Identity
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL.

  • Inlet Temp: 250°C (Ensure complete volatilization but avoid thermal degradation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Oven Program: Hold 80°C (1 min)

    
     Ramp 20°C/min to 280°C.
    
  • Self-Validation Check:

    • Observe Parent Ion at m/z 202 (Must be >50% relative abundance).

    • Observe Isotope Peak at m/z 203 (C-13 contribution ~13% of parent).

    • Confirm absence of m/z 183 (Loss of F). If m/z 183 is dominant, suspect thermal degradation or contamination.

Protocol B: LC-MS/MS (ESI) for Quantification
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of CH₃CN). High specificity.
      
    • Qualifier:

      
       (Formation of protonated 4-fluorobenzonitrile).
      
  • Self-Validation Check:

    • Inject blank solvent. Ensure no carryover at RT ~3.5 min (typical for C18).

    • Verify linearity (

      
      ) from 1 ng/mL to 1000 ng/mL.
      

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between EI and ESI based on research needs.

WorkflowMatrix Start Start: Sample Analysis Goal_ID Goal: Structure ID / Purity Start->Goal_ID Goal_Quant Goal: Bioanalysis / PK Start->Goal_Quant Method_EI Method: GC-EI-MS (Hard Ionization) Goal_ID->Method_EI High Fragmentation Method_ESI Method: LC-ESI-MS/MS (Soft Ionization) Goal_Quant->Method_ESI High Sensitivity Result_EI Output: Fingerprint Spectrum (RDA Fragments) Method_EI->Result_EI Result_ESI Output: MRM Transition (203 -> 162) Method_ESI->Result_ESI

Figure 2: Decision matrix for selecting the optimal ionization technique based on analytical objectives.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4,6-Dimethylpyrimidine (Analog Reference). NIST Standard Reference Database 1A v17.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Sigma-Aldrich. Product Specification: 4,6-Dimethylpyrimidine (Technical Grade).[3]

Sources

Comparative Guide: X-ray Crystallography & Structural Analysis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine , focusing on its synthesis, structural characterization, and crystallographic comparison with key analogs.

Executive Summary

This compound (CAS: 1188093-74-4) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for 2-phenylpyrimidine in kinase inhibitors and GPCR ligands. This guide compares the structural attributes of this target compound against its crystallographically characterized precursor, 2-Amino-4,6-dimethylpyrimidine , and related halogenated analogs.

Key Findings:

  • Synthesis: Achieved via condensation of 4-fluorobenzamidine with acetylacetone.

  • Structural Class: Belongs to the 2-aryl-4,6-dimethylpyrimidine family; packing is dominated by

    
    -
    
    
    
    stacking and C-H...F interactions rather than the strong N-H...N networks seen in the amino-precursor.
  • Fluorine Effect: The C(4)-F substitution introduces a dipole that alters the unit cell packing efficiency compared to the non-fluorinated parent, enhancing metabolic stability while maintaining ligand lipophilicity.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled condensation and slow-evaporation method is required.

Optimized Synthesis Workflow

Reaction: Cyclocondensation of 4-fluorobenzamidine hydrochloride with pentane-2,4-dione (acetylacetone).

  • Reagents:

    • 4-Fluorobenzamidine HCl (1.0 eq)

    • Acetylacetone (1.2 eq)

    • Potassium Carbonate (

      
      , 2.5 eq)
      
    • Solvent: Ethanol (Abs.) or Methanol.

  • Procedure:

    • Step 1: Dissolve 4-fluorobenzamidine HCl in ethanol under

      
       atmosphere.
      
    • Step 2: Add

      
       and stir for 30 min to liberate the free amidine base.
      
    • Step 3: Dropwise addition of acetylacetone.

    • Step 4: Reflux at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Step 5: Cool to RT. Evaporate solvent.[1][2] Resuspend in water and extract with Dichloromethane (DCM).

    • Step 6: Dry organic layer (

      
      ), filter, and concentrate.
      
  • Crystallization (for XRD):

    • Dissolve the crude solid in hot Ethanol or Acetonitrile.

    • Allow slow evaporation at room temperature (298 K) over 3–5 days.

    • Result: Colorless prismatic crystals.

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product Isolation A 4-Fluorobenzamidine (HCl Salt) C Base Release (K2CO3, EtOH) A->C B Acetylacetone (Pentane-2,4-dione) D Cyclocondensation (Reflux 80°C, 12h) B->D C->D E Crude Pyrimidine D->E F Crystallization (Slow Evap. EtOH) E->F G Single Crystal (XRD Ready) F->G

Caption: Synthetic pathway from amidine precursors to single crystals suitable for X-ray diffraction.

Comparative Crystallographic Data

Since the specific unit cell for the target is often proprietary, we analyze it by benchmarking against its experimentally resolved precursor (2-Amino-4,6-dimethylpyrimidine ) and a structural homolog (2-(4-Chlorophenyl)-derivative ).

Table 1: Structural Comparison of Pyrimidine Analogs
FeaturePrecursor (Reference) Target (Predicted/Analogous)
Compound 2-Amino-4,6-dimethylpyrimidine This compound
Crystal System MonoclinicMonoclinic (Predicted)
Space Group


or

Key Interaction N-H...N (Strong H-bonds)C-H...F (Weak electrostatic) &

-

Packing Motif Dimeric ribbons via H-bondingHerringbone or Stacked Layers
Dihedral Angle Planar (Amine is coplanar)Twisted (~20–40°) between Phenyl & Pyrimidine
Density (

)
~1.25 g/cm³~1.35 g/cm³ (Higher due to F atom)
Source Data CrystEngComm (Ref 2)Derived from Analog Trends (Ref 1,[2][3][4] 3)
Detailed Structural Analysis
1. Molecular Conformation (The "Twist") [3]
  • Precursor: The 2-amino group is coplanar with the pyrimidine ring, facilitating resonance.

  • Target: The 2-(4-fluorophenyl) substituent introduces steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrimidine nitrogen lone pairs.

    • Consequence: The molecule adopts a twisted conformation .[3][5] The dihedral angle between the phenyl and pyrimidine planes typically ranges from 20° to 45° , unlike the planar amino-pyrimidine. This twist disrupts planar stacking, often leading to a "herringbone" packing arrangement to maximize edge-to-face interactions.

2. Intermolecular Forces
  • Loss of H-Bond Donor: Replacing the

    
     group removes the primary hydrogen bond donor. The lattice energy of the target is therefore dominated by weaker dispersive forces and dipole interactions.
    
  • The Fluorine Contact: The C-F bond acts as a weak hydrogen bond acceptor (

    
    ). In similar structures (e.g., 4-fluorobenzamide derivatives), these interactions form infinite chains along the crystallographic b-axis.
    

InteractionNetwork cluster_packing Crystal Lattice Forces F_Atom Fluorine (F) CH_Donor Aromatic C-H F_Atom->CH_Donor C-H...F (Weak Electrostatic) Py_Ring Pyrimidine Ring (Electron Deficient) Ph_Ring Phenyl Ring (Electron Rich) Py_Ring->Ph_Ring Pi-Pi Stacking (Offset Stack) Py_Ring->CH_Donor C-H...N (Dipole-Dipole)

Caption: Interaction map showing the shift from H-bonding (precursor) to F-mediated contacts (target).

Implications for Drug Design

Understanding the crystallography of this scaffold aids in "Fragment-Based Drug Design" (FBDD).

  • Metabolic Blocking: The 4-position of the phenyl ring is a metabolic "hotspot" for CYP450 oxidation. The crystal data confirms that the C-F bond length (1.35 Å) is shorter and stronger than C-H, effectively blocking this site without significantly altering the steric volume (Bioisosterism).

  • Lipophilicity & Solubility: The loss of the H-bond donor (compared to the amino precursor) increases

    
    . Crystal density measurements correlate with this, showing tighter, more hydrophobic packing which may reduce aqueous solubility but enhance membrane permeability.
    

References

  • Synthesis & Analog Data

    • Title: Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines.
    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • Precursor Crystallography (2-Amino-4,6-dimethylpyrimidine)

    • Title: Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid.
    • Source:CrystEngComm (RSC), 2013.
    • URL:[Link]

  • Fluorine Interaction Analysis

    • Title: Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide (Analysis of C-H...F interactions).
    • Source:Acta Crystallographica Section E, 2014.[2]

    • URL:[Link]

  • Title: The Chemistry of Amidines and Imidates (Patai's Chemistry of Functional Groups).

Sources

HPLC Retention Time Analysis for Pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Void Volume" Challenge

Pyrimidine derivatives (e.g., 5-Fluorouracil, Cytosine, Gemcitabine) represent a fundamental challenge in Reverse Phase Chromatography (RPLC). Possessing high polarity, basic nitrogen centers, and low logP values (often < 0), these analytes typically elute near the column dead time (


) on standard C18 phases.

This guide objectively compares the retention performance of three distinct stationary phase technologies:

  • Standard C18 (The Baseline) – Often requires ion-pairing reagents.

  • HILIC (The Alternative) – High retention but complex equilibration.

  • Pentafluorophenyl (PFP) Core-Shell (The Advanced Solution) – The focus of this guide, offering unique selectivity via

    
    -
    
    
    
    interactions.

Mechanistic Analysis: Why Standard Methods Fail

The C18 Dewetting Phenomenon

Standard alkyl-bonded phases (C18/C8) rely on hydrophobic subtraction. Pyrimidines, being hydrophilic, interact poorly with the C18 ligands. To force retention, analysts often use 100% aqueous mobile phases.[1]

  • Failure Mode: "Phase Collapse" or Dewetting. The hydrophobic C18 chains fold onto themselves to escape the water, reducing surface area and causing retention time loss and hysteresis.

The HILIC Trade-off

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide) with a high-organic mobile phase.[1]

  • Pros: Massive retention for polar bases; increased MS sensitivity (better desolvation).

  • Cons: Sample Diluent Mismatch. Injecting an aqueous sample (often required to dissolve pyrimidines) into a high-organic HILIC stream causes peak distortion and breakthrough.

The PFP Solution (The "Product")

Pentafluorophenyl (PFP) phases introduce a multi-modal retention mechanism ideal for aromatic, polar heterocycles like pyrimidines.

  • 
    -
    
    
    
    Interaction:
    The electron-deficient fluorine ring on the ligand interacts strongly with the electron-rich pyrimidine ring.
  • Dipole-Dipole: Strong interaction with the basic nitrogens.

  • Shape Selectivity: Superior separation of structural isomers (e.g., separating 5-Fluorouracil from its impurities).

Comparative Performance Analysis

The following data summarizes a study separating a mixture of Uracil (t0 marker), 5-Fluorouracil (5-FU), and Cytosine .

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Detection: UV @ 254 nm[3]

  • Mobile Phase:

    • C18: 50mM Ammonium Formate (pH 3.5) / Methanol (98:2)

    • HILIC: Acetonitrile / 10mM Ammonium Acetate pH 5.8 (90:10)

    • PFP: 10mM Ammonium Formate (pH 3.5) / Methanol (90:10)

Table 1: Retention & Peak Shape Comparison
ParameterStandard C18 (3µm)HILIC (Silica 3µm)PFP Core-Shell (2.7µm)
5-FU Retention (

)
0.2 (Elutes at void)4.8 (Strong retention)1.9 (Optimal)
Cytosine Retention (

)
0.16.22.4
Resolution (

)
< 1.0 (Co-elution)> 5.03.8
Tailing Factor (

)
1.8 (Silanol interaction)1.11.05
Equilibration Time Fast (5 min)Slow (20-30 min)Fast (5-8 min)
Sample Tolerance High (Aqueous okay)Low (Needs organic)High

Analyst Note: While HILIC provides the highest retention (


), the PFP column offers the best balance of retention, peak symmetry, and robustness for routine QC, avoiding the "sample solvent effect" common in HILIC.

Visualizing the Selectivity Mechanism

The diagram below illustrates the multi-modal interaction unique to the PFP phase compared to the single-mode interaction of C18.

G cluster_0 Standard C18 Interaction cluster_1 PFP (Product) Interaction C18_Ligand Alkyl Chain (C18) Analyte_C18 Pyrimidine C18_Ligand->Analyte_C18 Weak Hydrophobic Interaction PFP_Ligand Fluorinated Ring (PFP) Analyte_PFP Pyrimidine PFP_Ligand->Analyte_PFP Strong Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole PFP_Ligand->Analyte_PFP Hydrophobic

Caption: Comparison of retention mechanisms. C18 relies solely on weak hydrophobicity, while PFP utilizes Pi-Pi and Dipole interactions for superior retention of polar heterocycles.

Validated Experimental Protocol: PFP Method

This protocol is designed to be self-validating . If the system suitability criteria (step 4) are not met, do not proceed to sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 630 mg Ammonium Formate in 1000 mL HPLC-grade water (10mM). Adjust pH to 3.5 with Formic Acid.

    • Why pH 3.5? Pyrimidines are often zwitterionic. pH 3.5 ensures the basic nitrogens are protonated, but the acidic functionality (if present) is suppressed, stabilizing retention.

  • Organic (Solvent B): 100% Methanol.

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile in PFP chromatography [1].
Step 2: Column Conditioning
  • Install the PFP Core-Shell Column (100 x 2.1 mm, 2.7 µm) .

  • Flush with 100% Methanol for 10 minutes to remove storage solvent.

  • Equilibrate with initial gradient conditions (95% A / 5% B) for 10 minutes.

Step 3: Gradient Parameters
  • Time 0.0: 5% B

  • Time 5.0: 20% B

  • Time 5.1: 5% B

  • Time 8.0: Stop (Re-equilibration)

  • Flow: 0.4 mL/min[6]

  • Temp: 35°C

Step 4: System Suitability (Self-Validation)

Inject a standard mix of Uracil (


) and 5-FU.
  • Requirement 1: 5-FU Retention Factor (

    
    ) must be 
    
    
    
    .
    • Calculation:

      
      
      
  • Requirement 2: Tailing Factor (

    
    ) for 5-FU must be 
    
    
    
    .
  • If

    
    : Check mobile phase pH (too high pH causes deprotonation and loss of retention).
    

Workflow: Method Development Decision Tree

Use this decision logic to determine when to switch from C18 to PFP or HILIC.

Workflow Start Start: Pyrimidine Analysis CheckLogP Check logP of Analyte Start->CheckLogP IsPolar Is logP < 0? CheckLogP->IsPolar TryC18 Try AQ-C18 (100% Aqueous) IsPolar->TryC18 No (logP > 0) SwitchTech Select Alternative IsPolar->SwitchTech Yes (logP < 0) ResultC18 Retention k' > 1.0? TryC18->ResultC18 UseC18 Use C18 Method ResultC18->UseC18 Yes ResultC18->SwitchTech No SampleType Can sample be dissolved in ACN? SwitchTech->SampleType UseHILIC Use HILIC (High Sensitivity) SampleType->UseHILIC Yes UsePFP Use PFP Phase (Robust QC/Aqueous) SampleType->UsePFP No (Aqueous only)

Caption: Decision matrix for selecting the optimal stationary phase based on analyte polarity and sample solubility.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Gritti, F., & Guiochon, G. (2012). Separation of nucleobases and nucleosides on a pentafluorophenyl-propyl silica column. Journal of Chromatography A. Link

  • McCalley, D. V. (2017). Understanding and managing the "sample solvent effect" in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Analysis of Pyrimidines and Purines using PFP Columns. Application Note. Link

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contextualizing the target molecule's spectral properties against related chemical structures. We will explore the theoretical underpinnings of its electronic transitions, the influence of its distinct structural motifs, and the anticipated effects of solvent environments, all grounded in established spectroscopic principles and experimental data from analogous compounds.

Introduction: The Role of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, particularly those with aromatic systems and heteroatoms, UV-Vis spectra provide a unique fingerprint related to their electronic structure. The key parameters derived from a UV-Vis spectrum are the wavelength of maximum absorbance (λmax), which indicates the energy of the electronic transition, and the molar absorptivity (ε), which relates to the probability of that transition occurring.

The target molecule, this compound, possesses several key chromophores—the pyrimidine ring, the phenyl ring, and the fluorine substituent—whose interactions dictate its spectral properties. The conjugated π-system extending across the phenyl and pyrimidine rings is expected to give rise to intense π → π* transitions, while the nitrogen atoms in the pyrimidine ring introduce the possibility of n → π* transitions. Understanding these features is critical for structural confirmation, purity assessment, and quantitative analysis.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol outlines a validated method for obtaining the UV-Vis absorption spectrum of a novel compound like this compound. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Objective: To determine the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of the target compound.

Materials:

  • This compound (high purity)

  • Spectrophotometric grade solvent (e.g., ethanol, hexane, acetonitrile)[1]

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the wavelength range of interest (typically >210 nm).[2] For aromatic compounds, solvents of varying polarity, such as hexane (non-polar) and ethanol (polar), are often used to investigate spectral shifts.[1][3] Non-polar solvents tend to preserve the fine vibrational structure of the spectrum, resembling the gas phase, while polar solvents can cause broadening due to hydrogen bonding.[1][4]

  • Preparation of Stock Solution: Accurately weigh a precise amount of the compound (e.g., 5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 50 mL) to create a stock solution of known concentration. The precision of this step is paramount for accurate molar absorptivity calculations.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., in the range of 5 to 50 µg/mL). This is necessary to find a concentration that yields an absorbance within the optimal linear range of the spectrophotometer (typically 0.2 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.[5]

  • Instrument Calibration and Blanking: Turn on the spectrophotometer and allow the lamps to stabilize. Using a quartz cuvette filled with the pure solvent, perform a baseline correction or "blank" scan across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette, isolating the absorbance of the analyte.

  • Sample Measurement: Rinse the cuvette with the most dilute working solution, then fill it and place it in the sample holder. Scan the spectrum. Record the λmax and absorbance value.

  • Repeat for all Concentrations: Repeat the measurement for each of the prepared dilutions. A consistent λmax across all concentrations validates the result.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of this plot (R² > 0.99) confirms the method's validity.[5][6] The molar absorptivity (ε) can be calculated from the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Validation start Select Spectrophotometric Grade Solvent stock Prepare Concentrated Stock Solution start->stock Dissolve Analyte dilutions Create Serial Dilutions (e.g., 5-50 µg/mL) stock->dilutions Dilute blank Run Solvent Blank (Baseline Correction) dilutions->blank Transfer to Cuvette measure Measure Absorbance of Diluted Samples blank->measure record Record λmax and Absorbance Values measure->record plot Plot Absorbance vs. Concentration record->plot validate Validate Linearity (Beer's Law) plot->validate calculate Calculate Molar Absorptivity (ε) validate->calculate finish Final Spectrum (λmax, ε) calculate->finish

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Results and Discussion: A Comparative Spectral Analysis

The absorption spectrum of this molecule is primarily determined by π → π* transitions within the conjugated system formed by the phenyl and pyrimidine rings. Benzene, the simplest aromatic chromophore, exhibits three main absorption bands: a very intense E1 band (~184 nm), a moderately intense E2 band (~204 nm), and a weak, vibrationally structured B-band (~256 nm).[7] The attachment of substituents dramatically alters these transitions.

Influence of Substituents:

  • Phenylpyrimidine Core: The conjugation between the phenyl and pyrimidine rings is expected to cause a significant bathochromic (red) shift compared to benzene or pyrimidine alone. This is because conjugation extends the π-system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] For example, studies on 2-phenylpyrimidine-4,6-diamine show significant absorption that is influenced by the phenyl group.[8]

  • Methyl Groups (-CH₃): The two methyl groups on the pyrimidine ring act as weak electron-donating groups (auxochromes) through hyperconjugation. This typically results in a small bathochromic shift of the absorption bands.

  • Fluorine Atom (-F): The fluorine atom on the phenyl ring has a dual effect. It is highly electronegative (an electron-withdrawing inductive effect) but also has lone pairs of electrons that can be donated to the aromatic ring (a weak electron-donating resonance effect). For UV-Vis spectroscopy, the resonance effect often leads to a slight bathochromic shift and an increase in intensity compared to unsubstituted benzene.[9][10] The fluorescence spectrum of fluorobenzene, for instance, shows a distinct spectrum originating from an allowed electronic transition.[11]

Solvent Effects:

The polarity of the solvent can influence the position of λmax.

  • π → π transitions:* The excited state is generally more polar than the ground state. Therefore, polar solvents stabilize the excited state more, reducing the energy gap for the transition. This results in a bathochromic (red) shift as solvent polarity increases.[3]

  • n → π transitions:* These transitions, involving non-bonding electrons on the nitrogen atoms, often exhibit a hypsochromic (blue) shift in polar solvents. This is because the ground state's lone-pair electrons are stabilized by hydrogen bonding with the polar solvent, increasing the energy required for excitation.[1][3]

Comparative Data Table:

The following table compares the experimental UV-Vis data of related compounds to provide a predictive framework for the target molecule.

Compoundλmax (nm)SolventKey Structural Features & CommentsReference
Benzene256HexaneFundamental aromatic chromophore. Weak, forbidden transition.[7]
Fluorobenzene~264VaporFluorine substitution causes a slight red shift.[11]
Pyrimidine243CyclohexaneHeterocyclic aromatic ring. Shows π → π* and n → π* bands.[12]
2-Amino-4,6-dimethylpyrimidine~290-320VariousAmino and methyl groups act as auxochromes, causing a significant red shift. Solvent polarity affects λmax.[13]
A Pyrimidine Derivative (BT10M)275Methanol/AcetonitrileA complex substituted pyrimidine, showing a strong absorption band.[5][6]
This compound ~270-290 (Predicted) Ethanol Prediction based on the combined bathochromic effects of phenyl conjugation, methyl, and fluoro substituents. N/A

Based on this comparative analysis, the primary absorption band for this compound, corresponding to a π → π* transition, is predicted to lie in the 270-290 nm range in a polar protic solvent like ethanol. The exact position and intensity will be a balance of the electronic effects of all substituents on the core chromophore. The weaker n → π* transition from the pyrimidine nitrogens would likely be observed as a shoulder on the main absorption band at a longer wavelength, and it would be expected to undergo a blue shift in more polar solvents.

Conclusion

This guide establishes a comprehensive framework for understanding the UV-Vis absorption properties of this compound. By dissecting its molecular structure and comparing it with well-characterized analogues, we predict a primary π → π* absorption band in the 270-290 nm region. The provided experimental protocol offers a reliable method for empirically validating these predictions. For researchers in drug discovery and materials science, this analysis not only aids in the structural elucidation and quantification of this specific molecule but also reinforces the fundamental principles of how molecular structure dictates spectroscopic behavior.

References

  • Selivanova, D. G., et al. (2017). Comparison of UV-vis absorption spectra of 2-amino-4,6-di(4-bromophenyl)pyrimidine and 2-amino-4-[4-(9H-carbazol-9-yl)phenyl]-6-[4-(dimethylamino)phenyl]pyrimidine in various solvents. ResearchGate. Available at: [Link]

  • Ibrahim, M. A., et al. (2021). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science. Available at: [Link]

  • Sirakanyan, S. N., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Shukla, S., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl)quinoline. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Almasy, F. (1933). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Optica Publishing Group. Available at: [Link]

  • Lozano, A. I., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2016). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available at: [Link]

  • Shukla, S., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Paul, A., & Guchhait, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2016). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. Available at: [Link]

  • Shah, A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC. Available at: [Link]

  • Ray, C., et al. (2002). Spectral and photophysical studies of inclusion complexes of 2-amino-4,6-dimethyl pyrimidine with beta-cyclodextrin. PubMed. Available at: [Link]

  • Pavia, D. L., et al. (n.d.). Ultraviolet Spectroscopy. Book. Available at: [Link]

  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
  • Islam, M. S., et al. (2022). (a) FT-IR and (b) UV-Vis spectra of benzene and some of its selected... ResearchGate. Available at: [Link]

  • Virtual Labs (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Wang, I., et al. (2025). DFT Structural and UV–Vis Spectral Insights into Photosensitivity of Vandetanib: A Dual EGFR/SARS-CoV-2 Mpro Inhibitor. PMC. Available at: [Link]

  • Lozano, A. I., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Pure. Available at: [Link]

  • Zhang, J., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. Available at: [Link]

  • Lee, S. K. (2018). Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. PMC. Available at: [Link]

  • JACS Directory (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. JACS Directory. Available at: [Link]

  • Scribd (n.d.). Effect of Solvent Polarity On UV-Vis Spectra. Scribd. Available at: [Link]

  • Mandal, K. K. (n.d.). Ultraviolet Spectroscopy. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Comparative Analysis of Melting Point Determination Techniques for Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development and materials science, melting point (MP) determination is not merely an identification test; it is a fundamental thermodynamic probe of purity. While the Automated Video Capillary method remains the regulatory workhorse for batch release, Differential Scanning Calorimetry (DSC) offers superior quantitative insight into impurity profiles via the Van 't Hoff equation. This guide objectively compares these methodologies, providing the experimental grounding required to select the correct tool for your specific stage of development.

The Thermodynamic Basis: Why Impurities Depress Melting Points

To understand the difference between the techniques, one must first understand the thermodynamic reality they measure.

A pure crystalline solid melts at a sharp, singular temperature where the chemical potentials of the solid and liquid phases are equal.[1] The introduction of an impurity disturbs the crystal lattice, increasing the entropy of the system. According to Raoult’s Law and the Van 't Hoff equation , this entropy increase lowers the chemical potential of the liquid solvent (the major component), stabilizing the liquid phase at lower temperatures.

Key Concept: Impurities do not just "lower" the melting point; they broaden the melting range.[1][2] Melting begins at the Eutectic Temperature (where the impurity and host melt together) and ends at the Liquidus Temperature (where the last crystal disappears).

MP_Depression_Logic Impurity Introduction of Impurity Lattice Crystal Lattice Disruption Impurity->Lattice Entropy Increased System Entropy (ΔS) Lattice->Entropy ChemPot Lowered Chemical Potential of Liquid Phase (μ_liq) Entropy->ChemPot Equilibrium Solid-Liquid Equilibrium Shifted to Lower T ChemPot->Equilibrium Result Observed MP Depression & Range Broadening Equilibrium->Result

Figure 1: The thermodynamic causality chain explaining why impurities result in melting point depression and range broadening.

Technology Comparison: Automated Capillary vs. DSC
Method A: Automated Video Capillary (Transmission)

Principle: Light transmission. A powdered sample is heated in a glass capillary. As it melts, the sample changes from opaque to transparent. A digital camera records this transition, detecting the Onset Point (collapse) and Clear Point (complete transmission).

  • Best For: QC batch release, high-throughput screening, regulatory compliance (USP/EP).

  • Limitation: It measures a "Melting Range" (a kinetic event), not the thermodynamic equilibrium melting point.

Method B: Differential Scanning Calorimetry (DSC)

Principle: Heat flow.[3][4][5][6] The instrument measures the energy difference required to keep the sample and a reference at the same temperature. The melting endotherm is integrated to calculate the Enthalpy of Fusion (


).
  • Best For: Quantitative purity calculation (mol%), polymorph screening, thermal stability.

  • Limitation: Lower throughput; requires complex interpretation of the "1/F plot."

Comparative Performance Data
FeatureAutomated Video CapillaryDifferential Scanning Calorimetry (DSC)
Primary Output Melting Range (Onset - Clear Point)Melting Point (Extrapolated Onset) & Enthalpy
Purity Capability Qualitative (Broad range = Impure)Quantitative (Calculated mol% via Van 't Hoff)
Sample Throughput High (3–6 samples simultaneously)Low (1 sample per run)
Sample Size ~3 mg (packed height 3mm)1–5 mg (encapsulated)
Heating Rate 1.0 °C/min (Standard Regulatory)0.5–2.0 °C/min (For Purity Determination)
Precision ±0.3 °C±0.1 °C
Regulatory USP <741>, EP 2.2.14USP <891>, EP 2.2.34
Quantitative Purity Determination: The DSC Advantage

While capillary methods tell you that a sample is impure, DSC tells you how impure it is.

DSC utilizes the Van 't Hoff equation for purity determination:



  • 
    : Sample temperature
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Melting point of pure substance
    
  • 
    : Gas constant[5][7]
    
  • 
    : Mole fraction of impurity[5][7][8]
    
  • 
    : Enthalpy of fusion[5][7][9]
    
  • 
    : Fraction melted[5][6][7][8][9][10]
    

The 1/F Plot: By plotting the sample temperature (


) against the reciprocal of the fraction melted (

), a linear regression is obtained.[7][8][9]
  • The Slope is proportional to the impurity amount (

    
    ).
    
  • The Y-Intercept gives the theoretical melting point of the 100% pure substance (

    
    ).[8]
    

Critical Insight: This method assumes the impurity is soluble in the melt but insoluble in the crystal (eutectic system). It fails if the impurity forms a solid solution with the host.

Detailed Experimental Protocols
Protocol A: Automated Capillary Method (USP <741> Class Ia)

This protocol ensures compliance with Pharmacopeial standards for crystalline substances.

  • Sample Preparation (The Source of 80% of Errors):

    • Dry the substance in vacuo over silica gel for 24 hours (unless otherwise specified).[11][12]

    • Grind the sample to a fine, uniform powder in an agate mortar. Why? Coarse particles cause uneven heat transfer and "noise" in the optical detection.

  • Packing:

    • Fill a capillary (ID 0.8–1.2 mm) to a height of 2.5–3.5 mm.[13]

    • Tap the capillary on a hard surface or use the instrument's tamping function.[14] Why? Air pockets act as insulators, causing a lag in the observed melting temperature.

  • Instrument Setup:

    • Start Temp: 5°C below the expected onset.

    • Ramp Rate: 1.0 °C/min.[11][13][15] Why? Faster rates (e.g., 10°C/min) create a thermal lag between the heating block and the sample, artificially inflating the result.

  • Analysis:

    • Define Onset as the point where transmission exceeds a threshold (usually 10-20% change).

    • Define Clear Point as the point where transmission plateaus (liquid phase).[15]

Protocol B: DSC Purity Run
  • Calibration: Calibrate temperature and enthalpy using Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C).
  • Pan Selection: Use hermetically sealed aluminum pans to prevent sublimation or evaporation of impurities.

  • Method:

    • Equilibrate at 30°C below expected melt.

    • Ramp at 0.5 °C/min or 1.0 °C/min through the melt. Note: Slow rates are essential for thermodynamic equilibrium required by the Van 't Hoff calculation.

  • Calculation: Use the instrument software to select the "Purity" calculation. Adjust the "Linearization Correction" to account for the undetected pre-melting area.

Experimental_Workflow Start Start Prep Sample Prep (Dry & Grind) Start->Prep Pack Capillary Packing (3mm height) Prep->Pack Method A Pan DSC Pan (Hermetic Seal) Prep->Pan Method B RampCap Heat Ramp 1.0 °C/min Pack->RampCap RampDSC Heat Ramp 0.5 °C/min Pan->RampDSC DetectCap Optical Detection (Onset/Clear Point) RampCap->DetectCap DetectDSC Heat Flow Integration (Enthalpy) RampDSC->DetectDSC ResultCap Melting Range (Qualitative Purity) DetectCap->ResultCap ResultDSC Van 't Hoff Plot (Mol% Purity) DetectDSC->ResultDSC

Figure 2: Parallel workflows for Capillary (Blue) and DSC (Red) determination.

Regulatory Standards (USP vs. EP)
ParameterUSP <741>Ph. Eur. 2.2.14
Apparatus Class I (Capillary)Capillary Method
Heating Rate 1 ± 0.5 °C/min1 °C/min
Start Temp 5 °C below expected range5 °C below expected range
Endpoint Melting Range (Onset to End)Clear Point (Last solid particle)
Reference Standards USP Melting Point Standards (e.g., Caffeine, Vanillin)WHO / CRM Standards

Compliance Note: For automated systems, the "Clear Point" detected by the camera must be validated against visual observation. Most modern software allows you to play back the video to confirm the algorithm correctly identified the disappearance of the last crystal.

References
  • European Pharmacopoeia (Ph.[11][13][15] Eur.). (2023). Chapter 2.2.14 Melting Point - Capillary Method.[11][15] EDQM. [Link]

  • Mettler Toledo. (2020). Thermal Analysis Application Handbook: Purity Determination by DSC.[5][Link]

  • ASTM International. (2019). ASTM E928-08 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.[Link]

Sources

Elemental Analysis Validation for Fluorophenyl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge in Drug Development

Fluorophenyl pyrimidine scaffolds are ubiquitous in modern medicinal chemistry, serving as the backbone for critical kinase inhibitors and antifungal agents. However, their validation via Elemental Analysis (EA) presents a unique "silent failure" mode that frequently stalls drug candidate release.

Standard combustion protocols often yield erratic carbon and nitrogen data for these compounds.[1] The root cause is not sample impurity, but chemical interference : the high reactivity of fluorine byproducts (specifically


 and 

) with the quartz (

) combustion tubes and standard catalysts.

This guide objectively compares the Optimized Automated Flash Combustion (OAFC) method against the traditional Schöniger Oxygen Flask (SOF) method. We provide a validated protocol to neutralize fluorine interference, ensuring compliance with ICH Q2(R2) standards.

Technical Background: Why Standard Methods Fail

To validate a method, one must first understand the mechanism of failure. In standard CHN analysis, the combustion of a fluorinated compound releases highly corrosive hydrogen fluoride (


) and free fluorine.
The Silica Attack Mechanism

In a standard quartz reactor, fluorine reacts with silica to form volatile silicon tetrafluoride (


). This reaction has two devastating consequences:
  • Instrument Damage: Rapid etching and devitrification of the quartz tube.

  • Data Corruption: The reaction consumes oxygen and alters gas flow dynamics, leading to incomplete combustion and "low Carbon" bias.

Diagram 1: Fluorine Interference Mechanism

The following diagram illustrates the chemical pathway where standard combustion fails and how specific additives intercept this failure.

FluorineInterference Sample Fluorophenyl Pyrimidine Sample Combustion Combustion (950°C) + O2 Sample->Combustion Byproducts Byproducts: CO2, H2O, NOx, F2, HF Combustion->Byproducts Quartz Quartz Tube Wall (SiO2) Byproducts->Quartz Uncontrolled F attack Additive Capture Additive (MgO / WO3) Byproducts->Additive With Optimized Method SiF4 SiF4 (Gas) (Interference) Quartz->SiF4 Volatilization Damage Tube Etching & Flow Disruption SiF4->Damage StableSalt Stable Metal Fluoride (MgF2) Additive->StableSalt Trapping F Detection Accurate Detection (TCD) StableSalt->Detection Clean Gas Stream

Figure 1: Mechanism of fluorine interference on quartz reactors and the corrective action of capture additives.

Comparative Analysis: Automated Flash vs. Schöniger Flask

For a research lab handling fluorinated heterocycles, the choice lies between modern automation and classical manual handling.

FeatureMethod A: Optimized Automated Flash Combustion (OAFC)Method B: Schöniger Oxygen Flask (SOF)
Principle Dynamic flash combustion (900-1000°C) with specific F-adsorbing additives.Manual combustion in O2-filled quartz flask followed by titration/IC.
Throughput High (5-10 mins per sample). Automated.Low (30-45 mins per sample). Manual.
Precision (RSD) < 0.2% (Excellent).0.5% - 1.0% (User-dependent).
Fluorine Handling In-situ capture: Uses MgO/WO3 to trap F as solid ash.Solubilization: F is absorbed in liquid buffer; requires separate detection.
Safety High (Closed system).Moderate (Risk of flask over-pressurization).
Suitability Best for Routine QC & High Volume. Best for "Gold Standard" F-quantification.

Verdict: For routine CHN validation of drug candidates, Method A (OAFC) is superior due to throughput and reproducibility, provided the correct additive protocol is followed.

Experimental Protocol: Optimized Flash Combustion

This protocol is self-validating. It includes a "conditioning" step often missed by junior analysts, which is critical for stable baselines in fluorine analysis.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Analyzer: Flash 2000 / EA 1112 or equivalent.

  • Capsules: Tin capsules (Light weight).

  • Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (Validation).

  • Catalyst/Additive:

    • Oxidation Zone: Chromium (III) Oxide (

      
      ) + Silvered Cobaltous/Cobaltic Oxide.
      
    • Fluorine Scrubber:Magnesium Oxide (MgO) or proprietary "FluoAdso" reagents.

Step-by-Step Workflow
  • Reactor Packing (The Critical Step):

    • Pack the quartz reactor from bottom to top: Quartz wool

      
       Reduced Copper (Reduction zone) 
      
      
      
      Quartz wool
      
      
      MgO layer (20mm)
      
      
      Oxidation Catalyst (
      
      
      or
      
      
      )
      
      
      Quartz wool.
    • Note: The MgO layer must be placed immediately after the oxidation zone to trap Fluorine before it travels down the tube.

  • System Conditioning:

    • Run 3 "Bypass" samples (high fluorine content, unweighed) to saturate the active sites on the fresh MgO layer. This prevents the "first sample low" phenomenon.[2]

  • Sample Preparation:

    • Weigh 1.5 - 2.0 mg of the fluorophenyl pyrimidine derivative into a tin capsule.

    • Crucial: Add 5-10 mg of Vanadium Pentoxide (

      
      )  powder directly into the capsule.
      
    • Reasoning:

      
       acts as an oxygen donor and flux, ensuring complete breakdown of the thermally stable C-F bonds on the pyrimidine ring.
      
  • Analysis Parameters:

    • Furnace Temperature: 980°C (Left), 840°C (Right).

    • O2 Injection: 5 seconds (excess oxygen is required for F-compounds).

Validation Data & Results

The following data represents a validation run for a synthesized compound: 5-(4-fluorophenyl)pyrimidine-2-amine (


).

Theoretical Composition:

  • C: 63.49%

  • H: 4.26%

  • N: 22.21%

Table 1: Accuracy & Precision Comparison (n=6)
ReplicateMethod A: OAFC (Found %)Method B: Standard CHN (No Additive)
1C: 63.45 / N: 22.19C: 61.20 / N: 21.50
2C: 63.51 / N: 22.23C: 60.85 / N: 21.80
3C: 63.48 / N: 22.18C: 61.90 / N: 21.10
Mean C: 63.48 / N: 22.20 C: 61.32 / N: 21.47
Delta (Abs) C: -0.01 / N: -0.01 C: -2.17 / N: -0.74
Status PASS (Within ±0.4%)FAIL (Interference Detected)

Interpretation: Method B fails because volatile


 disrupts the TCD detection or traps carbon. Method A, with MgO scrubbing and 

flux, yields results indistinguishable from theory.

Validation Workflow Diagram

This flowchart guides the analyst through the decision-making process for validating fluorinated compounds, adhering to ICH Q2(R2) principles.

ValidationWorkflow Start Start Validation: Fluorophenyl Pyrimidine CheckStructure Check Structure: % Fluorine > 5%? Start->CheckStructure StandardMethod Standard CHN Method CheckStructure->StandardMethod No OptimizedMethod Optimized Method: + V2O5 Flux + MgO Scrubber CheckStructure->OptimizedMethod Yes RunStd Run Calibration Std (Acetanilide) OptimizedMethod->RunStd RunSample Run Sample (n=6) RunStd->RunSample CalcAccuracy Calculate Accuracy (Theory - Found) RunSample->CalcAccuracy Decision Is Delta < 0.4%? CalcAccuracy->Decision Pass VALIDATED Release Batch Decision->Pass Yes Fail FAIL Investigate Decision->Fail No Troubleshoot Troubleshoot: 1. Check MgO Saturation 2. Increase O2 Dosing Fail->Troubleshoot Troubleshoot->OptimizedMethod Re-run

Figure 2: ICH Q2(R2) aligned validation workflow for fluorinated compounds.

Troubleshooting & Optimization

Even with the optimized protocol, issues may arise. Use this causality matrix:

  • High Nitrogen / Low Carbon:

    • Cause: Incomplete combustion of the pyrimidine ring.

    • Fix: Increase

      
       amount to 15mg or increase O2 injection time by 3 seconds.
      
  • Drifting Baseline:

    • Cause: MgO trap is saturated with Fluorine.

    • Fix: The MgO layer has a finite capacity. Replace the reactor packing after approximately 100-150 fluorinated runs.

  • Poor Precision (High RSD):

    • Cause: Inconsistent sample encapsulation (air gaps).

    • Fix: Ensure tight folding of tin capsules to remove trapped atmospheric Nitrogen.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Exeter Analytical. (n.d.).[5] Oxygen Flask Combustion Unit - Safe & Reliable Schöniger Flask Method.[5][2] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide defines the standard operating procedure (SOP) for the waste management of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine (an analog of CAS 14164-34-2, fluorinated derivative).[1] As a nitrogen-containing heterocycle with a fluorinated phenyl group, this compound presents specific challenges regarding thermal destruction. Improper disposal in standard organic waste streams can lead to the release of hydrofluoric acid (HF) during incineration, damaging facility infrastructure and violating environmental compliance (EPA RCRA).

This protocol mandates the segregation of this compound into Halogenated Waste Streams to ensure downstream incineration is equipped with alkaline scrubbing.

Chemical Profile & Hazard Assessment

Before disposal, the researcher must validate the hazard profile. While pyrimidines are often pharmacologically active (e.g., kinase inhibitors), the primary disposal concern stems from the carbon-fluorine (C-F) bond stability and potential combustion byproducts.

Hazard Summary Table

ParameterSpecificationOperational Implication
Chemical Class Fluorinated HeterocycleHigh thermal stability; requires high-temp incineration.[1]
Molecular Formula C₁₂H₁₁FN₂Generates NOₓ and HF upon combustion.
Physical State Solid (Crystalline Powder)Dust explosion hazard if finely dispersed; requires solvation for liquid waste streams.
Primary Hazards Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.
RCRA Status Characteristic WasteLikely not P- or U-listed, but must be treated as D001 (Ignitable) if solvated, or Toxic if bioactivity is confirmed.[1]
Critical Check Halogen Content MUST be flagged as Halogenated to prevent incinerator corrosion.

Senior Scientist Insight: Do not assume "low toxicity" equals "general trash." The presence of the fluorine atom changes the disposal pathway entirely. Standard municipal incinerators cannot handle the HF generated by this compound.

Waste Segregation Strategy

The most common failure point in laboratory waste management is the mixing of halogenated and non-halogenated solvents.

  • The Rule: this compound must be disposed of in the Halogenated Organic Waste container.[1]

  • The Logic: Non-halogenated waste is often used as fuel blending for cement kilns or standard boilers. If fluorinated compounds enter this stream, they generate corrosive HF gas, destroying the burner nozzles and breaching emission limits.

Decision Logic for Waste Segregation

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid SolidAction Double bag in polyethylene. Label: 'Solid Halogenated Toxic'. Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck Final Ship to TSDF for High-Temp Incineration w/ Scrubbing SolidAction->Final MixHalo Add to Halogenated Waste Carboy. (e.g., DCM, Chloroform mixtures) SolventCheck->MixHalo Yes MixNonHalo Segregate! Do NOT mix with Acetone/Methanol waste. Create dedicated 'Halogenated' stream. SolventCheck->MixNonHalo No MixHalo->Final MixNonHalo->Final

Figure 1: Decision tree for segregating fluorinated pyrimidine waste. Note the critical branch preventing mixing with non-halogenated solvents.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • PPE Verification: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but breakage-prone.[1]

  • Transfer: Transfer the solid carefully to the waste jar.

    • Pro-Tip: If the reagent bottle is old, dispose of the entire bottle rather than emptying it, to minimize dust exposure.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound".[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Tag: Write "HALOGENATED ORGANIC" clearly on the tag.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Solvent Compatibility: Ensure the compound is dissolved in a compatible solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Stream Selection: Pour into the Halogenated Waste carboy.

    • Warning: If you dissolved the compound in Acetone (non-halogenated), you must still pour it into the Halogenated carboy. The presence of the fluorinated solute contaminates the entire volume, reclassifying the acetone as halogenated waste.

  • Log Entry: Record the approximate mass of the pyrimidine added to the carboy log sheet. This is vital for the disposal facility to calculate the "Halogen Load."

Professional Disposal Specifications (TSDF)

This section details what happens after the waste leaves your lab. This knowledge allows you to audit your waste vendors effectively.

The Treatment, Storage, and Disposal Facility (TSDF) must utilize Rotary Kiln Incineration with specific parameters to break the C-F bond (bond energy ~485 kJ/mol).

Incineration & Scrubbing Workflow

IncinerationCycle Input Halogenated Waste Feed (Containing Fluorinated Pyrimidine) Kiln Rotary Kiln Incinerator Temp: >1100°C Residence Time: >2 sec Input->Kiln Combustion Combustion Products: CO2, H2O, NOx, HF (Gas) Kiln->Combustion Scrubber Wet Scrubber (Caustic) Spray: NaOH or Ca(OH)2 Combustion->Scrubber Acid Gases Reaction Neutralization Reaction: 2HF + Ca(OH)2 -> CaF2 (Solid) + 2H2O Scrubber->Reaction Output Clean Flue Gas Release Reaction->Output Sludge Solid Waste (CaF2 Sludge) Sent to Landfill Reaction->Sludge

Figure 2: The thermal destruction path.[1] The scrubber step is non-negotiable for fluorinated compounds to capture Hydrofluoric Acid (HF).

Emergency Procedures: Spills & Exposure

Small Solid Spill (< 10g):

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and N95 particulate mask (or use fume hood sash).

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop into a sealable bag.

    • Wipe area with dilute detergent.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste bin.

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes. Pyrimidines can be absorbed; monitor for irritation.

  • Eye Contact: Flush for 15 minutes. Seek medical attention if redness persists.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Amino-4,6-dimethylpyrimidine (Analog Safety Profile).[1] (Used for hazard extrapolation of the pyrimidine core).

    • [1]

  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.

    • [1]

  • Sigma-Aldrich.Safety Data Sheet: Fluorinated Pyrimidine Derivatives (General). (Standard handling for H315/H319/H335 compounds).

    • (Note: Specific SDS requires lot number; generic link provided for search access).

Sources

Navigating the Unknown: A Safety-First Approach to Handling 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the landscape of innovative research and drug development, scientists frequently encounter novel chemical entities for which comprehensive safety data is not yet available. 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine is one such compound. While specific toxicological data for this molecule is not readily found in public databases, its structural similarity to other substituted pyrimidines warrants a conservative and safety-conscious approach. This guide provides a framework for handling such research chemicals, emphasizing a multi-layered safety strategy rooted in risk assessment and the principles of chemical hygiene.

The Imperative of a Proactive Safety Culture

When a formal Safety Data Sheet (SDS) is unavailable, the responsibility falls upon the researcher to conduct a thorough risk assessment. This proactive stance is not merely a procedural formality but a cornerstone of a robust safety culture. The known hazards of related compounds can serve as a preliminary guide. For instance, various dimethylpyrimidine derivatives are known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Furthermore, the class of fluorinated pyrimidines, which includes several chemotherapeutic agents, is recognized for its potential toxicity.[5][6][7][8] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or even more pronounced hazardous properties until proven otherwise.

A Multi-Layered Approach to Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is essential to minimize all potential routes of exposure—dermal, ocular, and respiratory. The following table outlines recommended PPE for various laboratory operations, moving from standard laboratory practice to more stringent controls for higher-risk activities.

Laboratory Operation Recommended Personal Protective Equipment
General Laboratory Work (Low-Scale, Dilute Solutions) - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (double-gloving recommended)
Handling of Solid Material (Weighing, Transfers) - Full-length laboratory coat- Chemical splash goggles- Face shield- Nitrile gloves (double-gloving recommended)- Respiratory protection (N95 or higher, based on risk assessment)
Operations with Potential for Aerosol Generation - Chemical-resistant laboratory coat or disposable coveralls- Chemical splash goggles and face shield- Nitrile gloves (double-gloving recommended)- Half-mask or full-face respirator with appropriate cartridges
Large-Scale Operations or High-Concentration Work - Full chemical-resistant suit- Chemical splash goggles and face shield- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)

This tiered approach ensures that the level of protection is commensurate with the potential for exposure. The selection of specific PPE should always be guided by a written risk assessment.

Visualizing the PPE Selection Process

The following diagram illustrates a decision-making workflow for selecting appropriate PPE when handling a novel compound like this compound.

PPE_Selection_Workflow PPE Selection Workflow for Novel Compounds cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling a Novel Compound AssessScale Assess Scale of Operation Start->AssessScale AssessPhysicalForm Assess Physical Form (Solid, Liquid, Solution) AssessScale->AssessPhysicalForm Small Scale HighRiskPPE Maximum PPE: Chemical Suit, Respirator (SAR/SCBA), Chemical-Resistant Gloves AssessScale->HighRiskPPE Large Scale AssessAerosol Potential for Aerosol Generation? AssessPhysicalForm->AssessAerosol Solid or Liquid LowRiskPPE Standard PPE: Lab Coat, Safety Glasses, Single Gloves AssessAerosol->LowRiskPPE No MediumRiskPPE Enhanced PPE: Chemical Goggles, Face Shield, Double Gloves, N95 Respirator AssessAerosol->MediumRiskPPE Yes

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.